1,3,3-Trimethylindolino-beta-naphthopyrylospiran
Description
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Properties
IUPAC Name |
1',3',3'-trimethylspiro[benzo[f]chromene-3,2'-indole] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO/c1-22(2)19-10-6-7-11-20(19)24(3)23(22)15-14-18-17-9-5-4-8-16(17)12-13-21(18)25-23/h4-15H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQKEQFXLWFVCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC5=CC=CC=C54)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369549 | |
| Record name | 1,3,3-Trimethylindolino-beta-naphthopyrylospiran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1592-43-4 | |
| Record name | 1,3,3-Trimethylindolino-beta-naphthopyrylospiran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1,3,3-Trimethylindolino-beta-naphthopyrylospiran
This technical guide provides a comprehensive overview of the synthesis of 1,3,3-trimethylindolino-beta-naphthopyrylospiran, a photochromic compound belonging to the spiropyran family. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis and properties of photoswitchable molecules.
Introduction
This compound is a spirocyclic organic molecule renowned for its photochromic properties. This phenomenon involves a reversible transformation between two isomers—a colorless, closed-ring spiropyran (SP) form and a colored, open-ring merocyanine (MC) form—upon exposure to specific wavelengths of light. This light-induced switching of molecular structure is accompanied by significant changes in the compound's absorption spectrum, polarity, and other physicochemical properties, making it a valuable component in the development of smart materials, molecular switches, and photosensitizers.
The synthesis of this spiropyran is primarily achieved through the condensation of two key precursors: 1,3,3-trimethyl-2-methyleneindoline, commonly known as Fischer's base, and 2-hydroxy-1-naphthaldehyde. This guide details the experimental protocols for the synthesis of these precursors and the final product, presents key quantitative data, and illustrates the underlying chemical processes and logical relationships.
Physicochemical Properties and Data
A summary of the key physicochemical and spectroscopic data for this compound is presented below.
| Property | Value |
| Molecular Formula | C₂₃H₂₁NO |
| Molecular Weight | 327.42 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 171-176 °C |
| Purity | >98.0% (Typical) |
| Solubility | Soluble in common organic solvents such as ethanol, chloroform, and DMSO. |
| ¹H NMR | Spectral data available. Specific peak assignments require further experimental analysis. |
| ¹³C NMR | Spectral data available. Specific peak assignments require further experimental analysis. |
| FTIR | Characteristic peaks for aromatic C-H, aliphatic C-H, C=C, and C-O-C stretching and bending vibrations are expected. |
| UV-Vis (Spiropyran) | Typically absorbs in the UV region. Molar extinction coefficient data is not readily available in the literature. |
| UV-Vis (Merocyanine) | Exhibits a strong absorption band in the visible region upon UV irradiation, leading to a colored appearance. The λmax is solvent-dependent. |
| Photoisomerization Quantum Yield | Specific quantum yield for this molecule is not readily available in the literature and requires experimental determination. |
Synthesis and Experimental Protocols
The synthesis of this compound is a multi-step process that begins with the preparation of its precursors.
Synthesis of Precursor 1: 1,3,3-Trimethyl-2-methyleneindoline (Fischer's Base)
The synthesis of Fischer's base can be achieved through the Fischer indole synthesis, followed by methylation.
Step 1: Synthesis of 2,3,3-Trimethylindolenine
-
In a suitable reaction vessel, a mixture of phenylhydrazine and 3-methyl-2-butanone (isopropyl methyl ketone) is prepared.
-
The mixture is heated, often in the presence of a catalyst such as polyphosphoric acid or zinc chloride, to induce the Fischer indole synthesis.
-
The reaction proceeds via the formation of a phenylhydrazone intermediate, which then undergoes a[1][1]-sigmatropic rearrangement and subsequent cyclization to form 2,3,3-trimethylindolenine.
-
The product is isolated and purified by distillation under reduced pressure.
Step 2: Methylation to form 1,3,3-Trimethyl-2-methyleneindoline
-
2,3,3-trimethylindolenine is dissolved in a suitable solvent.
-
A methylating agent, such as dimethyl sulfate or methyl iodide, is added to the solution.
-
The reaction mixture is heated to effect the quaternization of the indolenine nitrogen, followed by deprotonation to yield the exocyclic methylene group of Fischer's base.
-
The final product is purified by distillation.
Synthesis of Precursor 2: 2-Hydroxy-1-naphthaldehyde
This precursor is synthesized from 2-naphthol via the Reimer-Tiemann reaction.
-
In a three-necked round-bottom flask equipped with a reflux condenser, stirrer, and dropping funnel, dissolve 2-naphthol in ethanol.
-
Add a solution of sodium hydroxide in water to the flask.
-
Heat the mixture to 70-80 °C on a steam bath.
-
Slowly add chloroform to the reaction mixture. The reaction is exothermic and will maintain a gentle reflux.
-
After the addition of chloroform is complete, continue stirring for one hour.
-
Remove the excess ethanol and chloroform by distillation.
-
Acidify the residue with hydrochloric acid until it is acidic to Congo red paper.
-
The product, 2-hydroxy-1-naphthaldehyde, will separate as a dark oil.
-
Isolate the oil and purify it by vacuum distillation. The pure product will solidify upon cooling.
-
Recrystallization from ethanol can be performed for further purification, yielding a product with a melting point of 79-80 °C.
Synthesis of this compound
The final product is synthesized by the condensation of Fischer's base and 2-hydroxy-1-naphthaldehyde.
-
In a round-bottom flask, dissolve equimolar amounts of 1,3,3-trimethyl-2-methyleneindoline (Fischer's base) and 2-hydroxy-1-naphthaldehyde in absolute ethanol.
-
Reflux the reaction mixture for several hours (e.g., 18 hours) under an inert atmosphere (e.g., Argon).[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel, typically using a mixture of n-hexane and ethyl acetate as the eluent.[2]
-
A reported yield for a similar synthesis is around 14%.[2]
Signaling Pathways and Logical Relationships
The core functionality of this compound lies in its photochromic behavior, which can be conceptualized as a molecular signaling pathway or a logical switch. The molecule can exist in two distinct states, the spiropyran (SP) form and the merocyanine (MC) form, and can be switched between these states using light as an external stimulus.
Photoisomerization Pathway
The fundamental process is the reversible photoisomerization between the SP and MC forms.
Caption: Reversible photoisomerization of spiropyran.
Experimental Workflow for Synthesis
The overall synthesis can be visualized as a workflow diagram.
Caption: Overall synthetic workflow.
Conclusion
This technical guide has provided a detailed overview of the synthesis of this compound, a molecule of significant interest due to its photochromic properties. The experimental protocols for the synthesis of the precursors and the final condensation reaction have been outlined, along with a compilation of its key physicochemical and spectroscopic data. The underlying principle of its function as a molecular switch, based on the reversible photoisomerization between its spiropyran and merocyanine forms, has also been illustrated.
For researchers and professionals in the fields of drug development and materials science, this guide serves as a foundational resource for the synthesis and understanding of this versatile photochromic compound. Further research to precisely determine the quantum yield of photoisomerization and detailed spectroscopic assignments will undoubtedly enhance the application of this molecule in advanced technologies.
References
The Inner Workings of a Molecular Switch: A Technical Guide to the Photochromic Properties of Spiropyran Derivatives
For Researchers, Scientists, and Drug Development Professionals
Spiropyran derivatives, a fascinating class of photochromic molecules, have garnered significant attention for their ability to reversibly switch between two distinct isomers upon light irradiation. This unique characteristic, which results in a dramatic change in their absorption spectra, polarity, and molecular structure, has paved the way for their application in a myriad of fields, including molecular switches, optical data storage, and innovative drug delivery systems. This technical guide provides an in-depth exploration of the core photochromic properties of spiropyran derivatives, offering a comprehensive resource for researchers and professionals in the field.
The Fundamental Principle: A Reversible Transformation
The photochromism of spiropyrans is rooted in the reversible isomerization between a colorless, non-polar spiro (SP) form and a colored, polar merocyanine (MC) form.[1][2] This transformation is initiated by the absorption of ultraviolet (UV) light, which induces the cleavage of the C-O bond in the spirocyclic structure.[3][4] The resulting open-ring merocyanine form is a planar, zwitterionic molecule with an extended π-conjugated system, leading to strong absorption in the visible region of the spectrum.[5] The reverse reaction, from the colored MC form back to the colorless SP form, can be triggered by irradiation with visible light or by thermal relaxation in the dark.[3][5]
This reversible process can be influenced by a variety of external stimuli, including solvent polarity, temperature, pH, and the presence of metal ions, making spiropyrans highly versatile for the development of "smart" materials.[1][6]
Quantitative Photophysical and Photochemical Properties
The efficiency and characteristics of the photochromic process in spiropyran derivatives are dictated by several key quantitative parameters. These include the absorption maxima of the spiro and merocyanine forms, the quantum yield of photoisomerization, and the kinetics of the thermal reversion. The substitution pattern on both the indoline and benzopyran moieties of the spiropyran scaffold significantly influences these properties.
Below are tables summarizing the photophysical and photochemical data for a selection of common spiropyran derivatives.
Table 1: Absorption Maxima (λmax) of Spiropyran (SP) and Merocyanine (MC) Forms of Selected Derivatives in Different Solvents.
| Spiropyran Derivative | Solvent | λmax SP (nm) | λmax MC (nm) | Reference(s) |
| Unsubstituted Spiropyran | Ethanol | 295 | - | [3] |
| 6-Nitro-BIPS | Dichloromethane | ~330 | 550-600 | [7] |
| Ethanol | - | 530-580 | [1] | |
| Toluene | - | 590 | [1][3] | |
| Acetonitrile | - | 560 | [3] | |
| 8-Methoxy-6-nitro-BIPS | - | - | - | [6] |
| 5'-Bromo-6-nitro-BIPS | - | - | - | [1] |
| 5',7'-Dibromo-6-nitro-BIPS | - | - | - | [1] |
| Spiropyran with Hydroxynaphthalimide | Dichloromethane | - | - | [8] |
| Acetonitrile | - | - | [8] |
*BIPS: 1',3',3'-Trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-indoline]
Table 2: Quantum Yields (Φ) for the Photoisomerization of Spiropyran Derivatives.
| Spiropyran Derivative | Process | Solvent | Quantum Yield (Φ) | Reference(s) |
| Unsubstituted Spiropyran | SP → MC | C2Cl4 | < 0.1 | [9][10] |
| SP → MC | - | 0.56 (calculated) | [9][10] | |
| SP → MC | - | ~0.8 (calculated, S1 state only) | [9][10] | |
| Spiropyran in Nanoparticles | SP → MC | Hydrophobic nanoparticles | 0.28 | [11] |
| Spiropyran in Methanol | SP → MC | Methanol | 0.42 | [11] |
| Merocyanine in Nanoparticles | Fluorescence | Hydrophobic nanoparticles | 0.24 | [11] |
Table 3: Kinetic Data for the Thermal Decay of the Merocyanine (MC) Form.
| Spiropyran Derivative | Solvent | Rate Constant (k) or Half-life (t1/2) | Activation Energy (Ea) (kJ/mol) | Reference(s) |
| 6-Nitro-BIPS * | Chloroform | t1/2 (fast) = 0.5 min, t1/2 (slow) = 1.5 min | - | [12] |
| Toluene-Ethanol mixtures | Biexponential decay | Complex dependence on alcohol concentration | [12] | |
| Nitro-spiropyran on MoS2 | Solid-state | - | 71 (direct substrate contact), 90 (upper layer) | [13] |
| Spiro[2H-1-benzopyran-2,2'-indoline] compounds | Acetone | - | 38 - 49 | [14] |
*BIPS: 1',3',3'-Trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-indoline]
Experimental Protocols
Synthesis of 1',3',3'-Trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-indoline] (6-Nitro-BIPS)
This protocol describes a common method for the synthesis of 6-Nitro-BIPS, a widely studied spiropyran derivative.
Materials:
-
1,3,3-Trimethyl-2-methyleneindoline (Fischer's base)
-
5-Nitrosalicylaldehyde
-
Ethanol (anhydrous)
-
Pyridine or Piperidine (catalyst)
Procedure:
-
Dissolve equimolar amounts of 1,3,3-trimethyl-2-methyleneindoline and 5-nitrosalicylaldehyde in anhydrous ethanol in a round-bottom flask.
-
Add a catalytic amount of pyridine or piperidine to the solution.
-
Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain pure 1',3',3'-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-indoline].
-
Dry the purified product under vacuum.
Characterization by UV-Vis Spectroscopy
UV-Vis spectroscopy is the primary technique for investigating the photochromic behavior of spiropyrans.
Sample Preparation:
-
Prepare a stock solution of the spiropyran derivative in a suitable solvent (e.g., dichloromethane, ethanol, acetonitrile) at a concentration of approximately 10-4 to 10-5 M.
-
Transfer an appropriate volume of the stock solution into a quartz cuvette.
Measurement Protocol:
-
Record the absorption spectrum of the initial solution (spiropyran form) in the dark. This will typically show absorption bands in the UV region.
-
Irradiate the solution in the cuvette with a UV lamp (e.g., 365 nm) for a specific duration to induce the conversion to the merocyanine form.[2][7]
-
Immediately after irradiation, record the absorption spectrum again. A new, strong absorption band should appear in the visible region, corresponding to the merocyanine form.[7]
-
To observe the reverse reaction, irradiate the colored solution with a visible light source (e.g., > 500 nm) or leave it in the dark to monitor the thermal decay.
-
Record the absorption spectra at regular intervals to monitor the decrease in the merocyanine absorption band and the reappearance of the spiropyran absorption band.
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structural changes that occur during the photoisomerization of spiropyrans.
Sample Preparation:
-
Prepare a solution of the spiropyran derivative in a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube. The concentration should be suitable for NMR analysis (typically 5-10 mg/mL).
Measurement Protocol:
-
Acquire a 1H NMR spectrum of the sample in the dark to characterize the spiropyran form. Key signals to observe are the distinct peaks for the non-equivalent methyl groups on the indoline moiety.[8]
-
To observe the merocyanine form, the sample can be irradiated with UV light directly in the NMR tube (if the spectrometer is equipped with a light source) or externally and then quickly transferred to the spectrometer. For some derivatives in polar solvents, the merocyanine form may be present in thermal equilibrium.[8]
-
Acquire a 1H NMR spectrum of the irradiated sample. The formation of the merocyanine form is indicated by the appearance of a single peak for the now equivalent methyl groups and shifts in the aromatic proton signals due to the change in the electronic structure.[8][15]
-
The kinetics of the thermal back-isomerization can also be monitored by acquiring a series of 1H NMR spectra over time after the UV irradiation is stopped.
Visualizing the Mechanisms and Workflows
Photochromic Isomerization of Spiropyran
Caption: Reversible photoisomerization of spiropyran.
Experimental Workflow for Spiropyran Characterization
Caption: Workflow for spiropyran synthesis and characterization.
Spiropyran-Based Photo-Responsive Drug Delivery
Caption: Mechanism of photo-responsive drug release.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Spiropyran - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Photo- and halochromism of spiropyran-based main-chain polymers - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06383F [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. Spiropyran-based Photochromic Polymer Nanoparticles with Optically Switchable Luminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Chemistry of the photoisomerization and thermal reset of nitro-spiropyran and merocyanine molecules on the channel of the MoS2 field effect transistor - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. kups.ub.uni-koeln.de [kups.ub.uni-koeln.de]
An In-depth Technical Guide to the Mechanism of Photochromism in Spiropyrans
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental mechanisms, kinetics, and environmental factors governing the photochromism of spiropyran compounds. It details the core molecular transformations and offers standardized protocols for the experimental characterization of these versatile photoswitches.
The Core Mechanism: A Reversible Molecular Transformation
Photochromism in spiropyrans is a reversible isomerization between two distinct molecular forms: a thermodynamically stable, colorless, or pale-yellow spiropyran (SP) form and a colored, metastable merocyanine (MC) form.[1][2] The process is initiated by the absorption of energy, typically from ultraviolet (UV) light, which induces the cleavage of a C-O bond within the spiro center.[2][3]
The fundamental transformation involves the following steps:
-
Photoexcitation : Upon irradiation with UV light (typically 250-400 nm), the spiropyran molecule absorbs a photon, promoting it to an electronically excited state (¹SP*).[2][4][5]
-
Electrocyclic Ring Opening : In the excited state, the spiro C-O bond cleaves heterolytically.[2][3][6] This breaks the orthogonality between the two heterocyclic moieties of the molecule.[2][4]
-
Isomerization & Relaxation : The molecule undergoes rotational isomerization to form a planar, conjugated, zwitterionic open-ring structure known as the merocyanine (MC) form.[3][6][7] This process occurs on an ultrafast timescale, from picoseconds to nanoseconds.[8][9] The MC form itself can exist as several geometric isomers (e.g., trans-trans-cis, trans-trans-trans).[5][6]
-
Reversion : The colored MC form can revert to the stable SP form through two primary pathways:
-
Thermal Relaxation : In the absence of light, the MC form spontaneously reverts to the SP form. This process is a first-order kinetic reaction and is highly dependent on temperature and the surrounding environment.[6][7]
-
Photoreversion (Bleaching) : Irradiation with visible light (typically 500-600 nm) that is absorbed by the MC form can drive the ring-closing reaction, converting it back to the SP form.[7][10]
-
The overall mechanism involves a significant change in molecular geometry, polarity, and electronic structure. The SP form is non-planar with a low dipole moment (4-6 D), while the MC form is nearly planar, highly conjugated, and possesses a much larger dipole moment (14-20 D).[3][5][11]
Caption: The reversible photoisomerization pathway of spiropyran.
Spectroscopic and Quantitative Photochromic Properties
The isomerization from the SP to the MC form is accompanied by dramatic changes in the UV-Vis absorption spectrum. The SP form typically absorbs in the UV region (200-400 nm), rendering it colorless.[4] The highly conjugated MC form exhibits a strong absorption band in the visible region (500-600 nm), resulting in a distinct color.[7] The exact absorption maxima (λmax) and the efficiency of the photoswitching are highly dependent on the molecular structure and the solvent environment.
Table 1: Spectroscopic Properties of Representative Spiropyrans
| Compound | Form | Solvent | λmax (SP Form) [nm] | λmax (MC Form) [nm] | Reference |
|---|---|---|---|---|---|
| Unsubstituted Spiropyran | SP | Ethanol | 295 | - | [3] |
| 6-nitro BIPS¹ | MC | Diphenyl Ether | - | 600 | [12] |
| 8-ethoxy-6-nitro BIPS¹ | MC | Diphenyl Ether | - | 620 | [12] |
| Spiropyran Derivative | SP | Acetonitrile | ~300 | - | [13] |
| Spiropyran Derivative | MC | Acetonitrile | - | 599-604 | [10] |
| Spiropyran Film | SP | PMMA Film | 360 | - | [14] |
| Spiropyran Film | MC | PMMA Film | - | 575 | [14] |
¹ BIPS: 1',3',3'-trimethylspiro[indoline-2,2'-benzopyran]
Table 2: Quantum Yields of Photoisomerization
| Compound Class | Process | Solvent Polarity | Quantum Yield (Φ_col) | Reference |
|---|---|---|---|---|
| Nitro-substituted Spiropyrans | SP → MC | Low (e.g., Methylcyclohexane) | 0.3 - 0.8 | [15] |
| Nitro-substituted Spiropyrans | SP → MC | High (e.g., Ethanol) | < 0.2 | [15] |
| BIPS Derivative | SP → MC | Tetrachloroethene | < 0.1 | [16] |
| Water Soluble Spiropyran | MC → SP (S₁ decay) | Ethanol | ~0.70 ± 0.15 |[8] |
Table 3: Kinetic Parameters for Thermal Relaxation (MC → SP)
| Compound | Solvent | Rate Constant (k) [s⁻¹] | Half-life (t½) [s] | Activation Energy (Ea) [kJ/mol] | Reference |
|---|---|---|---|---|---|
| 6-nitro BIPS | Diphenyl Ether | 0.1003 | 6.9 | - | [12] |
| 8-ethoxy-6-nitro BIPS | Diphenyl Ether | 0.0594 | 11.7 | - | [12] |
| Nitro-substituted Spiropyrans | Varies | - | 2 to 10,000 | 75 - 105 | [15] |
| MC on MoS₂ (Upper Layer) | Solid State | - | - | 90 | [17] |
| MC on MoS₂ (Directly Attached) | Solid State | - | - | 71 |[17] |
Factors Influencing Photochromism
The equilibrium and kinetics of the SP-MC interconversion are exquisitely sensitive to a range of external factors. Understanding these influences is critical for designing spiropyran-based systems for specific applications.
-
Solvent Polarity : The highly polar, zwitterionic MC form is stabilized by polar solvents.[3] Increasing solvent polarity generally leads to a bathochromic (red) shift of the MC absorption band and increases the rate of thermal relaxation.[3][15] In some cases, highly polar environments can shift the thermal equilibrium towards the MC form, a phenomenon known as solvatochromism.[2]
-
Substituents : Electron-withdrawing groups (e.g., -NO₂) on the benzopyran moiety stabilize the negative charge on the phenolate oxygen of the MC form, increasing its thermal stability and shifting its absorption to longer wavelengths.[1][12] Conversely, electron-donating groups can destabilize the MC form.
-
Temperature : The thermal reversion from MC to SP is an activated process.[6] Lowering the temperature can significantly slow down or halt this back reaction, allowing for the "trapping" of the MC isomer.[6] Conversely, elevated temperatures can induce ring-opening even in the dark (thermochromism).[6][18]
-
pH (Acidochromism) : The phenolate oxygen of the MC form can be protonated under acidic conditions.[7] This protonation inhibits the thermal ring-closing reaction, effectively locking the molecule in its open form (MCH⁺) and causing a hypsochromic (blue) shift in its absorption spectrum.[3][19] This pH-gated behavior is known as acidochromism.[6][19]
-
Matrix Rigidity : Incorporating spiropyrans into rigid polymeric matrices can influence the kinetics of isomerization.[20] The steric hindrance of the polymer chains can affect the conformational changes required for both ring-opening and ring-closing.
Caption: Key factors modulating the spiropyran-merocyanine equilibrium.
Experimental Characterization Protocols
A multi-faceted approach is required to fully characterize the photochromic behavior of spiropyrans. The following are standard protocols for key analytical techniques.
Caption: A standard experimental workflow for spiropyran characterization.
4.1. UV-Vis Spectroscopy Protocol
-
Objective : To determine the absorption maxima of SP and MC forms and to monitor the kinetics of photo-coloration and thermal/photo-bleaching.
-
Methodology :
-
Sample Preparation : Prepare a dilute solution of the spiropyran compound in the desired solvent (e.g., 10⁻⁵ M in acetonitrile).[13] The solution should initially be in the colorless SP form.
-
Initial Spectrum : Record the UV-Vis absorption spectrum of the solution in a quartz cuvette. This spectrum will show the characteristic absorption of the SP form, typically below 400 nm.
-
Photo-Coloration : Irradiate the solution with a UV lamp (e.g., 365 nm) for a set duration (e.g., 1-10 minutes).[21][22] Record spectra at regular intervals during irradiation to observe the growth of the MC absorption band in the visible region. Continue until a photostationary state (PSS) is reached, where no further spectral changes occur.
-
Thermal Fading (Bleaching) : After reaching the PSS, place the cuvette in the dark within the spectrophotometer, ensuring the analysis light is off between measurements. Record spectra at time intervals to monitor the decay of the MC absorption band as it thermally reverts to the SP form.
-
Photo-Bleaching : Alternatively, after reaching the PSS, irradiate the sample with visible light corresponding to the MC absorption maximum (e.g., >500 nm) and monitor the decrease in the MC peak.
-
Data Analysis : Plot the absorbance at λmax(MC) versus time for the fading experiments. Fit the decay curve to a first-order kinetic model to extract the rate constant (k) and half-life (t½).
-
4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Objective : To obtain structural information about the SP and MC isomers and to monitor the isomerization process in real-time.
-
Methodology :
-
Sample Preparation : Dissolve the spiropyran compound in a suitable deuterated solvent (e.g., CD₃CN, CDCl₃) in an NMR tube.
-
¹H NMR of SP Form : Acquire a standard ¹H NMR spectrum of the sample in its initial, thermally stable SP form.
-
In-situ Irradiation (LED-NMR) : For real-time analysis, use a specialized LED-NMR setup that allows for irradiation of the sample directly inside the NMR spectrometer.[23][24]
-
Acquisition during Isomerization : Irradiate the sample with UV light (e.g., 365 nm LED) and acquire a series of ¹H NMR spectra over time.[23] Observe the disappearance of SP proton resonances and the appearance of new signals corresponding to the MC form. This allows for unambiguous identification of the photoresponsive nature of the molecule.[23][24]
-
Characterization of Stable MC Form : In cases where the MC form can be stabilized (e.g., by strong acids), its ¹H NMR spectrum can be fully acquired and assigned.[19][25]
-
4.3. Flash Photolysis Protocol
-
Objective : To investigate the ultrafast dynamics of the photochromic reaction and detect short-lived transient intermediates.
-
Methodology :
-
Principle : This technique uses a high-intensity, short-duration "pump" pulse of light (e.g., from a laser, typically ns or ps) to excite the sample and initiate the photoreaction. A second, weaker "probe" light beam is passed through the sample at a variable time delay after the pump pulse to record the transient absorption spectrum.
-
Experimental Setup : Place the spiropyran solution in a sample cell within the flash photolysis apparatus.
-
Excitation and Probing : Excite the SP form with a UV laser pulse (e.g., 308 nm).[15] Record the transient absorption spectra at different time delays, from picoseconds to microseconds after the flash.[8]
-
Data Analysis : The resulting spectra can reveal transient species, such as the initially formed non-planar cis-merocyanine intermediate, excited states (S₁ or T₁), and their lifetimes.[8][26] For example, studies have identified transient absorption bands at ~440 nm and ~585 nm with lifetimes of a few nanoseconds, assigned to an intermediate cis-configuration.[8] This method is crucial for elucidating the detailed photophysical pathway.[5]
-
References
- 1. Synthesis, photochromic properties, and bioactivity of spiropyrans with electron-donating/withdrawing substituents on indoline and [2H]-chromene rings - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Spiropyran - Wikipedia [en.wikipedia.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Useful Spectrokinetic Methods for the Investigation of Photochromic and Thermo-Photochromic Spiropyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The evolution of spiropyran: fundamentals and progress of an extraordinarily versatile photochrome - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00203K [pubs.rsc.org]
- 7. Spiropyran–Merocyanine Based Photochromic Fluorescent Probes: Design, Synthesis, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ultrafast signatures of merocyanine overcoming steric impedance in crystalline spiropyran - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Photochromic and Luminescent Properties of Ammonium Salts of Spiropyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Photochromic Behavior of Spiropyrans: The Effect of Substituent | Scientific.Net [scientific.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Photochromism of nitrospiropyrans: effects of structure, solvent and temperature - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. pubs.aip.org [pubs.aip.org]
- 17. Chemistry of the photoisomerization and thermal reset of nitro-spiropyran and merocyanine molecules on the channel of the MoS2 field effect transistor - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 18. Thermal isomerization of spiropyran to merocyanine in aqueous media and its application to colorimetric temperature indication - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. tandfonline.com [tandfonline.com]
- 21. pubs.aip.org [pubs.aip.org]
- 22. Development of Spiropyran Immobilization and Characterization Protocols for Reversible Photopatterning of SiO2 Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. pubs.acs.org [pubs.acs.org]
In-Depth Technical Guide: Structural Analysis of 1,3,3-Trimethylindolino-beta-naphthopyrylospiran
This technical guide provides a comprehensive overview of the structural analysis of 1,3,3-trimethylindolino-beta-naphthopyrylospiran, a well-known photochromic compound. The information is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on its chemical properties, synthesis, and structural characterization.
Core Molecular Structure and Properties
This compound, also known by several synonyms including 1,3,3-Trimethylspiro[indoline-2,3'-[3H]naphth[2,1-b]pyran], is a member of the spiropyran family. These molecules are renowned for their photochromic properties, reversibly switching between a colorless, closed spiropyran (SP) form and a colored, open merocyanine (MC) form upon stimulation by light.
Table 1: General Properties of this compound
| Property | Value |
| Molecular Formula | C₂₃H₂₁NO |
| Molecular Weight | 327.43 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 171-176 °C |
| CAS Number | 1592-43-4 |
Synthesis
Experimental Protocol: Synthesis
Materials:
-
1,3,3-Trimethyl-2-methyleneindoline
-
2-Hydroxy-1-naphthaldehyde
-
Ethanol (or other suitable solvent)
Procedure:
-
Equimolar amounts of 1,3,3-trimethyl-2-methyleneindoline and 2-hydroxy-1-naphthaldehyde are dissolved in a minimal amount of ethanol.
-
The reaction mixture is refluxed for several hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the product is allowed to crystallize.
-
The resulting solid is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent.
Structural Characterization
The structural elucidation of this compound relies on various analytical techniques, including X-ray diffraction, nuclear magnetic resonance spectroscopy, and mass spectrometry.
X-ray Crystallography
A key study by Waled Desoky investigated the crystal structure of this compound in both thin film and powder forms.[1] The analysis revealed a polycrystalline nature with a monoclinic crystal structure .[1] Unfortunately, the detailed crystallographic data, such as lattice parameters and space group, are not publicly available in the full-text of the cited research.
Table 2: Crystallographic Data (Incomplete)
| Parameter | Value |
| Crystal System | Monoclinic |
| Lattice Parameters (a, b, c, α, β, γ) | Data not available |
| Space Group | Data not available |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the molecular structure of organic compounds. While complete, assigned NMR data for this compound is not available in a consolidated format, the expected proton (¹H) and carbon-¹³ (¹³C) NMR spectra would show characteristic signals for the trimethylindolino and naphthopyran moieties.
Expected ¹H NMR Features:
-
Singlets for the two gem-dimethyl groups and the N-methyl group of the indoline part.
-
Aromatic protons of the indoline and naphthopyran rings in the downfield region.
-
Vinylic protons of the pyran ring.
Expected ¹³C NMR Features:
-
Quaternary carbon signals for the spiro-carbon and the gem-dimethyl carbons.
-
Signals corresponding to the methyl carbons.
-
A multitude of signals in the aromatic and vinylic regions.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. The fragmentation pattern would provide further structural information. The molecular ion peak ([M]⁺) would be expected at m/z = 327.43.
Photochromism
The hallmark of spiropyrans is their ability to undergo a reversible transformation from the colorless spiropyran (SP) form to the colored merocyanine (MC) form upon UV irradiation. The reverse reaction can be induced by visible light or occur thermally.
Experimental Protocol: Photochromic Studies
A general protocol to study the photochromic behavior is as follows:
-
A dilute solution of the compound in a suitable solvent (e.g., acetonitrile, toluene) is prepared.
-
The initial absorption spectrum is recorded using a UV-Vis spectrophotometer, which should show absorption primarily in the UV region for the SP form.
-
The solution is then irradiated with a UV lamp (e.g., 365 nm).
-
Absorption spectra are recorded at different time intervals during irradiation to monitor the formation of the colored MC form, which typically has a strong absorption band in the visible region.
-
To study the reverse reaction, the solution is then irradiated with visible light or kept in the dark, and the disappearance of the visible absorption band is monitored over time.
Signaling Pathway and Workflow Visualization
As no specific biological signaling pathways involving this compound are documented, a diagram illustrating the fundamental photochromic equilibrium is provided below. This represents the core logical relationship governing its function.
Caption: Reversible photoisomerization between the spiropyran and merocyanine forms.
This guide summarizes the available structural and functional information for this compound. Further research is required to obtain a complete set of quantitative structural data, particularly from X-ray crystallography and NMR spectroscopy.
References
The Dawn of Photochromism: A Technical Guide to the Discovery and History of Spiropyran Compounds
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the seminal discoveries and historical development of spiropyran compounds, a cornerstone of photochromic materials. From their initial synthesis to the elucidation of their light-sensitive properties, this document provides a comprehensive overview for researchers and professionals in the fields of chemistry, materials science, and drug development. Detailed experimental protocols, structured quantitative data, and visualizations of key pathways offer a practical resource for understanding and applying these versatile molecules.
A Historical Timeline: From Serendipity to Scientific Breakthrough
The journey of spiropyran compounds is a fascinating narrative of scientific inquiry, beginning with an unexpected synthesis and culminating in the birth of a new field of study in photo-responsive materials.
The initial synthesis of a spiropyran structure is credited to H. Decker in 1907 . While not investigating photochromism, Decker's work laid the foundational chemical structure. It was nearly half a century later that the remarkable light-sensitive properties of these compounds were formally documented. In 1952, Fischer and Hirshberg published their groundbreaking findings on the photochromism of spiropyrans, demonstrating that these molecules could undergo reversible color changes upon exposure to light.[1][2][3][4][5][6][7] This discovery ignited widespread interest in the scientific community, paving the way for extensive research into the synthesis, properties, and applications of this novel class of photochromic compounds. Another key figure in the early development of spiropyran chemistry was Wizinger , who pioneered the synthesis of 5'-substituted indoline spiropyrans, expanding the library of available compounds and enabling the tuning of their photochromic properties.
The Photochromic Mechanism: A Tale of Two Isomers
The remarkable ability of spiropyran compounds to change color in response to light is rooted in a reversible isomerization between two distinct molecular forms: the colorless, closed-ring spiropyran (SP) form and the colored, open-ring merocyanine (MC) form.
Upon irradiation with ultraviolet (UV) light, the C-O bond in the spiro center of the spiropyran molecule cleaves, allowing the two orthogonal halves of the molecule to rotate and form the planar, conjugated merocyanine isomer. This extended π-conjugation in the merocyanine form is responsible for its strong absorption in the visible region of the electromagnetic spectrum, resulting in a distinct color. The process is reversible; exposure to visible light or thermal relaxation in the dark allows the merocyanine to revert to the more thermodynamically stable spiropyran form, causing the color to fade.
Synthesis of Spiropyran Compounds: A Practical Guide
The most common and versatile method for the synthesis of indoline spiropyrans is the condensation reaction between a Fischer's base (or its salt) and a substituted salicylaldehyde. The following protocols detail the synthesis of the necessary precursors and the final condensation to yield the widely studied 6-nitro-1',3',3'-trimethylspiro[chromene-2,2'-indoline] (6-nitro-BIPS).
Experimental Protocol: Synthesis of Fischer's Base (1,3,3-Trimethyl-2-methyleneindoline)
Materials:
-
2,3,3-trimethylindolenine
-
Dimethyl sulfate
-
Sodium bicarbonate
-
Toluene
-
Anhydrous sodium sulfate
-
Water
Procedure:
-
In a reaction vessel, a mixture of 2,3,3-trimethylindolenine, sodium bicarbonate, and water is prepared.
-
Dimethyl sulfate is added dropwise to the stirred mixture.
-
The reaction mixture is then heated to 65°C for 5 hours.
-
After cooling, the organic layer is separated. The aqueous layer is extracted with toluene.
-
The combined organic phases are dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the resulting Fischer's base is purified by vacuum distillation.
Experimental Protocol: Synthesis of 5-Nitrosalicylaldehyde
Materials:
-
Salicylaldehyde
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane
Procedure:
-
Salicylaldehyde is slowly added to a cooled mixture of fuming nitric acid and concentrated sulfuric acid, maintaining a low temperature.
-
The reaction mixture is stirred for a specified time to allow for nitration.
-
The reaction mixture is then carefully poured onto crushed ice to precipitate the product.
-
The acidic solution is neutralized with a saturated solution of sodium bicarbonate.
-
The product is extracted with dichloromethane.
-
The organic layers are combined, dried, and the solvent is evaporated to yield the crude 5-nitrosalicylaldehyde, which can be further purified by recrystallization.
Experimental Protocol: Synthesis of 6-nitro-BIPS
Materials:
-
Fischer's base (1,3,3-trimethyl-2-methyleneindoline)
-
5-Nitrosalicylaldehyde
-
Ethanol
-
Piperidine (catalyst)
Procedure:
-
Equimolar amounts of Fischer's base and 5-nitrosalicylaldehyde are dissolved in ethanol.
-
A catalytic amount of piperidine is added to the solution.
-
The reaction mixture is refluxed for a specified period.
-
Upon cooling, the product crystallizes out of the solution.
-
The crystals of 6-nitro-BIPS are collected by filtration, washed with cold ethanol, and dried.
Quantitative Analysis of Photochromic Properties
The efficiency and dynamics of the photochromic process are critical for the application of spiropyran compounds. Key parameters include the absorption maxima (λmax) of the spiropyran and merocyanine forms, the quantum yield of photocoloration (ΦSP→MC) and photobleaching (ΦMC→SP), and the rate of thermal fading of the merocyanine form. The following table summarizes these properties for a selection of common spiropyran derivatives.
| Compound | Solvent | λmax SP (nm) | λmax MC (nm) | Φ(SP→MC) | Thermal Fading Rate (s⁻¹) |
| 6-nitro-BIPS | Ethanol | ~330 | ~540 | 0.2-0.4 | Variable |
| Toluene | ~330 | ~590 | 0.6-0.8 | Slower | |
| Acetonitrile | ~330 | ~560 | ~0.2 | Faster | |
| Unsubstituted BIPS | Ethanol | ~295 | ~530 | ~0.1 | Fast |
| 8-methoxy-6-nitro-BIPS | Ethanol | ~340 | ~550 | ~0.3 | Slower than 6-nitro-BIPS |
Note: The quantum yields and thermal fading rates are highly dependent on the solvent polarity, temperature, and the specific substituents on the spiropyran scaffold. The data presented here are approximate values collated from various sources for comparative purposes.
Conclusion and Future Outlook
The discovery and subsequent exploration of spiropyran compounds have fundamentally shaped the field of photo-responsive materials. From their serendipitous first synthesis to their current use in a wide array of applications, including optical data storage, smart windows, and molecular switches in biological systems, the journey of spiropyrans is a testament to the power of fundamental chemical research. The detailed understanding of their photochromic mechanism, coupled with the ability to fine-tune their properties through synthetic modification, continues to open new avenues for innovation. As research in this area progresses, spiropyran-based molecules are poised to play an even more significant role in the development of advanced materials and technologies for the 21st century.
References
- 1. researchgate.net [researchgate.net]
- 2. doras.dcu.ie [doras.dcu.ie]
- 3. Spiropyran/Merocyanine Amphiphile in Various Solvents: A Joint Experimental–Theoretical Approach to Photophysical Properties and Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. light-am.com [light-am.com]
- 6. Anodic oxidation mechanism of a spiropyran - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
Spectroscopic Characterization of Naphthopyrylospiran: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of naphthopyrylospiran, a class of organic compounds renowned for their photochromic properties. This document details the key spectroscopic techniques used to elucidate the structure, dynamics, and photophysical behavior of these molecules, with a focus on 3,3-diphenyl-3H-naphtho[2,1-b]pyran as a representative example. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the study and application of photochromic materials.
Introduction to Naphthopyrylospiran Photochromism
Naphthopyrylospirans are a prominent family of photochromic compounds that undergo a reversible transformation between two isomers upon exposure to light.[1][2] The parent, colorless "closed" form, a naphthopyran, undergoes a 6π-electrocyclic ring-opening reaction when irradiated with ultraviolet (UV) light. This process yields a colored, planar "open" form known as a photomerocyanine.[3][4] This transformation results in a significant change in the absorption spectrum, making these compounds ideal for applications such as ophthalmic lenses, molecular switches, and smart materials.[1][5] The reverse reaction, the ring-closing of the photomerocyanine back to the naphthopyran, can be induced by visible light or occur thermally.[6]
UV-Visible Absorption Spectroscopy
UV-Vis spectroscopy is a fundamental technique for characterizing the photochromic behavior of naphthopyrylospirans. It allows for the direct observation of the interconversion between the colorless and colored isomers.
Spectral Properties
The closed form of naphthopyrylospirans, such as 3,3-diphenyl-3H-naphtho[2,1-b]pyran, is typically colorless and exhibits absorption bands in the UV region. Upon irradiation with UV light, the formation of the colored photomerocyanine isomer leads to the appearance of a strong absorption band in the visible region of the spectrum, typically between 400 and 700 nm.[7] The exact position of this new absorption maximum (λmax) is highly dependent on the molecular structure, including the nature and position of substituents on the aromatic rings, as well as the polarity of the solvent.[6][7] For instance, the introduction of electron-donating or electron-withdrawing groups can significantly shift the λmax to longer or shorter wavelengths, respectively, thereby tuning the color of the open form.[4]
Table 1: UV-Visible Absorption Data for 3,3-diphenyl-3H-naphtho[2,1-b]pyran and its Photomerocyanine Form
| Form | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |
| Closed (Naphthopyran) | Toluene | UV region | Not typically reported | [1] |
| Open (Photomerocyanine) | Toluene | ~420 - 490 | 16,900 - 18,100 | [1] |
Note: The exact λmax and molar absorptivity can vary depending on the specific experimental conditions and the isomeric form of the photomerocyanine (e.g., transoid-cis vs. transoid-trans).
Experimental Protocol: UV-Vis Photo-switching Experiment
-
Sample Preparation: Prepare a dilute solution of the naphthopyrylospiran derivative in a suitable solvent (e.g., toluene, acetone) in a quartz cuvette. The concentration should be adjusted to yield an absorbance of approximately 0.1-1 in the visible region for the colored form.
-
Initial Spectrum: Record the UV-Vis absorption spectrum of the solution before irradiation. This represents the spectrum of the closed form.
-
Photo-irradiation: Irradiate the sample with a UV lamp (e.g., 365 nm). The irradiation time will depend on the quantum yield of the photochromic reaction and the intensity of the light source.
-
Monitoring Spectral Changes: Record the UV-Vis spectra at regular intervals during irradiation until a photostationary state is reached (i.e., no further change in the absorption spectrum is observed).
-
Thermal Fading: To observe the thermal reversion to the closed form, place the irradiated solution in the dark at a controlled temperature and record the spectra over time until the visible absorption band disappears.
-
Photo-bleaching: To induce the ring-closing reaction with light, irradiate the colored solution with visible light (e.g., >455 nm) and monitor the decrease in the visible absorption band.[8]
Fluorescence Spectroscopy
While the closed naphthopyran form is generally non-fluorescent, the open photomerocyanine form of some derivatives can exhibit fluorescence. The emission properties are highly sensitive to the molecular structure and the environment.
Emission Properties
The fluorescence of the photomerocyanine form, when present, typically occurs at a longer wavelength than its absorption. The fluorescence quantum yield is often low due to efficient non-radiative decay pathways. The emission spectrum, including the maximum emission wavelength (λem) and intensity, can be influenced by factors such as solvent polarity and the presence of substituents. For instance, coordination to metal ions, as seen in rhenium(I)-pyridyl-substituted naphthopyrans, can significantly modulate the emission properties and enable reversible photoswitching of phosphorescence.[5]
Table 2: Illustrative Fluorescence Data for a Generic Photomerocyanine
| Form | Solvent | Excitation λ (nm) | Emission λmax (nm) | Quantum Yield (ΦF) |
| Open (Photomerocyanine) | Dichloromethane | ~450 | ~500 - 600 | Variable (often low) |
Experimental Protocol: Fluorescence Spectroscopy
-
Sample Preparation: Prepare a solution of the naphthopyrylospiran in a fluorescence-grade solvent.
-
Generation of the Colored Form: Irradiate the solution with UV light to generate the photomerocyanine isomer, as described in the UV-Vis protocol.
-
Excitation and Emission Spectra: Using a spectrofluorometer, record the fluorescence emission spectrum by exciting the sample at a wavelength within the visible absorption band of the photomerocyanine. Subsequently, record the excitation spectrum by monitoring the emission at the wavelength of maximum fluorescence.
-
Quantum Yield Determination: Determine the fluorescence quantum yield relative to a well-characterized standard (e.g., rhodamine 6G) using established comparative methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of both the closed and open forms of naphthopyrylospirans.[2][9] It provides detailed information about the connectivity and chemical environment of each atom in the molecule.
¹H and ¹³C NMR Spectroscopy
The ¹H and ¹³C NMR spectra of the closed naphthopyran form are consistent with its spirocyclic structure. Key diagnostic signals in the ¹³C NMR spectrum include a carbon resonance around 85 ppm, corresponding to the sp³-hybridized carbon at the spiro center.[10] Upon photo-irradiation and conversion to the open photomerocyanine form, significant changes in the NMR spectra are observed, reflecting the planar, conjugated structure of the colored isomer. These changes can be monitored by performing NMR experiments on irradiated samples, often at low temperatures to trap the less stable photomerocyanine.[11] Techniques such as ¹H-¹H COSY, HSQC, and HMBC are crucial for the complete assignment of all proton and carbon signals.[12]
Table 3: Representative ¹H and ¹³C NMR Data for a Naphthopyran Backbone
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| H (pyran ring) | ~5.9 (singlet) | - |
| C (spiro center) | - | ~85 |
| C (carbonyl in related structures) | - | ~164 |
Note: This table provides general, characteristic chemical shift regions based on related structures. Detailed assignments for a specific molecule require 2D NMR analysis.[10][12]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve a sufficient amount of the naphthopyrylospiran in a deuterated solvent (e.g., CDCl₃, acetone-d₆) in an NMR tube.
-
Standard NMR Spectra: Acquire ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra of the non-irradiated sample to characterize the closed form.
-
In-situ Irradiation (optional): For detailed studies of the photomerocyanine, the sample can be irradiated directly within the NMR spectrometer at low temperatures using a fiber-optic light guide.
-
Post-irradiation Analysis: Alternatively, irradiate the sample externally and then quickly transfer it to a pre-cooled NMR spectrometer to acquire spectra of the open form before it reverts to the closed form.
-
Data Processing and Assignment: Process the NMR data and use the combination of 1D and 2D spectra to assign all proton and carbon resonances for both isomers.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and confirm the elemental composition of naphthopyrylospirans.[9] High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to deduce the molecular formula.
Fragmentation Analysis
In addition to molecular weight determination, the fragmentation pattern observed in the mass spectrum can provide valuable structural information.[13][14] The fragmentation of naphthopyrylospirans under techniques like electrospray ionization (ESI) or electron ionization (EI) can reveal characteristic losses of substituents or cleavages of the molecular backbone, aiding in the confirmation of the proposed structure. The study of fragmentation pathways can be particularly useful for identifying unknown derivatives or metabolites.[15][16]
Table 4: Mass Spectrometry Data for a Generic Naphthopyran Derivative
| Ionization Mode | Ion | m/z |
| ESI+ | [M+H]⁺ | Molecular Weight + 1 |
| ESI+ | [M+Na]⁺ | Molecular Weight + 23 |
| HRMS | [M+H]⁺ | Calculated exact mass |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the naphthopyrylospiran in a suitable solvent, such as methanol or acetonitrile.
-
Infusion and Ionization: Introduce the sample into the mass spectrometer via direct infusion or coupled to a liquid chromatography (LC) system. Use an appropriate ionization technique, such as ESI.
-
Mass Spectrum Acquisition: Acquire the full scan mass spectrum to determine the molecular weight.
-
Tandem MS (MS/MS): To study fragmentation, select the molecular ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum.
-
Data Analysis: Analyze the mass-to-charge ratios of the molecular and fragment ions to confirm the structure and elucidate fragmentation pathways.
Visualizations
The following diagrams illustrate key concepts and workflows related to the spectroscopic characterization of naphthopyrylospiran.
Caption: Photochromic ring-opening and closing of naphthopyrylospiran.
Caption: General workflow for the characterization of naphthopyrylospiran.
Conclusion
The spectroscopic characterization of naphthopyrylospirans is a multi-faceted process that relies on the synergistic application of various analytical techniques. UV-Visible absorption spectroscopy is essential for observing and quantifying the photochromic behavior. Fluorescence spectroscopy provides insights into the emissive properties of the colored isomers. NMR spectroscopy is paramount for the definitive structural determination of both the closed and open forms. Finally, mass spectrometry confirms the molecular weight and aids in structural elucidation through fragmentation analysis. A thorough understanding and application of these techniques are crucial for the rational design and development of novel photochromic materials with tailored properties for a wide range of advanced applications.
References
- 1. Naphthopyran molecular switches and their emergent mechanochemical reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photochromic reaction in 3H-naphthopyrans studied by vibrational spectroscopy and quantum chemical calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. 3,3-Diphenyl-3H-naphthopyran - Wikipedia [en.wikipedia.org]
- 4. pure.hud.ac.uk [pure.hud.ac.uk]
- 5. pure.hud.ac.uk [pure.hud.ac.uk]
- 6. Photochromic naphthopyran dyes incorporating a benzene, thiophene or furan spacer: effect on photochromic, optoelectronic and photovoltaic properties in dye-sensitized solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 16. scispace.com [scispace.com]
The Quantum Yield of Spiropyran Photoisomerization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the quantum yield of spiropyran photoisomerization, a critical parameter for applications ranging from molecular switches and data storage to the development of photoresponsive drug delivery systems. Understanding and controlling the efficiency of the light-induced transformation between the colorless spiropyran (SP) and the colored merocyanine (MC) forms is paramount for the rational design of novel photochromic materials.
The Photoisomerization Process: A Fundamental Overview
The photochromism of spiropyrans is a reversible photochemical reaction involving the isomerization between two distinct molecular structures.[1] Upon absorption of ultraviolet (UV) light, the spiro C-O bond in the closed, non-planar, and colorless spiropyran (SP) form cleaves. This cleavage leads to a planar, conjugated, and colored open-ring merocyanine (MC) isomer. The reverse reaction, the ring-closing from MC back to SP, can be induced by visible light or occur thermally. The efficiency of the forward, light-induced process is quantified by the photoisomerization quantum yield (Φ).
The quantum yield is a crucial measure of the efficiency of a photochemical reaction, defined as the ratio of the number of molecules that undergo a specific event (in this case, photoisomerization) to the number of photons absorbed by the system.[1] A low quantum yield indicates that other photophysical relaxation pathways are more dominant, competing with the desired photoisomerization.[1]
Quantitative Data on Spiropyran Photoisomerization Quantum Yield
The quantum yield of spiropyran photoisomerization is highly sensitive to the molecular structure, the solvent environment, and the excitation wavelength. The following table summarizes quantitative data from various experimental and computational studies.
| Spiropyran Derivative | Solvent | Excitation Wavelength (nm) | Quantum Yield (Φ) | Method | Reference |
| Nitro-substituted spiropyrans (BIPS derivatives) | Low-polarity solvents | 308 | 0.3–0.8 | Experimental | [2] |
| Nitro-substituted spiropyrans (BIPS derivatives) | High-polarity solvents | 308 | < 0.2 | Experimental | [2] |
| BIPS (1',3',3'-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-indoline]) | C₂Cl₄ | - | < 0.1 (upper limit) | Experimental | [3][4] |
| Water-soluble spiropyran | - | - | - | Experimental | [3] |
| Spiropyran (unsubstituted) | Chloroform | - | - | Computational | [5] |
| Spiropyran (unsubstituted) | Methanol | - | Affected by solvent | Computational | [5] |
| Spiropyran (unsubstituted) | Ethylene glycol | - | Affected by solvent | Computational | [5] |
| Spiropyran derivative | Methanol | - | 0.42 | Experimental | [6] |
| Spiropyran in hydrophobic nanoparticles | Water | - | 0.28 | Experimental | [6] |
| Spiropyran derivative with photocage | - | 302 | 0.82 (cis-trans isomerization) | Experimental | [7] |
Experimental Protocols for Determining Photoisomerization Quantum Yield
The determination of the quantum yield is a critical experimental procedure for characterizing photochromic systems. The most common method involves chemical actinometry and UV-Vis spectroscopy.
Principle of the Method
The quantum yield (Φ) is calculated as the ratio of the number of molecules isomerized to the number of photons absorbed.[1] A versatile method for this determination utilizes online UV-Vis spectroscopy to monitor the spectral changes upon irradiation.[8][9] The initial slope of the time-resolved absorbance profile provides the necessary data to calculate the quantum yield.[8][9]
Experimental Workflow
The following diagram outlines the typical workflow for determining the photoisomerization quantum yield.
Detailed Protocol Steps
-
Preparation of Solutions :
-
Prepare a solution of the spiropyran compound in the desired solvent with a known concentration. The absorbance at the irradiation wavelength should ideally be between 0.1 and 1.
-
Prepare a solution of a chemical actinometer with a well-characterized quantum yield at the irradiation wavelength (e.g., potassium ferrioxalate).[10][11]
-
-
Determination of Photon Flux :
-
Use a stable, monochromatic light source (e.g., an LED or a lamp with a monochromator).[8][9]
-
Irradiate the actinometer solution in a cuvette for a specific time period.[10]
-
Measure the change in absorbance of the actinometer at the appropriate wavelength using a UV-Vis spectrophotometer.[10]
-
Calculate the number of photons absorbed by the actinometer solution, and thus the photon flux of the light source, using the known quantum yield of the actinometer.[11]
-
-
Irradiation of the Spiropyran Sample :
-
Under identical experimental conditions (light source, geometry, temperature), irradiate the spiropyran solution.[1]
-
Monitor the increase in absorbance of the merocyanine form at its λmax over time. The irradiation should be short enough to ensure the absorbance change is linear with time, typically corresponding to less than 10% conversion.[1]
-
-
Calculation of the Quantum Yield :
-
Determine the initial rate of formation of the merocyanine isomer from the slope of the absorbance versus time plot.
-
Using the molar extinction coefficient of the merocyanine, calculate the number of molecules isomerized per unit time.
-
The quantum yield (Φ) is then calculated using the following equation: Φ = (moles of MC formed per unit time) / (moles of photons absorbed per unit time)
-
Factors Influencing the Quantum Yield
Several factors can significantly impact the efficiency of spiropyran photoisomerization. A thorough understanding of these factors is crucial for designing photoresponsive systems with desired properties.
-
Solvent Polarity : The polarity of the solvent plays a major role. For nitro-substituted spiropyrans, the quantum yield of coloration is substantial in solvents of low polarity (Φ = 0.3–0.8) and decreases significantly with increasing polarity (Φ < 0.2).[2] This is often attributed to the stabilization of the polar merocyanine form in polar solvents, which can affect the potential energy surfaces of the excited states. Computational studies also show that protic solvents can considerably affect the reaction mechanism and quantum yield.[5]
-
Molecular Structure : The presence and position of substituent groups on the spiropyran backbone can dramatically alter the quantum yield. Electron-withdrawing groups, such as the nitro group, are known to influence the electronic properties and the intersystem crossing rates, which can change the photoisomerization pathway from a singlet to a triplet mechanism.[12]
-
Excitation Wavelength : The quantum yield can be dependent on the initially populated electronic state.[4][13][14] Computational studies predict a higher quantum yield upon irradiation in the long-wavelength side of the absorption band compared to the short-wavelength side.[3][4] This violation of Kasha's rule is common for molecules with sub-picosecond excited-state lifetimes.[4]
Conclusion
The quantum yield of spiropyran photoisomerization is a complex parameter influenced by a multitude of factors. For researchers and professionals in drug development and materials science, a precise determination and understanding of this value are essential for the successful design and implementation of spiropyran-based technologies. The experimental protocols outlined in this guide, coupled with an awareness of the key influencing factors, provide a solid foundation for the characterization and optimization of these versatile photochromic molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Photochromism of nitrospiropyrans: effects of structure, solvent and temperature - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Photoisomerization of Spiropyran in Solution: A Surface Hopping Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spiropyran-based Photochromic Polymer Nanoparticles with Optically Switchable Luminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. hepatochem.com [hepatochem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.aip.org [pubs.aip.org]
- 14. Photoisomerization dynamics of spiropyran: A surface-hopping investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermal Stability of 1,3,3-Trimethylindolino-β-naphthopyrylospiran
Introduction
1,3,3-Trimethylindolino-β-naphthopyrylospiran is a photochromic organic compound belonging to the spiropyran family. These molecules are renowned for their ability to undergo reversible structural changes upon exposure to stimuli such as light and heat, leading to significant alterations in their optical and electronic properties.[1] The core of this functionality lies in the equilibrium between a colorless, non-planar spiro (SP) form and a colored, planar merocyanine (MC) form.[1][2] While the photochromic behavior of spiropyrans is widely studied, their thermal stability is a critical parameter for applications in materials science, particularly for devices that may be subjected to varying temperature profiles.
This guide summarizes the known physical properties of 1,3,3-trimethylindolino-β-naphthopyrylospiran, outlines the expected thermal behavior based on related compounds, and provides detailed experimental protocols for assessing its thermal stability.
Physicochemical Properties
The fundamental properties of 1,3,3-trimethylindolino-β-naphthopyrylospiran are summarized in the table below. The melting point is a key indicator of the upper limit of its solid-state thermal stability.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₁NO | [3] |
| Molecular Weight | 327.43 g/mol | [3] |
| CAS Number | 1592-43-4 | [4][5] |
| Appearance | White to off-white crystalline powder | [6][7] |
| Melting Point | 171.0 - 176.0 °C | [6][7] |
| Synonyms | 1,3,3-Trimethylspiro[indoline-2,3'-[3H]naphth[2,1-b]pyran] | [6][7] |
Thermal Behavior of Spiropyrans
The thermal behavior of spiropyrans is characterized by two primary phenomena: the reversible isomerization between the spiro (SP) and merocyanine (MC) forms (thermochromism) and irreversible thermal decomposition at higher temperatures.
Thermochromism: The SP-MC Equilibrium
In solution, and to some extent in the solid state, an equilibrium exists between the colorless SP form and the colored MC form.[1] This equilibrium can be shifted by temperature. Typically, the open MC form is less stable and will thermally revert to the more stable closed SP form in the dark. The rate of this thermal back-reaction is highly dependent on the solvent polarity and the specific substituents on the spiropyran core. The activation energy for the thermal conversion between forms for the general class of spiropyrans is reported to be in the range of 80 to 130 kJ/mol.[8]
Thermal Decomposition
At temperatures exceeding the phase transition points (melting), spiropyrans will undergo irreversible decomposition. The stability against decomposition is a critical factor for practical applications. The degradation process typically involves the cleavage of covalent bonds within the molecule, leading to the formation of smaller volatile fragments and a non-volatile char residue. The atmosphere (inert or oxidative) under which heating occurs will significantly influence the decomposition pathway and the resulting products.[9]
Experimental Protocols for Thermal Stability Assessment
To quantitatively determine the thermal stability of 1,3,3-trimethylindolino-β-naphthopyrylospiran, a combination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is the standard approach.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[10] This technique is ideal for determining the onset temperature of decomposition, the kinetics of mass loss, and the amount of residual char.
Methodology:
-
Sample Preparation: A small amount of the crystalline powder (typically 3-10 mg) is accurately weighed and placed into a ceramic or aluminum TGA pan.
-
Instrument Setup:
-
Apparatus: A calibrated thermogravimetric analyzer.
-
Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600-800 °C) at a constant heating rate. Common heating rates are 5, 10, or 20 °C/min.[11]
-
Atmosphere: The experiment should be conducted under both an inert atmosphere (e.g., nitrogen, argon) and an oxidative atmosphere (e.g., air) to understand the different degradation mechanisms. A typical flow rate is 20-50 mL/min.
-
-
Data Analysis: The resulting TGA curve plots mass percentage versus temperature. Key parameters to be extracted are:
-
Onset Temperature (T_onset): The temperature at which significant mass loss begins.
-
Temperature of Maximum Decomposition Rate (T_max): Determined from the peak of the derivative thermogravimetric (DTG) curve.
-
Residual Mass: The percentage of mass remaining at the end of the experiment.
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and glass transitions.
Methodology:
-
Sample Preparation: A small amount of the crystalline powder (typically 2-5 mg) is weighed and hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.
-
Instrument Setup:
-
Apparatus: A calibrated differential scanning calorimeter.
-
Temperature Program: A common method involves a heat-cool-heat cycle to erase the thermal history of the material. For instance:
-
Heat from 25 °C to 200 °C (above the melting point) at 10 °C/min.
-
Cool from 200 °C to 25 °C at 10 °C/min.
-
Heat again from 25 °C to a temperature where decomposition is observed in TGA, at 10 °C/min.
-
-
Atmosphere: The experiment is typically run under an inert nitrogen atmosphere to prevent oxidative degradation.
-
-
Data Analysis: The DSC thermogram plots heat flow versus temperature. Key parameters to be extracted are:
-
Melting Point (T_m): The peak temperature of the endothermic melting transition.
-
Enthalpy of Fusion (ΔH_f): The area under the melting peak, representing the energy required to melt the sample.
-
Glass Transition Temperature (T_g): If the material can be quenched into an amorphous state, a step change in the baseline on the second heating scan indicates the T_g.
-
Decomposition Onset: An exothermic or endothermic deviation from the baseline at high temperatures can indicate the onset of decomposition.
-
Visualizations
The following diagrams illustrate the general workflow for thermal analysis and a plausible degradation pathway for a spiropyran compound.
Caption: Experimental workflow for thermal stability assessment.
Caption: Plausible thermal degradation pathway for a generic spiropyran.
References
- 1. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sciedco.ca [sciedco.ca]
- 4. researchgate.net [researchgate.net]
- 5. 1,3,3-Trimethylindolino-beta-naphthopyrylospiran 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Differential scanning calorimetry in drug-membrane interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. epublications.marquette.edu [epublications.marquette.edu]
- 10. researchgate.net [researchgate.net]
- 11. Study of strong to ultratight protein interactions using differential scanning calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electronic Properties of Spiropyran and Merocyanine Forms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core electronic properties of spiropyran and its photoisomeric form, merocyanine. The reversible transformation between these two states, triggered by light and other stimuli, results in dramatic changes in their electronic structure, leading to a wide range of applications in sensing, drug delivery, and molecular switching. This document details the key electronic characteristics, experimental methodologies for their characterization, and visual representations of the underlying processes.
Fundamental Electronic Transformation: From Spiropyran to Merocyanine
Spiropyrans (SP) are a class of photochromic molecules characterized by a spiro-carbon atom that connects two heterocyclic moieties, typically an indoline and a chromene ring, in a perpendicular orientation. This orthogonal arrangement isolates the π-electron systems of the two halves of the molecule. Upon stimulation, typically with UV light, the C-spiro-O bond cleaves, allowing for rotation around the central C-C bond and the formation of the planar, conjugated merocyanine (MC) form. This structural change from a non-planar, weakly conjugated system to a planar, highly conjugated system is the origin of their distinct electronic and optical properties. The reverse reaction, from the colored MC form back to the colorless SP form, can be induced by visible light or heat.[1][2][3]
The merocyanine form is a zwitterionic species, possessing a negatively charged phenolate and a positively charged indolinium group, which gives it a large dipole moment and high polarity.[2][4] This charge-separated nature is responsible for its strong solvatochromism, where the color of the molecule changes with the polarity of the solvent.[5]
Quantitative Electronic Properties
The electronic properties of spiropyran and merocyanine can be quantified through various spectroscopic and computational methods. Key parameters include UV-Vis absorption maxima, fluorescence quantum yields, and dipole moments.
UV-Vis Absorption Characteristics
The spiropyran form is typically colorless or faintly yellow, exhibiting absorption bands in the UV region. In contrast, the extended π-conjugation in the merocyanine form leads to a strong absorption band in the visible region, resulting in a colored appearance. The position of the absorption maximum (λmax) of the merocyanine form is highly sensitive to the solvent polarity, a phenomenon known as solvatochromism. In polar solvents, the zwitterionic form is stabilized, leading to a blue shift (hypsochromic shift) of the absorption band.[5][6]
| Compound/Solvent | Spiropyran λmax (nm) | Merocyanine λmax (nm) | Reference |
| 6-nitroBIPS in Chloroform | ~330 | ~560 | [6] |
| 6-nitroBIPS in PMMA | ~340 | ~580 | [7] |
| Spiropyran derivative in Dichloromethane | - | 430 | [8] |
| Spiropyran derivative in Ethanol | - | - | [8] |
Fluorescence Properties
While the spiropyran form is generally non-fluorescent, the merocyanine form can exhibit fluorescence, although the quantum yield is often low in solution at room temperature due to efficient non-radiative decay pathways, including isomerization back to the spiropyran form. The fluorescence quantum yield (ΦF) of merocyanine can be significantly enhanced by restricting its molecular motion, for example, in viscous media, polymer matrices, or by the addition of metal ions that coordinate with the merocyanine structure.[9]
| Compound | Solvent/Medium | Fluorescence Quantum Yield (ΦF) | Reference |
| Merocyanine 540 | Methanol | 0.002 | [10] |
| Merocyanine 540 | Ethanol | 0.14 | [10] |
| Merocyanine 540 | Dipalmitoylphosphatidylcholine vesicles | 0.61 | [10] |
Dipole Moments
The conversion from the non-polar spiropyran to the zwitterionic merocyanine is accompanied by a substantial increase in the dipole moment. This change is a key factor in many of its applications, such as in the development of materials with tunable polarity and in molecular electronics.[2][4]
| Form | Derivative | Dipole Moment (Debye) | Reference |
| Spiropyran | Indolinospirobenzopyran derivatives | 3.3 - 5.0 | [11] |
| Merocyanine | Indolinospirobenzopyran derivatives | 16.7 - 20.0 | [11] |
| Spiropyran | General | ~4 | [2] |
| Merocyanine | General | ~18 | [2] |
Experimental Protocols for Characterization
UV-Vis Spectroscopy for Photoisomerization Studies
Objective: To monitor the photoisomerization kinetics and determine the absorption spectra of the spiropyran and merocyanine forms.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the spiropyran derivative in the solvent of interest (e.g., 10-5 M). The solvent should be of spectroscopic grade.
-
Initial Spectrum: Record the absorption spectrum of the solution in a quartz cuvette using a UV-Vis spectrophotometer. This spectrum corresponds to the spiropyran form, which is typically stable in the dark.
-
Photoisomerization (SP to MC): Irradiate the solution in the cuvette with a UV lamp (e.g., 365 nm). Record the absorption spectra at regular time intervals until a photostationary state is reached, indicated by no further changes in the spectrum. The resulting spectrum will show the characteristic absorption band of the merocyanine form in the visible region.
-
Photoisomerization (MC to SP): To observe the reverse reaction, irradiate the solution containing the merocyanine form with visible light (e.g., >450 nm) or allow it to relax thermally in the dark. Monitor the decrease in the merocyanine absorption band and the reappearance of the spiropyran absorption bands over time.
-
Data Analysis: The kinetics of the photoisomerization can be determined by plotting the absorbance at the merocyanine λmax as a function of time.[8][12]
Fluorescence Spectroscopy
Objective: To measure the fluorescence emission spectrum and determine the fluorescence quantum yield of the merocyanine form.
Methodology:
-
Sample Preparation: Prepare a solution of the spiropyran and convert it to the merocyanine form by UV irradiation as described above. The absorbance of the solution at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.
-
Fluorescence Spectrum: Record the fluorescence emission spectrum using a spectrofluorometer. The excitation wavelength should be set to the λmax of the merocyanine's absorption band.
-
Quantum Yield Determination (Relative Method):
-
Select a standard fluorophore with a known quantum yield that absorbs and emits in a similar spectral range as the merocyanine sample.
-
Measure the absorbance and the integrated fluorescence intensity of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).
-
Calculate the quantum yield of the sample using the following equation: Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (ηsample2 / ηstandard2) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.[13][14]
-
NMR Spectroscopy for Structural Elucidation
Objective: To confirm the chemical structures of the spiropyran and merocyanine isomers.
Methodology:
-
Sample Preparation: Dissolve a sufficient amount of the purified compound (typically 5-10 mg) in a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.
-
Spiropyran Form: Record 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) NMR spectra of the sample in the dark to characterize the spiropyran form.
-
Merocyanine Form: To characterize the merocyanine form, irradiate the NMR tube with a UV lamp until a significant color change is observed. Immediately acquire the NMR spectra. Due to the thermal instability of some merocyanines, it may be necessary to perform the experiment at low temperatures or use in-situ irradiation setups.[15]
-
Data Analysis: Analyze the chemical shifts, coupling constants, and cross-peaks in the 2D spectra to assign the resonances and confirm the connectivity and stereochemistry of both isomers. The planar structure of the merocyanine form will result in characteristic changes in the chemical shifts of the protons and carbons in the conjugated system compared to the spiropyran form.[16][17]
Applications in Drug Development and Research
The unique electronic properties of the spiropyran-merocyanine system have led to their use in various applications relevant to drug development and biological research.
Controlled Drug Release
Spiropyrans can be incorporated into drug delivery systems, such as nanoparticles or hydrogels, to achieve light-triggered drug release. The change in polarity and conformation upon isomerization from the hydrophobic spiropyran to the more hydrophilic merocyanine can induce the disassembly of the carrier and release of the encapsulated drug.[3][18]
FRET-Based Biosensors
The merocyanine form can act as an acceptor in a Förster Resonance Energy Transfer (FRET) pair with a suitable donor fluorophore. The photo-switchable nature of the spiropyran allows for the modulation of FRET efficiency with light. In the spiropyran form, there is no spectral overlap with the donor's emission, and FRET is "off." Upon conversion to the merocyanine form, its absorption spectrum overlaps with the donor's emission, turning FRET "on" and quenching the donor's fluorescence. This principle can be used to design biosensors for detecting various analytes, including metal ions and biomolecules.[19][20]
Photodynamic Therapy (PDT)
Certain merocyanine derivatives can act as photosensitizers in photodynamic therapy. Upon excitation with light, they can transfer energy to molecular oxygen, generating highly reactive singlet oxygen (1O2) and other reactive oxygen species (ROS). These ROS can induce oxidative stress and cell death in targeted cancer cells. The ability to switch the photosensitizer "on" and "off" with light provides a high degree of spatial and temporal control over the therapy.[21][22][23]
Conclusion
The distinct and tunable electronic properties of the spiropyran and merocyanine forms make them a versatile platform for a wide range of applications in materials science, chemistry, and biology. The dramatic changes in absorption, fluorescence, and polarity upon photoisomerization provide a powerful tool for the development of smart materials and therapies. A thorough understanding of their electronic behavior, characterized by the experimental and computational methods outlined in this guide, is crucial for the rational design and optimization of novel spiropyran-based systems for advanced applications.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Useful Spectrokinetic Methods for the Investigation of Photochromic and Thermo-Photochromic Spiropyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Spiropyran-Based Drug Delivery Systems [frontiersin.org]
- 4. Atomic Charge Dependency of Spiropyran/Merocyanine Adsorption as a Precursor to Surface Isomerization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spiropyran/Merocyanine Amphiphile in Various Solvents: A Joint Experimental–Theoretical Approach to Photophysical Properties and Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mjas.analis.com.my [mjas.analis.com.my]
- 9. benchchem.com [benchchem.com]
- 10. Singlet oxygen production and fluorescence yields of merocyanine 540: a comparative study in solution and model membrane systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chem.uci.edu [chem.uci.edu]
- 14. jasco-global.com [jasco-global.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Spiropyrans for light-controlled drug delivery - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 19. mdpi.com [mdpi.com]
- 20. FRET Based Biosensor: Principle Applications Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Enhanced Photodynamic Therapy for Neurodegenerative Diseases: Development of Azobenzene-Spiropyran@Gold Nanoparticles for Controlled Singlet Oxygen Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Reactive Oxygen Species Generating Systems Meeting Challenges of Photodynamic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Photodynamic therapy regulates fate of cancer stem cells through reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Spiropyrans in Optical Data Storage: Application Notes and Protocols for Researchers
For Immediate Release
[City, State] – December 24, 2025 – The burgeoning field of optical data storage is continuously seeking novel materials that can offer higher storage densities, faster data transfer rates, and enhanced durability. Among the promising candidates, spiropyrans, a class of photochromic molecules, have garnered significant attention for their unique light-responsive properties. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging spiropyrans for next-generation optical data storage solutions.
Introduction to Spiropyrans in Optical Data Storage
Spiropyrans are organic compounds that exhibit photochromism, the ability to undergo a reversible transformation between two distinct chemical forms upon exposure to light.[1] This switching behavior is the cornerstone of their application in optical data storage. The two forms are a colorless, thermodynamically stable spiropyran (SP) form and a colored, metastable merocyanine (MC) form.[1]
The transition from the SP form to the MC form is typically induced by ultraviolet (UV) light, while the reverse process can be triggered by visible light or heat.[2] This reversible isomerization leads to significant changes in the absorption spectra, refractive index, and fluorescence properties of the material, allowing for the "writing" and "erasing" of data at the molecular level.[3] The potential applications of spiropyrans in this domain are vast, including rewritable holographic data storage, 3D optical memory, and molecular switches.[1][3][4]
Signaling Pathways and Experimental Workflows
The fundamental principle behind the use of spiropyrans in optical data storage lies in the controlled switching between their two isomeric states. This process can be visualized as a molecular-level signaling pathway initiated by light.
An experimental workflow for utilizing spiropyrans in a holographic data storage system involves several key steps, from material preparation to data readout.
Quantitative Data Presentation
The performance of spiropyran-based optical data storage materials can be evaluated using several key metrics. The following tables summarize some of the reported quantitative data for spiropyran-doped polymer systems.
| Material System | Maximum Diffraction Efficiency (%) | Notes |
| Spiropyran-doped PMMA | ~6 | A common and well-studied system.[1][4] |
| Spiropyran-doped liquid crystal polymer | - | Improved photosensitivity and optical contrast reported.[2] |
| Spiropyran in other polymer matrices (e.g., PVA, CA) | - | Performance is dependent on the polymer matrix.[5] |
Table 1: Diffraction Efficiency of Spiropyran-Based Materials
| Material System | Fatigue Resistance | Notes |
| Spiropyran-doped PMMA | Decrease in diffraction efficiency after 5 write-erase cycles. | Photochemical fatigue is a key challenge.[5] |
| Spiropyran in various polymer matrices | Loss of 42-74% of photochromic response after repeated cycles. | The polymer matrix influences the fatigue resistance. |
| Spiropyran nanoparticles | Improved photostability and resistance to fatigue compared to solutions.[3] | Encapsulation can enhance durability.[3] |
Table 2: Photochromic Fatigue in Spiropyran-Based Materials
Experimental Protocols
Synthesis of 1',3',3'-Trimethyl-6-nitrospiro[chromene-2,2'-indoline]
This protocol describes the synthesis of a commonly used spiropyran derivative for optical data storage applications.
Materials:
-
2,3,3-trimethylindolenine
-
5-nitrosalicylaldehyde
-
Ethanol
-
Piperidine
Procedure:
-
Dissolve 2,3,3-trimethylindolenine (1 equivalent) and 5-nitrosalicylaldehyde (1 equivalent) in absolute ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine to the solution.
-
Reflux the mixture with stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from ethanol or another suitable solvent to obtain the pure spiropyran.
-
Dry the purified product under vacuum.
Characterization: The synthesized spiropyran can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and UV-Vis spectroscopy to confirm its structure and purity.
Fabrication of a Spiropyran-Doped PMMA Film
This protocol outlines the preparation of a thin film of poly(methyl methacrylate) (PMMA) doped with spiropyran, which can be used as a recording medium for optical data storage.
Materials:
-
Poly(methyl methacrylate) (PMMA)
-
Spiropyran (e.g., 1',3',3'-trimethyl-6-nitrospiro[chromene-2,2'-indoline])
-
Toluene or other suitable solvent
-
Glass slides or other substrates
Procedure:
-
Prepare a solution of PMMA in toluene (e.g., 10% w/v) by stirring until the polymer is completely dissolved.
-
Prepare a separate stock solution of the spiropyran in the same solvent.
-
Add the desired amount of the spiropyran solution to the PMMA solution to achieve the target doping concentration (e.g., 1-5 wt% with respect to PMMA).
-
Stir the mixture thoroughly to ensure a homogeneous distribution of the spiropyran within the polymer matrix.
-
Clean the glass slides meticulously using a suitable cleaning procedure (e.g., sonication in acetone, followed by isopropanol and deionized water, and dried with nitrogen).
-
Fabricate the thin film using a suitable coating technique, such as spin coating or drop casting.
-
Spin Coating: Dispense a small amount of the spiropyran/PMMA solution onto the center of the glass slide. Spin the substrate at a specific speed (e.g., 1000-3000 rpm) for a set duration (e.g., 30-60 seconds) to achieve a uniform film of desired thickness.
-
Drop Casting: Carefully drop a known volume of the solution onto the substrate and allow the solvent to evaporate slowly in a controlled environment (e.g., a petri dish with a loose-fitting lid) to form the film.
-
-
Dry the film in an oven at a temperature below the glass transition temperature of PMMA (e.g., 60-80 °C) for several hours to remove any residual solvent.
Measurement of Diffraction Efficiency and Write-Erase Cycles
This protocol describes a method to characterize the performance of the fabricated spiropyran-doped polymer film for holographic data storage.
Experimental Setup:
-
A laser for writing the hologram (e.g., a UV laser at 355 nm or 365 nm).
-
A laser for reading the hologram (e.g., a He-Ne laser at 633 nm), with a power significantly lower than the writing beam to avoid erasing the hologram.
-
A spatial light modulator (SLM) to encode data into the object beam.
-
Beam splitters, mirrors, and lenses to create the object and reference beams and direct them onto the sample.
-
A photodetector or CCD camera to measure the intensity of the diffracted beam.
-
A light source for erasing the hologram (e.g., a visible light LED or laser).
Procedure for Measuring Diffraction Efficiency:
-
Mount the spiropyran-doped polymer film in the experimental setup.
-
Interfere the object beam (carrying the data from the SLM) and the reference beam at the location of the film to write a hologram. The UV light will induce the conversion of spiropyran to its merocyanine form in the regions of constructive interference, creating a refractive index grating.
-
Block the object beam and illuminate the recorded hologram with the reference beam (the reading laser).
-
Measure the intensity of the diffracted beam (I_diffracted) and the intensity of the incident reading beam (I_incident).
-
Calculate the diffraction efficiency (η) using the formula: η = (I_diffracted / I_incident) * 100%.
Procedure for Measuring Write-Erase Cycles (Fatigue Resistance):
-
Perform an initial measurement of the diffraction efficiency as described above.
-
Erase the hologram by uniformly illuminating the film with visible light until the diffracted signal is no longer detectable.
-
Rewrite the same hologram using the same writing parameters.
-
Measure the diffraction efficiency of the rewritten hologram.
-
Repeat the erase and write steps for a desired number of cycles.
-
Plot the diffraction efficiency as a function of the number of write-erase cycles to evaluate the fatigue resistance of the material. A significant decrease in diffraction efficiency indicates poor fatigue resistance.[5]
Conclusion
Spiropyrans hold considerable promise for the development of advanced optical data storage systems due to their reversible photochromic properties. This document has provided a foundational overview, key performance data, and detailed experimental protocols to aid researchers in this exciting field. While challenges such as photo-fatigue and thermal stability of the merocyanine form remain areas of active research, ongoing advancements in molecular design and material engineering are paving the way for the practical implementation of spiropyran-based technologies. The protocols and data presented here serve as a valuable resource for scientists and engineers working to unlock the full potential of these remarkable molecular switches.
References
Spiropyrans as Molecular Switches: Application Notes and Protocols for Materials Science
For Researchers, Scientists, and Drug Development Professionals
Spiropyrans are a class of photochromic molecules that have garnered significant attention in materials science due to their ability to function as molecular switches.[1] These compounds can reversibly isomerize between two distinct forms—a colorless, non-polar spiropyran (SP) form and a colored, polar merocyanine (MC) form—upon stimulation by external triggers such as light, pH, and the presence of metal ions.[1][2] This unique characteristic allows for the development of "smart" materials with tunable properties, opening up a wide range of applications in fields including targeted drug delivery, sensitive chemical sensing, and responsive coatings.[3][4]
This document provides detailed application notes and experimental protocols for the utilization of spiropyrans as molecular switches in various materials science contexts.
Principle of Operation: The Spiropyran-Merocyanine Interconversion
The functionality of spiropyran-based materials hinges on the reversible isomerization between the spiropyran (SP) and merocyanine (MC) forms. The SP form is a closed-ring, non-planar, and typically colorless molecule. Upon irradiation with ultraviolet (UV) light, the C-O bond in the spiro center cleaves, leading to the formation of the open-ring, planar, and colored MC isomer.[2][5] This transformation is accompanied by a significant change in the molecule's dipole moment and polarity. The reverse reaction, from the MC back to the SP form, can be triggered by visible light or thermal relaxation.[5]
This reversible switching behavior can be harnessed to control the properties of materials at the molecular level. For instance, the change in polarity can be used to trigger the release of encapsulated drugs from a hydrophobic polymer matrix, while the color change can be employed for sensing applications.[4][6]
Applications and Protocols
Light-Controlled Drug Delivery Systems
Spiropyran-functionalized nanoparticles and micelles are promising platforms for the development of smart drug delivery systems. The ability to trigger drug release with spatiotemporal control using light offers significant advantages over traditional drug delivery methods.[4][5]
Spiropyran-containing polymeric micelles can encapsulate hydrophobic drugs within their core. Upon UV irradiation, the spiropyran units isomerize to the more polar merocyanine form, leading to the destabilization and disassembly of the micelles and subsequent release of the encapsulated drug.[5] For example, doxorubicin (DOX), a common anticancer drug, has been successfully encapsulated in spiropyran-poly(methacryloyloxyethyl phosphorylcholine) (SP-PMPC) micelles. Under UV irradiation (365 nm), a significant increase in DOX release is observed, with approximately 50% of the drug released after 24 hours, compared to less than 20% in the absence of UV light.[5]
This protocol describes the preparation of doxorubicin-loaded spiropyran-functionalized micelles and the subsequent investigation of their light-triggered drug release profile.
Materials:
-
Spiropyran-functionalized polymer (e.g., SP-PMPC)
-
Doxorubicin hydrochloride (DOX)
-
Triethylamine (TEA)
-
Dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis membrane (MWCO 3.5 kDa)
-
UV lamp (365 nm)
-
Fluorescence spectrophotometer
Procedure:
-
Doxorubicin Loading:
-
Dissolve SP-PMPC (20 mg) and DOX (5 mg) in DMF (2 mL).
-
Add TEA (5 µL) to deprotonate the DOX.
-
Stir the solution at room temperature in the dark for 24 hours to allow for micelle formation and drug encapsulation.
-
Transfer the solution to a dialysis membrane and dialyze against deionized water for 48 hours to remove unloaded drug and DMF.
-
Lyophilize the resulting solution to obtain DOX-loaded micelles as a powder.
-
-
Characterization of Drug Loading:
-
Dissolve a known amount of the lyophilized DOX-loaded micelles in DMF.
-
Measure the absorbance of the solution at 485 nm using a UV-vis spectrophotometer.
-
Calculate the drug loading content (DLC) and drug loading efficiency (DLE) using the following formulas:
-
DLC (%) = (Weight of loaded drug / Weight of drug-loaded micelles) x 100
-
DLE (%) = (Weight of loaded drug / Initial weight of drug) x 100
-
-
-
In Vitro Light-Triggered Drug Release:
-
Disperse the DOX-loaded micelles (5 mg) in PBS (10 mL, pH 7.4) and place the solution in a dialysis bag.
-
Immerse the dialysis bag in a beaker containing PBS (40 mL).
-
For the light-triggered release group, irradiate the solution with a 365 nm UV lamp.
-
For the control group, keep the solution in the dark.
-
At predetermined time intervals, withdraw an aliquot (1 mL) from the external PBS solution and replace it with fresh PBS.
-
Measure the concentration of released DOX in the withdrawn aliquots using a fluorescence spectrophotometer (excitation at 485 nm, emission at 590 nm).
-
Calculate the cumulative drug release percentage over time.
-
| Time (hours) | Cumulative DOX Release (%) - Dark (Control) | Cumulative DOX Release (%) - UV (365 nm) |
| 0 | 0 | 0 |
| 4 | ~5 | ~15 |
| 8 | ~8 | ~25 |
| 12 | ~12 | ~35 |
| 24 | < 20 | ~50 |
Data synthesized from qualitative descriptions in the search results.[5]
Colorimetric and Fluorescent Sensors
The distinct color and fluorescence changes associated with the SP-MC isomerization make spiropyrans excellent candidates for the development of highly sensitive and selective chemical sensors.[6][7]
Spiropyran derivatives can be designed to selectively bind to specific analytes, such as metal ions or protons (pH).[6][8] This binding event can stabilize the open merocyanine form, leading to a visible color change or a change in fluorescence intensity. For instance, a dimethylamine-functionalized spiropyran has been shown to be a highly selective and sensitive sensor for copper(II) ions, with a limit of detection of 0.11 µM and a visible color change from colorless to green at concentrations as low as approximately 6 µM.[6][7][9]
This protocol outlines the procedure for using a spiropyran-based sensor for the colorimetric detection of copper(II) ions in an ethanol solution.
Materials:
-
Dimethylamine-functionalized spiropyran (SP1)
-
Ethanol
-
Copper(II) chloride (CuCl₂) stock solution
-
UV-vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Sensor Solution:
-
Prepare a stock solution of SP1 in ethanol (e.g., 1 mM).
-
Dilute the stock solution to the desired working concentration (e.g., 100 µM) in ethanol.
-
-
Colorimetric Assay:
-
Prepare a series of CuCl₂ solutions of varying concentrations in ethanol.
-
In a series of cuvettes, add the SP1 sensor solution.
-
To each cuvette, add a specific volume of the CuCl₂ solutions to achieve a range of final copper(II) concentrations.
-
Allow the solutions to incubate at room temperature for a set period (e.g., 15 minutes) in the dark.
-
-
Data Acquisition and Analysis:
-
Observe any visible color changes in the solutions.
-
Measure the UV-vis absorption spectra of each solution over a range of wavelengths (e.g., 300-800 nm).
-
Plot the absorbance at the characteristic wavelength for the SP1-Cu²⁺ complex (e.g., 677 nm) against the concentration of copper(II) ions to generate a calibration curve.[7]
-
The limit of detection (LOD) can be calculated based on the standard deviation of the blank and the slope of the calibration curve.
-
| Parameter | Value |
| Analyte | Copper(II) ions (Cu²⁺) |
| Limit of Detection (LOD) | 0.11 µM[6][7] |
| Naked-Eye Detection Limit | ~6 µM[6][10] |
| Linear Response Range | 0 - 20 µM[6][10] |
| Wavelength of Maximum Absorbance (SP1-Cu²⁺ complex) | 677 nm[7] |
| Stoichiometry (SP1:Cu²⁺) | 1:1[7] |
Photo-Responsive Actuators
Spiropyran-functionalized hydrogels can undergo reversible shrinking and swelling in response to light, making them suitable for the fabrication of photo-responsive actuators.[11]
The incorporation of spiropyran into a hydrogel network, often a copolymer with N-isopropylacrylamide (NIPAAm) and acrylic acid (AA), allows for light-induced changes in the hydrophilicity of the material. In an acidic environment or with the presence of AA as an internal proton source, the spiropyran exists in its protonated and more hydrophilic merocyanine form (MCH+), causing the hydrogel to swell. Upon irradiation with visible light, the MCH+ form converts back to the more hydrophobic SP form, leading to the expulsion of water and contraction of the hydrogel.[11] This actuation can be harnessed to create light-driven "walkers" or other soft robotic devices.[11]
This protocol details the synthesis of a photo-responsive hydrogel and the characterization of its light-induced actuation.
Materials:
-
N-isopropylacrylamide (NIPAAm)
-
Acrylated spiropyran (SP-A)
-
Acrylic acid (AA)
-
N,N'-methylenebis(acrylamide) (BIS) as a crosslinker
-
Ammonium persulfate (APS) as an initiator
-
N,N,N',N'-tetramethylethylenediamine (TEMED) as an accelerator
-
Deionized water
-
Visible light source
Procedure:
-
Hydrogel Synthesis:
-
Prepare a precursor solution by dissolving NIPAAm, SP-A, AA, and BIS in deionized water in a specific molar ratio (e.g., 100:1:5:1).
-
Degas the solution by bubbling with nitrogen for 30 minutes.
-
Add APS and TEMED to initiate the polymerization.
-
Pour the solution into a mold of the desired shape (e.g., a thin film or a bipedal walker shape).
-
Allow the polymerization to proceed at room temperature for several hours.
-
After polymerization, immerse the hydrogel in deionized water to remove unreacted monomers and allow it to swell to its equilibrium state.
-
-
Photo-Actuation Testing:
-
Place the swollen hydrogel in a petri dish filled with deionized water.
-
To induce contraction, irradiate the hydrogel with a visible light source.
-
To induce expansion, turn off the light source.
-
Record the changes in the hydrogel's dimensions (e.g., length, area) over time using a camera and image analysis software.
-
The force generated by the actuator can be measured using a force transducer.
-
| Parameter | Typical Value Range |
| Response Time (Contraction/Expansion) | Seconds to minutes[11] |
| Actuation Strain | Can be significant, leading to observable changes in shape and size. |
| Force Generated | Dependent on hydrogel composition and crosslinking density. Single molecule force spectroscopy has shown that the ring-opening of spiropyran requires forces of ~240 pN.[4][12] |
Visualizing Spiropyran-Based Systems
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex relationships and workflows in spiropyran-based materials science.
Signaling Pathway: Spiropyran-Merocyanine Interconversion
Caption: Reversible isomerization of spiropyran between its closed (SP) and open (MC) forms.
Experimental Workflow: Drug Delivery System
Caption: Workflow for preparing and testing a spiropyran-based drug delivery system.
Logical Relationship: Stimuli and Material Response
Caption: Relationship between external stimuli and the response of spiropyran-based materials.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Force-rate characterization of two spiropyran-based molecular force probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spiropyran-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly Sensitive and Selective Spiropyran-Based Sensor for Copper(II) Quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Highly Sensitive and Selective Spiropyran-Based Sensor for Copper(II) Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. OPG [opg.optica.org]
- 12. researchgate.net [researchgate.net]
Protocol for Spiropyran Immobilization on SiO2 Surfaces: A Detailed Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive guide for the immobilization of spiropyran molecules onto silicon dioxide (SiO2) surfaces. The protocol is based on a well-established three-step chemical modification process, ensuring a stable and functional surface for a variety of applications, including chemical sensing, biosensing, and drug delivery.[1][2] The photochromic properties of spiropyran, which allow for reversible switching between a colorless spiropyran (SP) form and a colored merocyanine (MC) form upon exposure to UV and visible light respectively, make these functionalized surfaces particularly valuable for developing dynamic and responsive materials.[1][2][3]
Overview of the Immobilization Process
The immobilization of spiropyran onto SiO2 surfaces is typically achieved through a three-step process:
-
Surface Activation: The SiO2 surface is treated to generate hydroxyl (-OH) groups, which act as reactive sites for subsequent modification.
-
Surface Amination: An aminosilane, such as (3-aminopropyl)triethoxysilane (APTES), is used to introduce amine (-NH2) functional groups onto the activated surface.
-
Spiropyran Functionalization: A spiropyran derivative containing a reactive group, commonly a carboxylic acid (SP-COOH), is coupled to the aminated surface.
This method leverages well-established silane chemistry to create a covalent linkage between the spiropyran molecule and the SiO2 substrate, ensuring the stability of the functionalized surface.[1]
Experimental Workflow
The following diagram illustrates the key steps in the spiropyran immobilization protocol.
Caption: Experimental workflow for spiropyran immobilization on SiO2 surfaces.
Detailed Experimental Protocols
Materials and Reagents
| Reagent | Supplier Example | CAS Number |
| Silicon dioxide (SiO2) substrates | N/A | N/A |
| (3-aminopropyl)triethoxysilane (APTES) | Sigma-Aldrich | 919-30-2 |
| Carboxylic acid functionalized spiropyran (SP-COOH) | BioChemPartner | 55779-26-5 |
| Sulfuric acid (H2SO4) | Sigma-Aldrich | 7664-93-9 |
| Hydrogen peroxide (H2O2, 30%) | Sigma-Aldrich | 7722-84-1 |
| Ethanol | Sigma-Aldrich | 64-17-5 |
| Deionized (DI) water | N/A | N/A |
Protocol 1: SiO2 Surface Activation
This protocol describes the generation of hydroxyl groups on the SiO2 surface using a piranha solution. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE).
-
Clean the SiO2 substrates by sonicating in ethanol and DI water for 15 minutes each, followed by drying under a stream of nitrogen.
-
Prepare the piranha solution by carefully adding 1 part of 30% H2O2 to 3 parts of concentrated H2SO4 in a glass container. The solution will become very hot.
-
Immerse the cleaned SiO2 substrates in the piranha solution for 30-60 minutes at room temperature.
-
Carefully remove the substrates and rinse them thoroughly with copious amounts of DI water.
-
Dry the activated substrates under a stream of nitrogen.
Protocol 2: Surface Amination with APTES
This protocol details the functionalization of the activated SiO2 surface with amine groups.
-
Prepare a 2% (v/v) solution of APTES in ethanol.[2]
-
Immerse the activated SiO2 substrates in the APTES solution.
-
Incubate for 5 minutes at room temperature.[2]
-
Remove the substrates and rinse them with ethanol to remove any unbound APTES.
-
Dry the aminated substrates under a stream of nitrogen.
Protocol 3: Spiropyran Immobilization
This protocol describes the final step of covalently attaching the spiropyran molecules.
-
Prepare a solution of SP-COOH in a suitable organic solvent (e.g., ethanol) at a concentration of 40 mg/mL.[1]
-
Immerse the aminated SiO2 substrates in the SP-COOH solution.
-
Incubate for a sufficient period to allow for the reaction between the carboxylic acid and amine groups.
-
Remove the substrates and rinse thoroughly with the solvent to remove any non-covalently bound spiropyran.
-
Dry the functionalized substrates under a stream of nitrogen.
Characterization of Functionalized Surfaces
The success of each modification step can be verified using various surface characterization techniques.
| Characterization Technique | Purpose | Expected Outcome |
| Contact Angle Measurement | To assess changes in surface hydrophilicity/hydrophobicity. | A decrease in contact angle after activation, an increase after amination, and a further change after spiropyran immobilization.[1] |
| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition of the surface. | Detection of N 1s peak after amination and changes in C 1s and O 1s spectra after each step.[1][2] |
| Ellipsometry | To measure the thickness of the immobilized layers. | An increase in layer thickness after amination and spiropyran immobilization.[1] |
| Fluorometric Analysis | To confirm the presence and photo-switching of spiropyran. | Observation of fluorescence in the merocyanine (MC) form upon UV irradiation.[1][2] |
| UV-Vis Spectroscopy | To monitor the photochromic behavior of the immobilized spiropyran. | Changes in the absorption spectra upon irradiation with UV and visible light, corresponding to the SP to MC transition.[4] |
Photo-switching of Immobilized Spiropyran
The key feature of the spiropyran-functionalized surface is its ability to undergo reversible photo-isomerization.
Caption: Reversible photo-switching of spiropyran between its SP and MC isomers.
-
UV Irradiation: Exposing the surface to UV light (e.g., 365 nm) will induce the conversion of the colorless spiropyran (SP) form to the colored, planar merocyanine (MC) form.[5][6] This transition is accompanied by a change in properties such as color, polarity, and fluorescence.[1][2]
-
Visible Light/Thermal Reversion: The MC form can revert to the more stable SP form upon exposure to visible light or through thermal relaxation in the dark.[1][2]
Applications and Future Directions
Spiropyran-functionalized SiO2 surfaces have a wide range of potential applications stemming from their responsive nature. These include:
-
Chemical and Biosensors: The change in polarity and fluorescence upon isomerization can be used to detect the binding of analytes.[1]
-
Drug Delivery Systems: The light-induced conformational changes can be harnessed to trigger the release of drugs from the surface.[2]
-
Rewritable Surfaces and Data Storage: The reversible color change allows for the creation of rewritable optical data storage materials.[7][8]
-
Smart Coatings: Surfaces that can change their properties, such as wettability, in response to light.
Future research may focus on optimizing the surface density of spiropyran, exploring different spiropyran derivatives with tailored photo-responsive properties, and integrating these functionalized surfaces into microfluidic and other on-chip devices.[1][2]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of Spiropyran Immobilization and Characterization Protocols for Reversible Photopatterning of SiO2 Surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Solid-state spiropyrans exhibiting photochromic properties based on molecular flexibility - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Photochromism of neutral spiropyran in the crystalline state at room temperature - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Fabrication of Spiropyran-Containing Thin Film Sensors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the fabrication, characterization, and application of spiropyran-containing thin film sensors. The protocols detailed below are intended to serve as a foundational methodology for developing robust and sensitive optical sensors for a variety of analytes, including metal ions, pH, and temperature.
Introduction to Spiropyran-Based Sensors
Spiropyrans are a class of photochromic molecules that can reversibly switch between two isomeric forms: a colorless, non-polar spiropyran (SP) form and a colored, polar, zwitterionic merocyanine (MC) form.[1][2] This isomerization can be triggered by external stimuli such as UV light, with the reverse reaction often induced by visible light or heat.[1] The open-ring merocyanine form can interact with various analytes, leading to a detectable colorimetric or fluorometric response, making spiropyrans excellent candidates for sensor applications.[1][3][4]
Incorporating spiropyran derivatives into thin polymer films provides a solid-state sensor platform that is portable, reusable, and suitable for a wide range of applications.[5] The polymer matrix not only provides structural support but can also influence the sensitivity and selectivity of the sensor.[6]
Signaling Pathways and Sensing Mechanisms
The sensing mechanism of spiropyran-based sensors relies on the change in the electronic and structural properties of the molecule upon interaction with an analyte. These interactions modulate the equilibrium between the spiropyran and merocyanine forms, resulting in a detectable optical signal.
Metal Ion Sensing
In the presence of UV light, the spiropyran isomerizes to its open-ring merocyanine form. The phenolate and imine groups of the merocyanine can act as a chelating agent for metal ions.[1] This coordination with a metal ion stabilizes the merocyanine form and induces a distinct shift in the absorption spectrum, leading to a specific color change.[1][7] The selectivity of the sensor can be tuned by modifying the spiropyran structure with different functional groups to enhance binding affinity for specific metal ions.[2][8]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Applications of Spiropyran Derivatives in Analytical Chemistry [manu56.magtech.com.cn]
- 5. Eliminating Fatigue in Surface-Bound Spiropyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thermally Stable Merocyanine Form of Photochromic Spiropyran with Aluminum Ion as a Reversible Photo-driven Sensor in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Spiropyran-Based Chemosensors in Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of spiropyran-based chemosensors in the sensitive and selective detection of various metal ions. Spiropyrans are a class of photochromic molecules that undergo a reversible structural transformation between a colorless, non-polar spiropyran (SP) form and a colored, polar merocyanine (MC) form upon stimulation by external factors such as light, pH, and, pertinently, the presence of metal ions.[1][2][3] This distinct colorimetric and fluorometric response of the SP-MC transition forms the basis of their application as highly effective chemosensors.[4][5][6]
Principle of Detection
The fundamental principle behind spiropyran-based metal ion detection lies in the coordination of metal ions with the open merocyanine form.[4][7] In the absence of metal ions, the spiropyran exists predominantly in its closed, colorless SP form. Upon introduction of specific metal ions, the equilibrium shifts towards the open, colored MC form, which can chelate the metal ion through its phenolate oxygen and other strategically incorporated coordinating groups.[4][7] This binding event stabilizes the MC form, leading to a distinct and measurable change in the solution's color and/or fluorescence, which can be quantified using spectroscopic techniques.[1][4] Some spiropyran derivatives are designed to exhibit fluorescence enhancement or quenching upon metal ion binding.[1][8]
Signaling Pathway
The general signaling pathway for a spiropyran-based chemosensor upon interaction with a metal ion is depicted below. The process is often reversible, with the metal ion being released upon exposure to visible light, which favors the reversion of the MC form back to the SP form.[9][10]
Caption: General signaling pathway of a spiropyran-based chemosensor for metal ion detection.
Quantitative Data Summary
The performance of various spiropyran-based chemosensors for the detection of different metal ions is summarized in the table below. The data highlights the limit of detection (LOD), binding stoichiometry, and the analytical technique employed.
| Target Metal Ion | Spiropyran Derivative | Analytical Method | Limit of Detection (LOD) | Stoichiometry (Probe:Metal) | Reference |
| Cu²⁺ | Dimethylamine-functionalized spiropyran (SP1) | UV-Vis | 0.11 µM | 1:1 | [5][11][12][13][14] |
| Fe³⁺ | Multiple phenolic -OH group based spiropyran | UV-Vis | 0.193 µM | 1:3 | [8] |
| Fe²⁺ | N-benzyl-2,3,3-trimethyl-3H-indolium bromide derivative | Fluorescence | - | 3:2 | [8][15] |
| Cr³⁺ | Nitrosalicylaldehyde-derived spiropyran | UV-Vis | 0.64 µM | - | [8][15] |
| Hg²⁺ | Benzothiazolinic spiropyran | UV-Vis, Fluorescence | 5.5 µM (UV-Vis), 78.5 nM (Fluor.) | - | [1][8] |
| Al³⁺ | Spiropyran derivative | UV-Vis | 0.5 µM | - | [9] |
| Mg²⁺ | Spiropyran with butanoic acid at N1-indole | Fluorescence | - | 2:1 | [8] |
| Cd²⁺, Pb²⁺ | Spiropyran derivatives (SP1, SP2) | UV-Vis | - | - | [4][16] |
| Zn²⁺, Co²⁺, Ni²⁺ | Norbornene functionalised spiropyran ester | UV-Vis | - | - | [10] |
Experimental Protocols
General Synthesis of a Spiropyran-Based Chemosensor
A common method for synthesizing spiropyran derivatives involves the condensation reaction between a Fischer's base (e.g., 1,3,3-trimethyl-2-methyleneindoline) and a substituted salicylaldehyde.[15][17]
Materials:
-
1,3,3-trimethyl-2-methyleneindoline
-
Substituted salicylaldehyde (e.g., 2-hydroxy-5-nitrobenzaldehyde)[9]
-
Anhydrous ethanol
-
Reflux apparatus
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
-
Petroleum ether and ethyl acetate for elution
Procedure:
-
Dissolve equimolar amounts of the Fischer's base and the substituted salicylaldehyde in anhydrous ethanol in a round-bottom flask.[17]
-
Reflux the mixture for several hours (typically 3-5 hours), monitoring the reaction progress using TLC.[17]
-
Upon completion, allow the solution to cool to room temperature.
-
Filter the resulting precipitate and wash with cold ethanol.
-
If necessary, purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether:ethyl acetate).[17]
-
Characterize the final product using NMR, mass spectrometry, and IR spectroscopy.
Protocol for Metal Ion Detection using UV-Vis Spectroscopy
This protocol outlines the general procedure for evaluating the colorimetric response of a spiropyran chemosensor to a target metal ion.
Materials:
-
Spiropyran chemosensor stock solution (e.g., 1 mM in acetonitrile or ethanol).[8][9]
-
Stock solutions of various metal perchlorate or nitrate salts (e.g., 10 mM in water or the same solvent as the sensor).[8][9]
-
Spectrophotometer
-
Quartz cuvettes (1 cm path length)[9]
Procedure:
-
Preparation of Solutions: Prepare a working solution of the spiropyran chemosensor (e.g., 10-25 µM) in a suitable solvent (e.g., acetonitrile, ethanol, or a mixture with water).[9][17]
-
UV-Vis Titration:
-
Place a known volume (e.g., 2-3 mL) of the spiropyran working solution into a quartz cuvette.
-
Record the initial UV-Vis absorption spectrum (typically from 200-800 nm).[9]
-
Incrementally add small aliquots of the target metal ion stock solution to the cuvette.
-
After each addition, mix the solution thoroughly and record the UV-Vis spectrum until no further significant changes are observed.
-
-
Selectivity Test: Repeat the titration procedure with other metal ions to assess the selectivity of the chemosensor.
-
Data Analysis: Plot the absorbance at the wavelength of maximum change against the concentration of the metal ion to determine the detection limit.
Protocol for Metal Ion Detection using Fluorescence Spectroscopy
This protocol describes the general steps for assessing the fluorometric response of a spiropyran chemosensor.
Materials:
-
Spiropyran chemosensor stock solution.
-
Stock solutions of metal salts.
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Preparation of Solutions: Prepare a working solution of the spiropyran chemosensor at a suitable concentration for fluorescence measurements (e.g., 10-20 µM).[1]
-
Fluorescence Titration:
-
Place a known volume of the spiropyran working solution into a quartz cuvette.
-
Record the initial fluorescence emission spectrum at a suitable excitation wavelength.[1]
-
Incrementally add aliquots of the target metal ion stock solution.
-
After each addition, mix and record the fluorescence spectrum.
-
-
Selectivity Test: Perform similar titrations with other metal ions to evaluate selectivity.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the metal ion concentration to determine the detection limit.
Determination of Stoichiometry using Job's Plot
Job's method of continuous variation is used to determine the binding stoichiometry of the sensor-metal ion complex.[3][4][12][14]
Procedure:
-
Prepare a series of solutions where the total molar concentration of the spiropyran and the metal ion is kept constant, but their mole fractions are varied from 0 to 1.[14]
-
For each solution, measure the absorbance or fluorescence intensity at the wavelength corresponding to the complex formation.
-
Plot the change in absorbance or fluorescence intensity against the mole fraction of the metal ion.
-
The mole fraction at which the maximum value is observed indicates the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 stoichiometry, while a maximum at 0.67 suggests a 1:2 (sensor:metal) stoichiometry.[14]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the development and evaluation of a spiropyran-based chemosensor for metal ion detection.
Caption: A typical experimental workflow for spiropyran-based chemosensor development and evaluation.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. grokipedia.com [grokipedia.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Highly Sensitive and Selective Spiropyran-Based Sensor for Copper(II) Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. A Rationally Designed, Spiropyran-Based Chemosensor for Magnesium [mdpi.com]
- 9. Exploiting Spiropyran Solvatochromism for Heavy Metal Ion Detection in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. doras.dcu.ie [doras.dcu.ie]
- 11. Chelation strategies in spiropyran-based chemosensors for colorimetric and fluorescent sensing of metal ions and anions [ouci.dntb.gov.ua]
- 12. Job plot - Wikipedia [en.wikipedia.org]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. escholarship.org [escholarship.org]
- 17. mjas.analis.com.my [mjas.analis.com.my]
Application Notes and Protocols for Measuring Photoswitching Kinetics in Spiropyrans
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the primary techniques used to measure the photoswitching kinetics of spiropyrans. Detailed protocols for key experimental methodologies are provided to facilitate the accurate determination of kinetic parameters, which are crucial for the development of photoswitchable materials and therapeutic agents.
Introduction to Spiropyran Photoswitching
Spiropyrans are a class of photochromic molecules that undergo a reversible transformation between two isomers: a colorless, non-polar spiropyran (SP) form and a colored, polar merocyanine (MC) form.[1][2] This isomerization can be triggered by light, typically UV light for the SP-to-MC conversion and visible light or thermal energy for the reverse MC-to-SP reaction. The significant change in structure, polarity, and absorption spectrum between the two forms makes spiropyrans attractive for a wide range of applications, including molecular switches, data storage, and photopharmacology.
The kinetics of this photoswitching process, including the rates of both the forward (ring-opening) and reverse (ring-closing) reactions, are critical parameters that determine the suitability of a spiropyran derivative for a specific application. This document outlines the key experimental techniques for quantifying these kinetics.
Signaling Pathway of Spiropyran Photoswitching
The photoswitching of spiropyran involves a reversible ring-opening and ring-closing mechanism. The general pathway is depicted below:
References
Integration of Spiropyrans into Polymer Matrices: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the integration of spiropyrans into polymer matrices. Spiropyrans are a class of photochromic molecules that undergo reversible isomerization between a colorless, non-polar spiropyran (SP) form and a colored, polar merocyanine (MC) form upon stimulation by light.[1] This unique property makes them ideal candidates for the development of "smart" materials with applications in drug delivery, smart coatings, and optical data storage.[1][2] The integration of spiropyrans into polymer matrices can be achieved through several methods, each offering distinct advantages for specific applications.
Overview of Integration Strategies
The primary methods for incorporating spiropyrans into polymer matrices include physical blending (doping), covalent bonding, and surface grafting. The choice of method depends on the desired properties of the final material, such as stability, responsiveness, and processability.
Physical Blending (Doping)
This is the simplest method, involving the physical mixing of spiropyran molecules into a polymer matrix.[1] It is a versatile technique applicable to a wide range of polymers.
-
Advantages: Simple and cost-effective.
-
Disadvantages: Potential for leaching of the spiropyran molecules over time, and possible phase separation, which can affect the material's performance and reproducibility.
Covalent Bonding
Covalent attachment of spiropyran moieties to the polymer backbone offers enhanced stability and durability.[3] This can be achieved by:
-
Incorporation into the polymer main chain: Spiropyran units are part of the polymer backbone.[4][5]
-
Pendant groups (side-chain functionalization): Spiropyran units are attached to the side chains of the polymer.[6][7]
-
End-group functionalization: Spiropyran units are located at the ends of the polymer chains.[8]
-
Advantages: Prevents leaching, ensures a homogeneous distribution of the photochromic units, and can lead to more robust and reliable materials.[3]
-
Disadvantages: Requires chemical synthesis and modification of either the spiropyran molecule, the monomer, or the polymer, which can be more complex and costly.
Surface Grafting
This method involves the attachment of spiropyran-containing polymer chains onto a substrate surface.[9][10] Surface-initiated polymerization techniques like Atom Transfer Radical Polymerization (ATRP) and Ring-Opening Metathesis Polymerization (ROMP) are commonly employed.[9][10]
-
Advantages: Allows for the modification of surface properties, such as wettability and adhesion, in a photo-controllable manner. It is particularly useful for creating smart surfaces and sensors.[11]
-
Disadvantages: The modification is limited to the surface of the material.
Data Presentation: Performance of Spiropyrans in Polymer Matrices
The photochromic performance of spiropyrans is significantly influenced by the properties of the host polymer matrix, such as polarity, rigidity, and glass transition temperature (Tg).[1]
Table 1: Photo-switching Properties of Spiropyran in Various Polymer Matrices
| Polymer Matrix | Polarity | Glass Transition Temperature (Tg, °C) | Absorption Max (MC form, nm) | Thermal Fading Rate | Photochemical Fatigue | Reference(s) |
| Poly(methyl methacrylate) (PMMA) | Polar | ~105 | 522, 580 | Slower | Moderate | [1][3][12] |
| Poly(vinyl acetate) (PVA) | Polar | ~30-40 | ~580 | Comparable to PMMA | Shows matrix effect | [1] |
| Polystyrene (PS) | Non-polar | ~100 | - | Faster | - | [1] |
| Cellulose Acetate (CA) | Polar | - | - | - | Significant | [1] |
Note: The values presented are approximate and can vary depending on the specific spiropyran derivative, its concentration, and the experimental conditions.
Table 2: Mechanical Properties of Spiropyran-Polymer Composites
| Polymer System | Spiropyran Content | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) | Reference(s) |
| PDMS with ZnCl2 and epoxy-modified SP (1:1 ratio) | Varied | 7.3 (Storage Modulus) | - | - | [13] |
| PDMS with ZnCl2 and epoxy-modified SP (1:0.5 ratio) | Varied | 3.71 (Storage Modulus) | - | - | [13] |
| PDMS with ZnCl2 and epoxy-modified SP (1:0.1 ratio) | Varied | 0.95 (Storage Modulus) | - | - | [13] |
Note: Mechanical properties are highly dependent on the specific polymer, the type and concentration of spiropyran, and the method of integration.
Table 3: Drug Release from Spiropyran-Containing Nanocarriers
| Nanocarrier System | Drug | Stimulus | Release Profile | Reference(s) |
| SP-PNIPAM micelles | Doxorubicin (DOX) | UV light (365 nm), pH 5.3, Temp > LCST | >30% release after 48h under stimuli | [2] |
| SP-hb-PG nanoparticles | Coumarin-102 | UV light (365 nm) | 83% release after 35 min | [2] |
| SP-hb-PG nanoparticles | Coumarin-102 | pH 5.5 | ~90% release after 6 h | [2] |
| UCNPs@Spiropyran-Polymer | Coumarin 102 | NIR light, acidic pH | Controlled release demonstrated | [14] |
Experimental Protocols
Protocol for Blending Spiropyran into a Polymer Matrix (Solution Casting)
This protocol describes the preparation of a spiropyran-doped polymer film using the solution casting method.[1]
Materials:
-
Spiropyran derivative (e.g., 1',3',3'-Trimethylspiro[indoline-2,2'-benzopyran])
-
Polymer (e.g., PMMA, PVA, CA)
-
Suitable solvent (e.g., chloroform, acetone, tetrahydrofuran (THF))
-
Glass substrate
Procedure:
-
Dissolve a known amount of the polymer in a suitable solvent to achieve the desired concentration (e.g., 10% w/v).
-
Add the spiropyran derivative to the polymer solution. The concentration of spiropyran is typically in the range of 1-5% by weight of the polymer.[1]
-
Stir the mixture until the spiropyran is completely dissolved, protecting it from UV light to prevent premature isomerization.
-
Pour the solution onto a clean, flat glass substrate.
-
Allow the solvent to evaporate slowly in a fume hood at room temperature.
-
Once the film is completely dry, carefully peel it off the glass substrate.
Protocol for Covalent Integration via Free Radical Polymerization
This protocol outlines the incorporation of a spiropyran-methacrylate monomer into a polymer chain via free radical polymerization.[3]
Materials:
-
Spiropyran-methacrylate monomer
-
Monomer (e.g., methyl methacrylate)
-
Initiator (e.g., AIBN)
-
Solvent (e.g., toluene)
Procedure:
-
Synthesize or procure a spiropyran derivative containing a polymerizable group like methacrylate.
-
In a reaction vessel, dissolve the spiropyran-methacrylate monomer and the co-monomer (e.g., methyl methacrylate) in the solvent.
-
Add the initiator (e.g., AIBN). The molar ratio of monomer to initiator will determine the molecular weight of the resulting polymer.
-
De-gas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove oxygen, which can inhibit polymerization.
-
Heat the reaction mixture to the appropriate temperature (e.g., 60-80 °C) to initiate polymerization.
-
Allow the polymerization to proceed for the desired time (typically several hours).
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).
-
Filter and dry the resulting spiropyran-functionalized polymer.
Protocol for Surface Grafting via Surface-Initiated ATRP (SI-ATRP)
This protocol describes the "grafting from" approach to grow spiropyran-polymer brushes on a silica surface.[10][15]
Materials:
-
Silica nanoparticles (SNPs) or a silicon wafer
-
Initiator-modifying silane (e.g., (3-aminopropyl)triethoxysilane followed by reaction with a bromoisobutyryl bromide)
-
Spiropyran-methacrylate (SPMA) monomer
-
Co-monomer (e.g., tert-butyl methacrylate, tBMA)
-
ATRP catalyst system (e.g., CuCl/HMTETA)
-
Solvent (e.g., toluene, DMF)
Procedure:
-
Surface Functionalization with Initiator:
-
Clean the silica substrate thoroughly.
-
Treat the substrate with an initiator-modifying silane to immobilize ATRP initiators on the surface.
-
-
Polymerization:
-
Place the initiator-functionalized substrate in a Schlenk tube.
-
Add the SPMA monomer, co-monomer, and the solvent.
-
De-gas the mixture using freeze-pump-thaw cycles.
-
Add the ATRP catalyst and ligand under an inert atmosphere.
-
Place the reaction tube in an oil bath at the desired temperature (e.g., 90 °C) for the specified time.
-
-
Purification:
-
Stop the polymerization by exposing the reaction to air.
-
Thoroughly wash the substrate with a good solvent for the polymer (e.g., THF, chloroform) to remove any non-grafted polymer.
-
Dry the substrate under vacuum.
-
Mandatory Visualizations
Photo-switching Mechanism of Spiropyran
Caption: Reversible isomerization of spiropyran between its colorless and colored forms.
Integration Strategies of Spiropyrans into Polymers
Caption: Overview of methods for integrating spiropyrans into polymer matrices.
Experimental Workflow for Photo-responsive Drug Release
Caption: Workflow for evaluating photo-triggered drug release from spiropyran-based carriers.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Spiropyran-Based Drug Delivery Systems [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Photo- and halochromism of spiropyran-based main-chain polymers - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Photo- and halochromism of spiropyran-based main-chain polymers - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06383F [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Grafting photochromic spiropyran polymer brushes on graphene oxide surfaces via surface-initiated ring-opening metathesis polymerization - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08076E [pubs.rsc.org]
- 10. tandfonline.com [tandfonline.com]
- 11. doras.dcu.ie [doras.dcu.ie]
- 12. researchgate.net [researchgate.net]
- 13. Spiropyran-based supramolecular elastomers with tuneable mechanical properties and switchable dielectric permittivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Synthesis of Spiropyran-Functionalized Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and application of spiropyran-functionalized nanoparticles. This document is intended to serve as a practical guide for researchers in materials science, nanotechnology, and drug delivery.
Introduction to Spiropyran-Functionalized Nanoparticles
Spiropyrans are a class of photochromic molecules that can undergo reversible isomerization between a colorless, non-polar spiro (SP) form and a colored, polar merocyanine (MC) form upon stimulation by light, pH, or temperature.[1] This unique switching behavior makes them ideal candidates for the development of "smart" nanoparticles with applications in targeted drug delivery, sensing, and advanced anti-counterfeiting technologies.[1][2] By functionalizing nanoparticles with spiropyran, it is possible to create materials whose properties, such as size, solubility, and fluorescence, can be externally controlled.[3]
Synthesis Protocols
This section details the synthesis of three common types of spiropyran-functionalized nanoparticles: silica, gold, and polymer-based.
Protocol 1: Synthesis of Spiropyran-Functionalized Silica Nanoparticles
This protocol describes a two-step process: the synthesis of silica nanoparticles via the Stöber method, followed by their functionalization with a carboxyl-functionalized spiropyran.
Materials:
-
Tetraethyl orthosilicate (TEOS)
-
Ethanol (absolute)
-
Ammonium hydroxide solution (28-30%)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Spiropyran-carboxylic acid (SP-COOH)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF)
-
Toluene
Procedure:
Step 1: Synthesis of Silica Nanoparticles (Stöber Method)
-
In a flask, mix 100 mL of ethanol and 8 mL of deionized water.
-
Add 2 mL of ammonium hydroxide solution to the mixture and stir vigorously.
-
Slowly add 6 mL of TEOS to the solution while maintaining vigorous stirring.
-
Continue the reaction at room temperature overnight to allow for the formation of silica nanoparticles.
-
Collect the nanoparticles by centrifugation, wash copiously with ethanol, and dry under vacuum.
Step 2: Surface Amination with APTES
-
Disperse the dried silica nanoparticles in toluene.
-
Add APTES to the nanoparticle suspension.
-
Reflux the mixture overnight under a nitrogen atmosphere.
-
Collect the aminated silica nanoparticles by centrifugation, wash with toluene and ethanol, and dry.
Step 3: Functionalization with Spiropyran-Carboxylic Acid
-
In a separate flask, dissolve SP-COOH, DCC, and NHS in DMF to activate the carboxylic acid group.
-
Add the aminated silica nanoparticles to this solution.
-
Stir the reaction mixture at room temperature for 24 hours in the dark.
-
Collect the spiropyran-functionalized silica nanoparticles by centrifugation, wash thoroughly with DMF and ethanol to remove unreacted reagents, and dry under vacuum.[4]
Protocol 2: Synthesis of Spiropyran-Functionalized Gold Nanoparticles
This protocol outlines the synthesis of gold nanoparticles followed by their functionalization with a thiol-terminated spiropyran.
Materials:
-
Potassium tetrachloroaurate(III) (KAuCl₄)
-
Trisodium citrate
-
Thiol-terminated spiropyran (SP-SH)
-
Ethanol
Procedure:
Step 1: Synthesis of Gold Nanoparticles
-
In a flask, bring 50 mL of an aqueous solution of 3 mM potassium tetrachloroaurate(III) to a boil.
-
Rapidly inject 1.4 mL of 0.15 M trisodium citrate solution while stirring vigorously.
-
The solution will change color from yellow to deep red, indicating the formation of gold nanoparticles.
-
Continue boiling for 5 minutes, then cool to room temperature.[5]
Step 2: Functionalization with Thiol-Terminated Spiropyran
-
Add an excess of thiol-terminated spiropyran dissolved in ethanol to the gold nanoparticle suspension.
-
Stir the mixture overnight at room temperature in the dark. The thiol groups will form a self-assembled monolayer on the gold nanoparticle surface.
-
Purify the functionalized nanoparticles by repeated centrifugation and resuspension in ethanol to remove excess spiropyran.[6]
Protocol 3: Synthesis of Spiropyran-Functionalized Polymer Nanoparticles via Emulsion Polymerization
This protocol describes the synthesis of spiropyran-containing polymer nanoparticles using a semi-continuous emulsion polymerization method.
Materials:
-
Spiropyran ethylacrylate (SPEA) monomer
-
Methyl methacrylate (MMA)
-
Glycidyl methacrylate (GMA)
-
Sodium dodecyl sulfate (SDS)
-
Potassium persulfate (KPS)
-
Deionized water
Procedure:
-
Prepare an aqueous solution of SDS in a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet.
-
In a separate beaker, prepare a monomer emulsion by mixing SPEA, MMA, and GMA.
-
Add a portion of the monomer emulsion to the reaction vessel and heat to 70°C under a nitrogen atmosphere.
-
Initiate the polymerization by adding an aqueous solution of KPS.
-
After the initial polymerization has started (indicated by a change in appearance), add the remaining monomer emulsion and KPS solution to the reactor in a semi-continuous manner over 2-3 hours.
-
After the addition is complete, continue the reaction for another 2 hours to ensure high monomer conversion.
-
Cool the reactor to room temperature.
-
Purify the resulting latex of spiropyran-functionalized polymer nanoparticles by dialysis against deionized water to remove unreacted monomers, surfactant, and initiator.[7] Alternative purification methods include centrifugation or filtration.[8][9][10][11]
Characterization of Spiropyran-Functionalized Nanoparticles
A summary of common characterization techniques and their expected outcomes is provided in the table below.
| Technique | Purpose | Expected Results |
| Dynamic Light Scattering (DLS) | To determine the size and size distribution of the nanoparticles. | A narrow size distribution with an average particle size typically in the range of 50-300 nm for polymer nanoparticles.[7] |
| Transmission Electron Microscopy (TEM) | To visualize the morphology and size of the nanoparticles. | Spherical nanoparticles with a uniform size distribution. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the successful functionalization of the nanoparticles with spiropyran. | Appearance of characteristic peaks corresponding to the chemical bonds in the spiropyran molecule. |
| UV-Vis Spectroscopy | To investigate the photochromic behavior of the nanoparticles. | Reversible changes in the absorption spectrum upon irradiation with UV and visible light, corresponding to the SP to MC isomerization. |
| Fluorescence Spectroscopy | To study the fluorescence properties of the nanoparticles. | "On-off" switching of fluorescence corresponding to the SP and MC forms.[3] |
Application Notes
Application in Photo-Responsive Drug Delivery
Spiropyran-functionalized nanoparticles can be used as carriers for the controlled release of therapeutic agents. The principle relies on the change in the nanoparticle's properties upon light stimulation. For example, the hydrophobic-to-hydrophilic transition of spiropyran upon UV irradiation can lead to the swelling or disassembly of the nanoparticle matrix, triggering the release of an encapsulated drug.[1]
Protocol for Doxorubicin Loading and In Vitro Release Study:
Drug Loading:
-
Disperse the spiropyran-functionalized nanoparticles in an aqueous solution.
-
Add an aqueous solution of doxorubicin hydrochloride (DOX·HCl) to the nanoparticle suspension.
-
Stir the mixture for 24 hours at room temperature in the dark to allow for the encapsulation of the drug.
-
Separate the DOX-loaded nanoparticles from the unloaded drug by centrifugation or dialysis.
-
Determine the drug loading content and encapsulation efficiency by measuring the concentration of DOX in the supernatant using UV-Vis spectrophotometry.[12][13]
In Vitro Drug Release:
-
Disperse a known amount of DOX-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, PBS) at a physiological pH of 7.4 and a slightly acidic pH of 5.5, mimicking the tumor microenvironment.
-
Divide the suspension into two groups: one kept in the dark and the other irradiated with UV light (e.g., 365 nm).
-
At predetermined time intervals, take aliquots of the release medium and separate the nanoparticles by centrifugation.
-
Quantify the amount of released DOX in the supernatant using a UV-Vis spectrophotometer.
-
Calculate the cumulative percentage of drug released over time.[14] The release kinetics can be analyzed using various mathematical models.[15][16][17][18]
Quantitative Data for Drug Release:
| Condition | Time | Cumulative DOX Release (%) |
| pH 7.4 (Dark) | 24 h | < 20%[1] |
| pH 7.4 (UV) | 24 h | ~ 50%[1] |
| pH 5.5 (Dark) | 6 h | ~ 90% |
| pH 5.5 (UV) | 25 min | ~ 90% |
Application in Metal Ion Sensing
The merocyanine form of spiropyran can act as a chelating agent for various metal ions. This interaction often leads to a distinct colorimetric or fluorescent response, enabling the use of spiropyran-functionalized nanoparticles as sensors for metal ion detection.
Sensing Mechanism: Upon UV irradiation, the colorless spiropyran (SP) isomerizes to the colored merocyanine (MC) form. The phenolate oxygen and the imine nitrogen of the MC form can coordinate with metal ions, leading to the formation of a stable complex. This complexation perturbs the electronic structure of the MC form, resulting in a noticeable change in the absorption or emission spectrum, which can be used for the quantitative detection of the target metal ion.
Visualizations
Caption: Experimental workflow for synthesis and application.
Caption: Stimuli-response mechanism of nanoparticles.
References
- 1. Spiropyran-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Spiropyran-based Photochromic Polymer Nanoparticles with Optically Switchable Luminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Spiropyran Immobilization and Characterization Protocols for Reversible Photopatterning of SiO2 Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. PEG Branched Polymer for Functionalization of Nanomaterials with Ultralong Blood Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Purification processes of polymeric nanoparticles: How to improve their clinical translation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influence of Purification Process on the Function of Synthetic Polymer Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. Doxorubicin-loaded amphiphilic polypeptide-based nanoparticles as an efficient drug delivery system for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. Kinetic analysis of drug release from nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. Kinetic Analysis of Drug Release From Nanoparticles | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]
Application Notes and Protocols for Reversible Photopatterning with Spiropyrans
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for creating reversible photopatterns using spiropyran-based materials. Spiropyrans are a class of photochromic molecules that can reversibly switch between two isomers, a colorless, non-polar spiropyran (SP) form and a colored, polar merocyanine (MC) form, upon exposure to UV and visible light, respectively. This unique property allows for the dynamic and spatial control of surface properties, making them invaluable for a range of applications in drug development, cell biology, and materials science.
Principle of Spiropyran-Based Photopatterning
The reversible photopatterning capability of spiropyrans is rooted in their photoisomerization between the closed spiropyran (SP) form and the open merocyanine (MC) form.[1]
-
UV Light Activation (SP to MC): Upon irradiation with UV light (typically around 365 nm), the C-O bond in the spiro center of the SP form cleaves, leading to the formation of the planar, zwitterionic, and colored MC isomer.[2] This transformation induces a significant change in the molecule's polarity, dipole moment, and chemical reactivity.[3]
-
Visible Light Reversion (MC to SP): The MC form can revert to the more stable SP form upon exposure to visible light (typically >450 nm) or through thermal relaxation in the dark.[2] This process is fully reversible and can be repeated multiple times.
This reversible change in molecular properties at the nanoscale can be harnessed to create macroscopic changes in material properties, such as surface wettability, cell adhesion, and drug affinity, with high spatial and temporal control.
Quantitative Data for Photopatterning
The efficiency and resolution of spiropyran-based photopatterning are dependent on several key parameters. The following table summarizes typical quantitative data from the literature to guide experimental design.
| Parameter | Typical Values | Substrate/System | Notes |
| SP to MC Conversion Wavelength | 365 nm[1][4] | SiO2 surfaces, Polymer nanoparticles | UV light source. |
| MC to SP Conversion Wavelength | >450 nm, 525 nm[1][5] | SiO2 surfaces, Polymer nanoparticles | Visible light source. |
| Light Intensity | 2 mW/cm²[6] | Spiropyran in solution | A common intensity for inducing photoisomerization. |
| Exposure Time (SP to MC) | 2-5 minutes[1][5] | SiO2 surfaces, Polymer nanoparticles | Time for significant conversion. Shorter times may be sufficient for some applications. |
| Exposure Time (MC to SP) | ~6 minutes (for ~90% conversion)[5] | Polymer nanoparticles | Dependent on light intensity and the specific spiropyran derivative. |
| Spatial Resolution | Micrometer scale (~1 µm)[7] | Liquid crystal alignment | The achievable resolution depends on the optical setup and the material system. |
Experimental Protocols
This section provides detailed protocols for the preparation of spiropyran-functionalized surfaces and their application in creating reversible photopatterns for drug delivery and cell manipulation.
Protocol for Immobilization of Spiropyran on SiO₂ Surfaces
This protocol describes a three-step method for the covalent immobilization of a carboxyl-functionalized spiropyran onto silicon dioxide (SiO₂) surfaces, such as glass slides or silicon wafers.[1][8]
Materials:
-
SiO₂ substrates (e.g., glass microscope slides)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive.
-
(3-Aminopropyl)triethoxysilane (APTES) solution (2% in anhydrous toluene)
-
Carboxylic acid-functionalized spiropyran (e.g., 3'-(Carboxymethyl)-1',3',3'-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-indoline])
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous dimethylformamide (DMF)
-
Ethanol
-
Deionized (DI) water
-
UV lamp (365 nm)
-
Visible light source (>450 nm)
Procedure:
-
Surface Activation (Hydroxylation):
-
Clean the SiO₂ substrates by sonicating in ethanol and DI water for 15 minutes each.
-
Dry the substrates with a stream of nitrogen.
-
Immerse the cleaned substrates in Piranha solution for 30 minutes at room temperature to introduce hydroxyl groups on the surface.
-
Rinse the substrates thoroughly with DI water and dry with nitrogen.
-
-
Surface Amination:
-
Immerse the hydroxylated substrates in a 2% APTES solution in anhydrous toluene for 1 hour at room temperature.
-
Rinse the substrates with toluene and then ethanol to remove excess APTES.
-
Cure the APTES layer by baking the substrates at 110°C for 30 minutes.
-
-
Spiropyran Functionalization:
-
In a light-protected flask, dissolve the carboxylic acid-functionalized spiropyran, DCC, and NHS in anhydrous DMF.
-
Immerse the aminated substrates in the spiropyran solution and leave to react overnight at room temperature in the dark.
-
Rinse the functionalized substrates with DMF, followed by ethanol, and finally DI water to remove any unreacted molecules.
-
Dry the substrates with a stream of nitrogen. The spiropyran-functionalized substrates are now ready for photopatterning.
-
Protocol for Light-Triggered Drug Release from a Spiropyran-Functionalized Hydrogel
This protocol outlines the preparation of a spiropyran-containing hydrogel and a method to demonstrate light-triggered release of a model drug. The principle relies on the light-induced change in the hydrogel's swelling properties due to the polarity change of the spiropyran moieties.[9][10]
Materials:
-
N-Isopropylacrylamide (NIPAM)
-
Spiropyran acrylate (or a similar polymerizable spiropyran derivative)
-
N,N'-Methylenebis(acrylamide) (BIS) (crosslinker)
-
Ammonium persulfate (APS) (initiator)
-
Tetramethylethylenediamine (TEMED) (accelerator)
-
Phosphate-buffered saline (PBS)
-
Model drug (e.g., Rhodamine B or Methylene Blue)
-
UV lamp (365 nm)
-
Visible light source (>450 nm)
-
UV-Vis spectrophotometer
Procedure:
-
Hydrogel Synthesis:
-
In a flask, dissolve NIPAM, spiropyran acrylate, and BIS in PBS.
-
Degas the solution by bubbling with nitrogen for 20 minutes.
-
Add APS and TEMED to initiate polymerization.
-
Pour the solution into a mold (e.g., between two glass plates with a spacer) and allow it to polymerize at room temperature for at least 4 hours.
-
After polymerization, immerse the hydrogel in DI water for 24 hours to remove unreacted monomers, changing the water several times.
-
-
Drug Loading:
-
Immerse the synthesized hydrogel in a concentrated solution of the model drug in PBS and allow it to swell and absorb the drug for 24 hours in the dark.
-
Remove the drug-loaded hydrogel and gently blot the surface to remove excess drug solution.
-
-
Light-Triggered Drug Release:
-
Place the drug-loaded hydrogel in a cuvette containing a known volume of fresh PBS.
-
To trigger drug release, irradiate the hydrogel with UV light (365 nm). The spiropyran will convert to the more polar merocyanine form, causing the hydrogel to swell and release the entrapped drug.
-
At specific time intervals, take an aliquot of the PBS solution from the cuvette and measure the absorbance at the characteristic wavelength of the model drug using a UV-Vis spectrophotometer.
-
To stop the release, switch to visible light irradiation (>450 nm) or place the hydrogel in the dark. This will convert the merocyanine back to the less polar spiropyran, causing the hydrogel to shrink and reduce the release rate.
-
The amount of released drug can be quantified from a pre-determined calibration curve.
-
Protocol for Reversible Cell Adhesion and Detachment on Spiropyran-Functionalized Surfaces
This protocol describes how to use a spiropyran-functionalized surface to control the adhesion and detachment of cells. The change in surface wettability and polarity upon photoisomerization is used to modulate protein adsorption and subsequent cell attachment.
Materials:
-
Spiropyran-functionalized substrates (prepared as in Protocol 3.1)
-
Fibronectin (or other cell adhesion protein) solution in PBS
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Cells for seeding (e.g., fibroblasts or endothelial cells)
-
UV lamp (365 nm) with a photomask
-
Visible light source (>450 nm)
-
Fluorescence microscope
Procedure:
-
Creating Patterns of Cell Adhesion:
-
Place the spiropyran-functionalized substrate in a sterile petri dish.
-
Expose the substrate to UV light (365 nm) through a photomask to create patterns of the hydrophilic merocyanine form in the desired areas for cell adhesion. The unexposed areas will remain in the hydrophobic spiropyran form.
-
Incubate the patterned substrate with a fibronectin solution for 1 hour at 37°C. The fibronectin will preferentially adsorb to the hydrophilic, merocyanine-rich regions.
-
Rinse the substrate with sterile PBS to remove non-adsorbed fibronectin.
-
Seed the cells onto the patterned substrate and incubate under standard cell culture conditions. Cells will preferentially adhere and spread on the fibronectin-coated, UV-exposed areas.
-
-
Light-Induced Cell Detachment:
-
After the cells have adhered to the patterned areas, irradiate the entire substrate with visible light (>450 nm).
-
This will convert the merocyanine back to the hydrophobic spiropyran form, causing a change in the conformation of the adsorbed fibronectin and reducing cell adhesion.
-
Gently wash the substrate with culture medium to detach the cells from the previously adhesive regions.
-
The process can be reversed by re-exposing the desired areas to UV light to promote cell re-attachment.
-
Visualizations
Signaling Pathway of Spiropyran Photoisomerization
Caption: Reversible photoisomerization of spiropyran.
Experimental Workflow for Reversible Photopatterning
Caption: Workflow for creating reversible photopatterns.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Spiropyran–Merocyanine Based Photochromic Fluorescent Probes: Design, Synthesis, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Spiropyran Immobilization and Characterization Protocols for Reversible Photopatterning of SiO2 Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spiropyran-based Photochromic Polymer Nanoparticles with Optically Switchable Luminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Ultra-high spatial resolutions in photopatterning molecular orientations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of Spiropyran Immobilization and Characterization Protocols for Reversible Photopatterning of SiO2 Surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. osti.gov [osti.gov]
- 10. Frontiers | Light responsive hydrogels for controlled drug delivery [frontiersin.org]
Application of Spiropyrans in Dye-Sensitized Solar Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of spiropyran-based dyes in dye-sensitized solar cells (DSSCs). It includes detailed experimental protocols for the synthesis of a spiropyran dye, fabrication of DSSCs, and characterization of their performance. Quantitative data from cited research is summarized in tables for comparative analysis. Additionally, key mechanisms and workflows are visualized using diagrams.
Introduction
Spiropyrans are a class of photochromic organic molecules that can reversibly switch between two isomers—a colorless, non-polar spiropyran (SP) form and a colored, polar merocyanine (MC) form—upon stimulation by light. This unique photo-responsive behavior makes them attractive candidates for applications in "smart" photovoltaic devices, such as dye-sensitized solar cells (DSSCs), where their tunable optical properties can be exploited.
The incorporation of spiropyrans into DSSCs can lead to photo-switchable photovoltaic performance and the development of semi-transparent solar cells with dynamic transparency. Early research in this area was hindered by low power conversion efficiencies (PCEs). However, recent advancements in the molecular design of spiropyran dyes, particularly those with a donor-π-acceptor (D-π-A) architecture, have led to significant improvements in performance. Furthermore, co-sensitization strategies, where spiropyrans are used in conjunction with other organic dyes, have shown promise in enhancing light-harvesting efficiency through mechanisms like Förster Resonance Energy Transfer (FRET).
Data Presentation
The following tables summarize the photovoltaic performance of DSSCs sensitized with spiropyran-based dyes from various studies.
| Dye System | Jsc (mA/cm²) | Voc (V) | FF | PCE (%) | Irradiation Conditions | Reference |
| NIPS-based dye | - | - | - | 2.7 | - | [1] |
| YD2/SPNO₂ (natural) | 2.2 | 0.54 | 0.51 | 0.70 | Standard | [2] |
| YD2/SPNO₂ (UV 5 min) | - | - | - | 1.21 | UV irradiation | [2] |
| YD2/SPNO₂ (UV 5 min + Vis 10 min) | - | - | - | 0.38 | Visible light exposure after UV | [2] |
| SQ2/SPNO₂ (natural) | 2.5 | 0.53 | 0.53 | 0.70 | Standard | [3] |
| SQ2/SPNO₂ (UV 5 min) | 2.9 | - | - | 0.84 | UV irradiation | [3] |
| SQ2/SPNO₂ (Vis 5 min) | 2.8 | - | - | 0.80 | Visible light exposure after UV | [3] |
Table 1: Photovoltaic Performance of Spiropyran-Based DSSCs. Jsc: Short-circuit current density, Voc: Open-circuit voltage, FF: Fill factor, PCE: Power conversion efficiency.
Experimental Protocols
Synthesis of a Spiropyran Dye with a Carboxylic Acid Anchor
This protocol describes the synthesis of 1′,3′-Dihydro-1′,3′,3′-trimethylspiro[2H-1-benzopyran-2,2′-(2H)-indole]-5′-carboxylic acid, a spiropyran derivative functionalized with a carboxylic acid group for anchoring to the TiO₂ photoanode.[4]
Materials:
-
5-carboxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide
-
Salicylaldehyde
-
Ammonium acetate (CH₃COONH₄)
-
Methanol
-
Hexane
Procedure:
-
In a 50 mL round-bottom flask, dissolve 5-carboxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide (172 mg, 0.49 mmol) in 20 mL of methanol.
-
Add ammonium acetate (77 mg, 1.0 mmol) to the mixture and stir for 5 minutes at 25 °C.
-
Add salicylaldehyde (61 mg, 0.5 mmol) to the reaction mixture.
-
Reflux the mixture for 24 hours with continuous stirring.
-
After reflux, evaporate the solvent under vacuum.
-
Purify the resulting solid by precipitation and wash with hexane (6 x 50 mL).
-
Characterize the final product using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).
Fabrication of a Spiropyran-Sensitized Solar Cell
This protocol outlines the steps for constructing a DSSC using a synthesized spiropyran dye.
Materials:
-
Fluorine-doped tin oxide (FTO) coated glass substrates
-
TiO₂ paste (e.g., from commercial sources or prepared as described in[5])
-
Spiropyran dye solution (e.g., 0.3 mM in a suitable solvent like ethanol or a mixture of ethanol and tert-butanol)
-
Co-sensitizer dye solution (optional, e.g., N719 dye at 0.3 mM)
-
Ethanol
-
Acetonitrile
-
Iodide-based electrolyte (e.g., a solution of iodine and an iodide salt like lithium iodide in an organic solvent such as acetonitrile)[6][7]
-
Platinum (Pt) precursor solution (e.g., H₂PtCl₆ in isopropanol) or graphite for the counter electrode
-
Spacer material (e.g., Surlyn)
Procedure:
A. Preparation of the TiO₂ Photoanode:
-
Clean the FTO glass substrates by sonicating in a sequence of detergent, deionized water, and ethanol.
-
Apply a layer of TiO₂ paste onto the conductive side of an FTO substrate using the doctor-blade technique. The active area can be defined using scotch tape as a spacer.
-
Dry the TiO₂ film in air.
-
Sinter the TiO₂-coated FTO glass in a furnace at a high temperature (e.g., 450-500 °C) for about 30-60 minutes to ensure good particle necking and remove organic binders.[8]
-
Allow the photoanode to cool down to approximately 80 °C before dye sensitization.
B. Dye Sensitization:
-
Immerse the warm TiO₂ photoanode into the spiropyran dye solution. For co-sensitization, a mixed solution of the spiropyran and the co-sensitizer can be used, or a stepwise sensitization can be performed.[9][10]
-
Keep the photoanode in the dye solution for a sufficient time (e.g., overnight) to ensure adequate dye loading.
-
After sensitization, rinse the photoanode with the solvent used for the dye solution (e.g., ethanol) to remove non-adsorbed dye molecules.
-
Dry the sensitized photoanode.
C. Preparation of the Counter Electrode:
-
Clean another FTO glass substrate as described in step A1.
-
Deposit a thin layer of a catalyst, such as platinum or graphite, onto the conductive side of the FTO glass. For platinum, a few drops of H₂PtCl₆ solution can be spread on the FTO and then heated at around 400 °C for 30 minutes. For graphite, a pencil can be used to coat the surface.
D. Assembly of the DSSC:
-
Place a spacer (e.g., a thin Surlyn film) around the active area of the dye-sensitized TiO₂ photoanode.
-
Assemble the photoanode and the counter electrode in a sandwich-like configuration, with the conductive sides facing each other.
-
Heat the assembly to melt the spacer and seal the cell.
-
Introduce the iodide-based electrolyte into the cell through a small hole pre-drilled in the counter electrode.
-
Seal the hole to prevent electrolyte leakage.
Characterization of the DSSC
A. Current-Voltage (J-V) Measurement:
-
Use a solar simulator with a light intensity of 100 mW/cm² (AM 1.5G) to illuminate the fabricated DSSC.
-
Connect the cell to a source meter.
-
Measure the current density as a function of the applied voltage to obtain the J-V curve.
-
From the J-V curve, determine the key photovoltaic parameters: short-circuit current density (Jsc), open-circuit voltage (Voc), fill factor (FF), and power conversion efficiency (PCE).
B. Incident Photon-to-Current Conversion Efficiency (IPCE) Measurement:
-
Use a dedicated IPCE measurement system, which typically consists of a light source (e.g., a xenon lamp), a monochromator, and a potentiostat.
-
Illuminate the DSSC with monochromatic light of a known wavelength and intensity.
-
Measure the short-circuit current generated by the cell at each wavelength.
-
Calculate the IPCE as the ratio of the number of collected electrons to the number of incident photons at each wavelength.[11][12]
-
Plot the IPCE as a function of wavelength to obtain the IPCE spectrum.
Visualizations
Caption: Experimental workflow for spiropyran-based DSSCs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Spiropyran as Building Block in Peptide Synthesis and Modulation of Photochromic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. CN102496465B - Electrolyte for dye-sensitized solar cell and preparation method thereof, and solar cell - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Investigation on the influence of co-sensitization on semi-transparent DSSCs fabricated using NIR-sensitive squaraine dyes and visible dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of co-sensitization methods between N719 and boron dipyrromethene triads on dye-sensitized solar cell performance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.aip.org [pubs.aip.org]
- 12. Maximizing Solar Cell Efficiency: Understanding PCE, EQE, and IPCE — infinityPV [infinitypv.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Photostability of Spiropyran Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with spiropyran compounds. This resource provides troubleshooting guidance and answers to frequently asked questions to help you address challenges related to the photostability of these versatile photochromic molecules.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering potential solutions and preventative measures.
Issue 1: My spiropyran compound degrades too quickly under UV irradiation.
Possible Causes and Solutions:
-
Photodegradation of the Merocyanine (MC) Form: The colored, open-ring merocyanine form is often less stable than the closed spiropyran (SP) form and can be susceptible to photodegradation.[1][2]
-
Solution 1: Limit UV Exposure: Use the minimum UV irradiation time and intensity necessary to achieve the desired photo-switching.[3]
-
Solution 2: Incorporate into a Protective Matrix: Embedding the spiropyran in a polymer matrix can enhance its photostability by reducing its susceptibility to degradation.[1][4] Hydrophobic pockets within polymer nanoparticles have been shown to be particularly effective at improving photostability and resistance to fatigue.[1][5]
-
Solution 3: Chemical Modification: Introducing certain functional groups to the spiropyran structure can improve the stability of the MC form.
-
-
Aggregation: Spiropyran molecules, particularly the polar MC form, can aggregate in solution, which may accelerate photodegradation.[6][7]
-
Solution 1: Optimize Solvent Choice: Use solvents that sufficiently solvate both the SP and MC forms to prevent aggregation. The choice of solvent can significantly influence the equilibrium between the two forms.[8]
-
Solution 2: Adjust Concentration: Higher concentrations can sometimes decrease the rate of decomposition in solutions.[9] However, be mindful that this could also promote aggregation. Experiment with a range of concentrations to find the optimal balance.
-
Issue 2: The photochromic performance of my spiropyran-polymer film is poor and declines over multiple cycles.
Possible Causes and Solutions:
-
Photochemical Fatigue: This can be caused by irreversible side reactions, such as photo-oxidation or photoisomerization to non-photochromic species.[10]
-
Solution 1: Degas Solvents: For solution-based experiments or when preparing films, using degassed solvents can minimize photo-oxidation.
-
Solution 2: Select an Appropriate Polymer Matrix: The choice of polymer matrix significantly impacts fatigue resistance.[11] Polar matrices like poly(methyl methacrylate) (PMMA) can stabilize the MC form.[11] The rigidity and glass transition temperature (Tg) of the polymer also play a role.[11] Covalently anchoring spiropyran units into the polymer matrix can lead to high photostability and fatigue resistance.[4]
-
Solution 3: Wavelength Selection: The photodegradation of spiropyran in a PMMA matrix has been shown to be wavelength-dependent. For instance, irradiation at 365 nm resulted in significantly less degradation (7%) compared to irradiation at 390 nm (25%) after eight cycles.[4]
-
-
Leaching of the Spiropyran: If the spiropyran is not covalently bound to the polymer, it may leach out of the film over time, leading to a decrease in performance.
-
Solution: Covalent Immobilization: Synthesize spiropyran derivatives with functional groups that can be covalently attached to the polymer backbone.
-
Issue 3: I am observing unexpected color changes or shifts in the absorption spectrum.
Possible Causes and Solutions:
-
Solvatochromism: The color of the MC form is highly dependent on the polarity of the solvent.[12][13] Polar solvents can stabilize the zwitterionic MC isomer, leading to a red shift in the absorption maximum.[11]
-
Solution: Consistent Solvent Environment: Ensure that the solvent or polymer matrix environment is consistent across experiments to obtain reproducible results.
-
-
Acidochromism: The presence of acidic or basic species can influence the equilibrium between the SP and MC forms and can also lead to the formation of a protonated merocyanine (MCH+) form, which has a different absorption spectrum.[14]
-
Solution: Control pH: For applications in aqueous or protic environments, buffering the solution is critical to maintaining a stable photochromic response.[14]
-
-
Formation of Aggregates: Aggregation, such as the formation of J-aggregates, can lead to significant changes in the absorption spectrum.[6]
-
Solution: Modify Experimental Conditions: Altering the solvent, concentration, or temperature can help to control or prevent aggregation.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of spiropyran photodegradation?
The photodegradation of spiropyrans often involves the open-ring merocyanine (MC) form, which is generally more reactive.[1] Degradation pathways can include photo-oxidation and irreversible photoisomerization to species that do not exhibit photochromism.[10] Both oxygen-dependent and oxygen-independent degradation mechanisms have been identified.[1]
Q2: How does the choice of polymer matrix affect the photostability of spiropyrans?
The polymer matrix plays a crucial role in the photostability and photochromic performance of spiropyrans.[11] Key factors include:
-
Polarity: Polar polymers can stabilize the zwitterionic merocyanine form through dipole-dipole interactions, which can influence thermal relaxation rates.[11]
-
Rigidity and Glass Transition Temperature (Tg): A more rigid matrix can restrict the conformational changes required for both photo-switching and degradation pathways.
-
Free Volume: The amount of free volume within the polymer can affect the rate of isomerization and the diffusion of oxygen, which can contribute to photodegradation.
Q3: What role does the solvent play in the photostability of spiropyrans?
Solvent polarity has a significant impact on the stability of the spiropyran and merocyanine forms.[13][15]
-
Stabilization of the Merocyanine Form: Polar solvents can stabilize the highly polar MC form, which can slow down the thermal relaxation back to the SP form.[11][15]
-
Solvatochromism: The absorption maximum of the MC form is sensitive to solvent polarity, a phenomenon known as solvatochromism.[12][13]
-
Aggregation: The choice of solvent can influence the tendency of spiropyran molecules to aggregate, which can affect their photostability.[6]
Q4: Can chemical modification of the spiropyran structure improve its photostability?
Yes, modifying the chemical structure of spiropyran is a key strategy for improving photostability. The introduction of specific functional groups can:
-
Influence the electronic properties of the molecule, thereby affecting the stability of the SP and MC forms.[16]
-
Provide sites for covalent attachment to polymers or surfaces, which can enhance stability.[4][14]
-
Alter the kinetics of the photo-switching and thermal relaxation processes.[17]
Data Presentation
Table 1: Influence of Polymer Matrix on Spiropyran Photochromic Properties
| Polymer Matrix | Polarity | Glass Transition Temperature (Tg) (°C) | Effect on Merocyanine Form | Reference |
| Poly(methyl methacrylate) (PMMA) | Polar | ~105 | Stabilizes, slower thermal decolorization | [11] |
| Polystyrene (PS) | Non-polar | ~100 | Less stable, faster thermal decolorization | [4] |
| Poly(vinyl acetate) (PVA) | Polar | ~30-40 | Comparable stability to PMMA | [10][11] |
| Cellulose Acetate (CA) | Polar | ~190 | Stabilizes | [10] |
| Styrene-Butadiene-Styrene (SBS) | Non-polar | -90 to -50 | Less stable | [11] |
Table 2: Effect of Solvents on the Thermal Relaxation of a Nitrospiropyran
| Solvent | Polarity | Activation Energy (kJ mol⁻¹) | Relative Relaxation Rate | Reference |
| Dioxane | Low | 89.7 | Fast | [15] |
| Acetone | High | 104.6 | Slow | [15] |
| Methylcyclohexane | Low | 75 | Very Fast | [12] |
| Ethanol | High | 105 | Very Slow | [12] |
Experimental Protocols
Protocol 1: General Procedure for Evaluating Photostability
This protocol outlines a general method for assessing the photostability of a spiropyran compound in solution or within a polymer film over multiple photo-switching cycles.
1. Sample Preparation:
- Solution: Prepare a solution of the spiropyran compound in the desired solvent at a specific concentration (e.g., 10⁻⁴ M).
- Film: Prepare a thin film of the spiropyran-doped polymer on a suitable substrate (e.g., glass slide, quartz).[10]
2. Initial Characterization:
- Record the initial UV-Vis absorption spectrum of the sample in its stable (usually SP) form.
3. Photo-switching Cycles:
- Coloration: Irradiate the sample with a UV light source (e.g., 365 nm) for a fixed duration to convert the SP to the MC form.[18] Record the UV-Vis spectrum of the colored state.
- Decoloration: Induce the reverse reaction by either:
- Thermal Relaxation: Store the sample in the dark at a constant temperature and monitor the spectral changes over time.[11]
- Photobleaching: Irradiate the sample with visible light (e.g., >500 nm) to accelerate the conversion back to the SP form.[11] Record the final spectrum.
- Repeat the coloration and decolorization steps for a desired number of cycles (e.g., 10, 50, 100).
4. Data Analysis:
- Monitor the change in the absorbance maximum of the MC form after each coloration cycle.
- Calculate the percentage of photodegradation after 'n' cycles using the formula: Degradation (%) = [(A₀ - Aₙ) / A₀] * 100 where A₀ is the initial absorbance of the MC form and Aₙ is the absorbance after 'n' cycles.
- Plot the absorbance of the MC form as a function of the number of cycles to visualize the fatigue resistance.
Protocol 2: Synthesis of a Carboxylic Acid-Functionalized Spiropyran
This protocol describes a general method for synthesizing a spiropyran with a carboxylic acid group, which can be used for covalent attachment to other molecules or surfaces.
1. Synthesis of the Indoline Precursor:
- Start with a commercially available substituted indoline.
- Introduce a carboxylic acid group, often through a multi-step synthesis involving protection and deprotection of functional groups.
2. Condensation Reaction:
- The key step is the condensation of the functionalized indoline derivative with a suitable salicylaldehyde derivative (e.g., 5-nitrosalicylaldehyde).[14][19]
- The reaction is typically carried out by refluxing the reactants in a suitable solvent (e.g., ethanol) in the presence of a base catalyst (e.g., piperidine).
3. Purification:
- The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired spiropyran compound.
4. Characterization:
- Confirm the structure of the synthesized compound using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy.
Visualizations
References
- 1. Spiropyran-based Photochromic Polymer Nanoparticles with Optically Switchable Luminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Photo- and halochromism of spiropyran-based main-chain polymers - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06383F [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. The evolution of spiropyran: fundamentals and progress of an extraordinarily versatile photochrome - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00203K [pubs.rsc.org]
- 14. Spiropyran as Building Block in Peptide Synthesis and Modulation of Photochromic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. Synthesis, photochromic properties, and bioactivity of spiropyrans with electron-donating/withdrawing substituents on indoline and [2H]-chromene rings - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Synthesis, Photochromic and Luminescent Properties of Ammonium Salts of Spiropyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Thermally Stable Merocyanine Form of Photochromic Spiropyran with Aluminum Ion as a Reversible Photo-driven Sensor in Aqueous Solution [mdpi.com]
Technical Support Center: Optimizing Spiropyran Switching Speed
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments with spiropyrans.
Troubleshooting Guide & FAQs
This section addresses common problems and questions related to optimizing the switching speed of spiropyrans for various applications.
Frequently Asked Questions
Q1: My spiropyran solution is not changing color upon UV irradiation. What are the possible reasons?
Several factors could be preventing the photochromic switching of your spiropyran:
-
Incorrect Wavelength: Ensure the UV light source emits at the appropriate wavelength to induce the ring-opening isomerization from the colorless spiropyran (SP) form to the colored merocyanine (MC) form. Typically, this is in the range of 330-380 nm.[1]
-
Low UV Intensity: The intensity of the UV light may be insufficient to cause a noticeable conversion to the MC form. Try increasing the irradiation time or using a more powerful UV source.[1]
-
Solvent Effects: In highly nonpolar solvents, the equilibrium may strongly favor the SP form, making the color change difficult to observe.
-
Photodegradation: Prolonged exposure to high-intensity UV light, especially at shorter wavelengths, can lead to irreversible degradation of the spiropyran molecule.[1]
-
Temperature: At higher temperatures, the thermal reversion from the MC to the SP form can be accelerated, potentially preventing the accumulation of a visible amount of the colored isomer.
Q2: The color of my switched spiropyran fades too quickly. How can I stabilize the merocyanine (MC) form?
To increase the lifetime of the colored MC form, consider the following strategies:
-
Increase Solvent Polarity: Polar solvents stabilize the zwitterionic merocyanine form, which can slow down the thermal relaxation back to the spiropyran form.[1]
-
Lower the Temperature: The thermal fading process is temperature-dependent. Conducting experiments at lower temperatures will generally slow down the rate of thermal reversion to the SP form.[1]
-
Incorporate into a Rigid Matrix: A rigid polymer matrix can sterically hinder the conformational changes required for the ring-closing reaction, thereby stabilizing the MC form.[1]
-
Structural Modifications: Introducing certain substituents on the spiropyran core can influence the stability of the MC form. For example, electron-withdrawing groups can sometimes stabilize the merocyanine isomer.
Q3: How does the solvent polarity affect the switching speed of spiropyran?
Solvent polarity plays a crucial role in the kinetics of spiropyran isomerization.
-
SP to MC (Coloration): The rate of the forward (ring-opening) reaction upon UV irradiation is influenced by the solvent.
-
MC to SP (Decoloration): The thermal relaxation rate from the colored MC form to the colorless SP form is highly dependent on solvent polarity. Polar solvents can stabilize the zwitterionic MC form, leading to a slower thermal fading rate.[1][2][3][4] Conversely, in nonpolar solvents, the SP form is more stable, and the thermal reversion is typically faster.
Q4: What is the effect of temperature on the switching kinetics?
Temperature significantly impacts the thermal relaxation (fading) of the merocyanine form back to the spiropyran form.
-
Thermal Isomerization: In some cases, particularly in aqueous media, an increase in temperature can lead to the thermal isomerization from the SP to the MC form, even in the absence of light.[5][6]
-
Accelerated Fading: Generally, higher temperatures provide more thermal energy to overcome the activation barrier for the ring-closing reaction, thus accelerating the fading of the colored MC form.[1]
Q5: Can I tune the switching speed by modifying the chemical structure of the spiropyran?
Yes, structural modifications are a powerful tool for tuning the switching kinetics.
-
Substituents: The electronic nature of substituents on both the indoline and chromene parts of the spiropyran molecule can alter the energy barrier for the ring-opening and closing reactions.[1] For instance, introducing electron-withdrawing or electron-donating groups can significantly impact the stability of the SP and MC forms and the kinetics of their interconversion.[2]
-
Steric Hindrance: Introducing bulky substituents can sterically influence the isomerization process, potentially affecting the switching speed.
Data on Factors Influencing Spiropyran Switching Speed
The following tables summarize quantitative data on how different experimental parameters affect the switching kinetics of spiropyrans.
Table 1: Effect of Solvent Polarity on Thermal Relaxation (MC to SP)
| Spiropyran Derivative | Solvent | Polarity (Dielectric Constant) | Thermal Relaxation Rate Constant (k) | Reference |
| 6-nitroBIPS | Toluene | 2.38 | Fast | [3] |
| 6-nitroBIPS | Dichloromethane | 8.93 | Moderate | [3] |
| 6-nitroBIPS | Acetonitrile | 37.5 | Slow | [3] |
| 6-nitroBIPS | DMSO | 46.7 | Very Slow | [3] |
Table 2: Effect of Temperature on Thermal Relaxation (MC to SP)
| Spiropyran Derivative | Solvent | Temperature (°C) | Half-life of MC form (t½) | Reference |
| Spiropyran Methacrylate | Aqueous Media | 25 | - | [6] |
| Spiropyran Methacrylate | Aqueous Media | 45 | Decreases with increasing temp. | [6] |
| 1c-trans-MC | - | Room Temp | 38 minutes | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the switching behavior of spiropyrans.
Protocol 1: Characterization of Photoswitching using UV-Vis Spectroscopy
This protocol outlines the steps to monitor the photoisomerization of spiropyran between its SP and MC forms.
-
Sample Preparation: Prepare a dilute solution of the spiropyran compound in the solvent of interest. The concentration should be adjusted to yield an absorbance in the range of 0.1 - 1.0 for the MC form's main absorption peak.
-
Initial Spectrum: Record the UV-Vis absorption spectrum of the solution in its initial, un-irradiated state. This will represent the spectrum of the predominantly SP form and should show minimal absorption in the visible region.[1]
-
Photo-conversion (SP to MC): Irradiate the sample with a UV light source (e.g., 365 nm) for a specific duration.[1] The solution should develop a color, indicating the formation of the MC isomer.
-
MC Spectrum: Immediately after UV irradiation, record the UV-Vis absorption spectrum again. A new, strong absorption band should appear in the visible region (typically 500-650 nm), corresponding to the MC form.[1][8]
-
Thermal Relaxation Kinetics (MC to SP): To measure the rate of thermal fading, monitor the decrease in the absorbance of the MC peak over time in the dark at a constant temperature. The data can be fitted to a first-order kinetic model to determine the rate constant.
-
Photo-reversion (MC to SP): To observe the light-induced ring-closing, irradiate the colored solution with visible light (e.g., >500 nm). Record the UV-Vis spectrum periodically to monitor the disappearance of the MC absorption band and the return to the initial SP spectrum.
Visualizations
Diagram 1: Spiropyran-Merocyanine Isomerization Pathway
Caption: Reversible isomerization of spiropyran.
Diagram 2: Experimental Workflow for Kinetic Analysis
Caption: Workflow for UV-Vis kinetic studies.
Diagram 3: Factors Influencing Switching Speed
Caption: Key factors affecting spiropyran switching.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Polarity-Driven Isomerization of a Hydroxynaphthalimide-Containing Spiropyran at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thermal isomerization of spiropyran to merocyanine in aqueous media and its application to colorimetric temperature indication - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Issues of Spiropyrans in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with spiropyrans in aqueous environments.
Frequently Asked Questions (FAQs)
Q1: Why are spiropyrans generally poorly soluble in water?
A1: Spiropyrans in their closed, non-polar spiro (SP) form are inherently hydrophobic. This is due to their molecular structure which lacks significant hydrogen bonding capabilities with water. While the open, zwitterionic merocyanine (MC) form is more polar, the overall solubility of the compound in aqueous solutions is often limited by the hydrophobicity of the SP form.[1][2]
Q2: I'm observing a precipitate when I try to dissolve my spiropyran in an aqueous buffer. What are my options?
A2: This is a common issue. Here are several strategies to address this, ranging from simple adjustments to more involved chemical modifications:
-
Use of Co-solvents: Initially, you can try dissolving the spiropyran in a minimal amount of a water-miscible organic solvent like DMSO or ethanol before adding it to your aqueous buffer. Be mindful that the final concentration of the organic solvent should be low enough to not interfere with your experiment.
-
pH Adjustment: The equilibrium between the SP and MC forms is often pH-dependent.[3] Adjusting the pH of your solution might favor the more polar MC form, potentially increasing solubility. However, this is highly dependent on the specific spiropyran derivative.
-
Chemical Modification: Synthesizing a more hydrophilic derivative of your spiropyran is a robust solution. This can be achieved by introducing polar functional groups like sulfonates or carboxylic acids.
-
Polymeric Micelles/Hydrogels: Encapsulating the spiropyran within the hydrophobic core of polymeric micelles or incorporating it into a hydrogel network can effectively shield it from the aqueous environment, leading to a stable dispersion.[4][5]
-
Cyclodextrin Inclusion Complexes: Forming an inclusion complex with cyclodextrins can significantly enhance the aqueous solubility of spiropyrans.[6]
Q3: How does light affect the solubility of spiropyrans in aqueous solutions?
A3: Light can trigger the isomerization of the less polar spiropyran (SP) form to the more polar merocyanine (MC) form. This increase in polarity can lead to a temporary increase in aqueous solubility.[7] However, the MC form is often thermally unstable and will revert to the SP form in the dark, which can lead to precipitation. This light-responsive change in solubility is a key feature of spiropyrans and can be exploited in various applications.
Q4: What are the key differences between using polymeric micelles and cyclodextrins to improve spiropyran solubility?
A4: Both are excellent methods, but they differ in their mechanism and scale:
-
Polymeric Micelles: These are larger, self-assembled structures where the spiropyran is physically entrapped within the hydrophobic core of the micelle. This is a form of encapsulation.
-
Cyclodextrins: These are smaller, cyclic oligosaccharides that form a host-guest inclusion complex with a single spiropyran molecule. The exterior of the cyclodextrin is hydrophilic, rendering the entire complex water-soluble.
The choice between the two will depend on the specific requirements of your application, such as desired particle size, loading capacity, and release kinetics.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation upon dilution of organic stock solution in aqueous buffer. | The spiropyran is "crashing out" of solution due to the rapid change in solvent polarity. | 1. Slow Addition with Vigorous Stirring: Add the organic stock solution dropwise to the vigorously stirred aqueous buffer.[8] 2. Use of a Surfactant: Incorporate a low concentration of a non-ionic surfactant (e.g., Tween 20, Pluronic F-68) in the aqueous buffer to aid in solubilization. 3. Lower Final Concentration: Reduce the target final concentration of the spiropyran in the aqueous solution. |
| Solution is initially clear but becomes cloudy over time, especially in the dark. | The more soluble merocyanine (MC) form is thermally relaxing to the less soluble spiropyran (SP) form. | 1. Maintain Light Exposure: If your experiment allows, continuous irradiation with a suitable wavelength of light can maintain the population of the more soluble MC form. 2. pH Stabilization: For some spiropyrans, adjusting the pH can stabilize the MC form.[3] 3. Use a Stabilizing Host: Encapsulation in micelles or cyclodextrins can prevent aggregation and precipitation of the SP form. |
| Inconsistent results in biological assays. | The spiropyran may be aggregating or precipitating in the complex biological medium. The organic co-solvent may be affecting the biological system. | 1. Prepare Fresh Solutions: Always use freshly prepared solutions of the spiropyran for your experiments. 2. Vehicle Control: Ensure you have a proper vehicle control in your experiments containing the same concentration of any co-solvents used. 3. Consider a Water-Soluble Derivative: For long-term or sensitive biological experiments, using a chemically modified, water-soluble spiropyran is the most reliable approach.[9] |
Quantitative Data Summary
Table 1: Critical Micelle Concentration (CMC) of Spiropyran-Containing Block Copolymers
| Block Copolymer | Method | CMC (mg/L) | Reference |
| Poly(spiropyran methacrylate)-b-Poly(N-isopropylacrylamide) | Fluorescence Spectroscopy | Varies with block length | [10] |
| Spiropyran-initiated hyperbranched polyglycerols (SP-hb-PGn) | Pyrene Fluorescence | 13 - 20 | [11] |
| Poly(spiropyranpropyl methacrylate)-b-poly(N-isopropylacrylamide) | Light Scattering | Not specified | [10] |
Table 2: Swelling Ratio of Spiropyran-Functionalized Hydrogels
| Hydrogel Composition | Condition | Swelling Ratio (SR) | Reference |
| p(AAm-co-AA) with spiropyran appendage | pH 5.5 | ~3 | [12] |
| p(AAm-co-AA) with spiropyran appendage | pH > 5.5 | up to ~14 | [12] |
| p(AAm-co-AA) with spiropyran crosslinker | pH 5.5 | ~7 | [12] |
| p(AAm-co-AA) with spiropyran crosslinker | pH 6.8 | ~20 | [12] |
Table 3: Stoichiometry and Binding Constants of Spiropyran-Cyclodextrin Complexes
| Spiropyran Derivative | Cyclodextrin | Stoichiometry (Spiropyran:CD) | Binding Constant (K) | Reference |
| 1-3-3-trimethyl-6-nitrospiro-[2H-1-benzopyran-2,2-indoline] (6-nitro-BIPS) | γ-Cyclodextrin | 1:2 | Not specified | [13] |
| Sulfonated Spiropyran | β-Cyclodextrin | 1:1 | 2.27 x 10⁻³ s⁻¹ (MC→SP), 3.03 x 10⁻³ s⁻¹ (SP→MC) | [3] |
| Various aromatic compounds (as models) | β-Cyclodextrin | 1:1 and 1:2 | Varies widely | [14] |
Experimental Protocols
Protocol 1: Synthesis of a Water-Soluble Sulfonated Spiropyran
This protocol describes a general method for introducing a sulfonate group to enhance water solubility.
Materials:
-
2,3,3-trimethyl-3H-indole
-
1,3-Propanesultone
-
Substituted salicylaldehyde (e.g., 5-nitrosalicylaldehyde)
-
Ethanol
-
Piperidine
Procedure:
-
Synthesis of the Indolium Salt:
-
Dissolve 2,3,3-trimethyl-3H-indole and a molar excess of 1,3-propanesultone in a suitable solvent like acetonitrile.
-
Reflux the mixture for several hours.
-
Cool the reaction mixture to room temperature and collect the precipitated indolium salt by filtration. Wash with a cold solvent and dry under vacuum.
-
-
Condensation Reaction:
-
In a round-bottom flask, dissolve the synthesized indolium salt and an equimolar amount of the substituted salicylaldehyde in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and collect the precipitated sulfonated spiropyran by filtration.
-
Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain the purified water-soluble spiropyran.
-
Characterization:
-
Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Assess the photochromic behavior in aqueous solution using UV-Vis spectroscopy.
Protocol 2: Preparation of Spiropyran-Containing Polymeric Micelles via Solvent Exchange
This protocol outlines the formation of micelles encapsulating a hydrophobic spiropyran.
Materials:
-
Amphiphilic block copolymer (e.g., Poly(styrene)-b-poly(acrylic acid) or a custom-synthesized spiropyran-containing block copolymer)
-
Hydrophobic spiropyran
-
Tetrahydrofuran (THF), HPLC grade
-
Deionized water
Procedure:
-
Dissolution:
-
Dissolve the amphiphilic block copolymer and the hydrophobic spiropyran in THF to form a clear solution. The concentration will depend on the specific polymer, but a starting point is typically 1-5 mg/mL.
-
-
Micelle Formation:
-
While stirring the polymer/spiropyran solution vigorously, add deionized water dropwise. The water acts as a selective solvent for the hydrophilic block, inducing the self-assembly of the block copolymer into micelles with the hydrophobic spiropyran encapsulated in the core.
-
Continue adding water until the solution becomes slightly opalescent, indicating the formation of micelles.
-
-
Solvent Removal:
-
Transfer the micellar solution to a dialysis membrane (with an appropriate molecular weight cut-off) and dialyze against deionized water for 24-48 hours to remove the THF. Change the water periodically to ensure complete solvent exchange.
-
Characterization:
-
Determine the critical micelle concentration (CMC) using a fluorescence probe like pyrene.
-
Measure the size and size distribution of the micelles using Dynamic Light Scattering (DLS).
-
Visualize the morphology of the micelles using Transmission Electron Microscopy (TEM).
Protocol 3: Formation of a Spiropyran-Cyclodextrin Inclusion Complex
This protocol describes the preparation of a water-soluble inclusion complex.
Materials:
-
Hydrophobic spiropyran
-
β-Cyclodextrin or γ-Cyclodextrin
-
Ethanol
-
Deionized water
Procedure:
-
Preparation of Solutions:
-
Prepare a saturated solution of the cyclodextrin in deionized water. Gentle heating may be required to aid dissolution.
-
Prepare a concentrated solution of the spiropyran in ethanol.
-
-
Complexation:
-
Slowly add the ethanolic spiropyran solution to the aqueous cyclodextrin solution while stirring vigorously.
-
Continue stirring the mixture at room temperature for an extended period (e.g., 24-48 hours) to allow for the formation of the inclusion complex.
-
-
Isolation of the Complex:
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator).
-
The resulting solid can be washed with a small amount of a non-polar solvent to remove any uncomplexed spiropyran.
-
Dry the solid complex under vacuum.
-
Characterization:
-
Confirm the formation of the inclusion complex using techniques such as ¹H NMR (observing chemical shifts of the spiropyran and cyclodextrin protons), FT-IR, and Differential Scanning Calorimetry (DSC).
-
Determine the stoichiometry and binding constant of the complex using methods like the Benesi-Hildebrand plot from UV-Vis titration data.[8]
Visualizations
Caption: Workflow for the preparation of spiropyran-loaded polymeric micelles.
Caption: Reversible photo-switching of spiropyran and its effect on solubility.
Caption: Strategies to overcome the poor aqueous solubility of spiropyrans.
References
- 1. The evolution of spiropyran: fundamentals and progress of an extraordinarily versatile photochrome - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00203K [pubs.rsc.org]
- 2. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Synthesis of Water-Soluble Spiropyran-Modified Poly(acrylic acid) Micelles and Their Optical Behaviors [jstage.jst.go.jp]
- 5. Spiropyran-based polymeric micelles in aqueous solution: light-regulated reversible size alterations and catalytic characteristics - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Wirt-Gast-Komplex β-Cyclodextrin und Phenolphthalein [chemiedidaktik.uni-wuppertal.de]
- 7. Synthesis of spiropyran with methacrylate at the benzopyran moiety and control of the water repellency and cell adhesion of its polymer film - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 8. Reproducibility with Biological Buffers [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and micellization of a multi-stimuli responsive block copolymer based on spiropyran - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. scispace.com [scispace.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Unexpected Fluorescence in Spiropyran Experiments
Welcome to the technical support center for spiropyran-based experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected fluorescence phenomena encountered during their work with spiropyran compounds.
Troubleshooting Guides & FAQs
This section provides answers to common questions and step-by-step guidance to address specific issues related to unexpected fluorescence in spiropyran experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my colorless spiropyran (SP) form exhibiting fluorescence?
A1: Ideally, the closed spiropyran (SP) form is non-fluorescent due to its spiro carbon, which disrupts π-electron conjugation.[1] However, unexpected fluorescence in a solution of the SP form can arise from several factors:
-
Incomplete Ring-Closing: Residual open-ring merocyanine (MC) form may persist, which is fluorescent. This can be influenced by the solvent polarity, with more polar solvents potentially stabilizing the MC form.[2][3]
-
Photodegradation: Exposure to ambient or excitation light, especially UV, can lead to the formation of fluorescent degradation products.[4][5]
-
Impurities: The presence of fluorescent impurities in the spiropyran sample or the solvent can contribute to background fluorescence.
-
Aggregation-Induced Emission (AIE): While less common for the SP form, some spiropyran derivatives can exhibit AIE, where aggregation leads to fluorescence.[6]
Q2: The fluorescence of my merocyanine (MC) form is much weaker than expected (quenching). What are the possible causes?
A2: Several factors can lead to the quenching of merocyanine fluorescence:
-
Aggregation-Caused Quenching (ACQ): In many common solvents, the planar MC form has a tendency to aggregate, which can lead to self-quenching of its fluorescence.[7][8]
-
Solvent Effects: The solvent environment plays a critical role. Protic solvents and those that can form hydrogen bonds can stabilize the excited state and promote non-radiative decay pathways, thus quenching fluorescence.[9]
-
Presence of Quenchers: Certain ions or molecules in the solution can act as quenchers. For example, the presence of salts can lead to fluorescence quenching of merocyanine dyes.[10][11]
-
Photoisomerization: Upon excitation, the MC form can undergo reversible photoisomerization back to the non-fluorescent SP form, reducing the overall fluorescence quantum yield.[4]
-
Oxygen: Dissolved oxygen can quench the triplet excited state of the MC form, leading to photodegradation and reduced fluorescence.[12]
Q3: My merocyanine (MC) form is showing unexpectedly high fluorescence. Why is this happening?
A3: An enhancement of MC fluorescence can be attributed to:
-
Rigid Environments: When the MC form is in a rigid or viscous environment, such as a polymer matrix or aggregated state (in the case of AIE-active derivatives), non-radiative decay pathways involving molecular motion are suppressed, leading to enhanced fluorescence.[7][8]
-
Solvent Choice: Non-polar, aprotic solvents generally favor higher fluorescence quantum yields for the MC form by minimizing hydrogen bonding and other specific solvent interactions that can quench fluorescence.
-
Formation of Specific Complexes: Coordination with certain metal ions can sometimes lead to the formation of rigid complexes that exhibit enhanced fluorescence.[1]
Q4: I am observing a shift in the fluorescence emission wavelength (color change). What could be the reason?
A4: Shifts in the emission wavelength are typically due to changes in the local environment of the fluorophore:
-
Solvatochromism: The emission spectrum of the MC form is highly sensitive to solvent polarity. A red shift (to longer wavelengths) is often observed in more polar solvents, while a blue shift (to shorter wavelengths) can occur in less polar environments.[7][8][13]
-
Aggregation: The formation of different types of aggregates (e.g., H-aggregates or J-aggregates) can lead to significant shifts in the absorption and emission spectra.
-
Protonation/Deprotonation: Changes in pH can lead to the protonation or deprotonation of the merocyanine, altering its electronic structure and, consequently, its fluorescence spectrum.[4]
Troubleshooting Workflow
If you are encountering unexpected fluorescence, follow this logical workflow to diagnose and resolve the issue.
Data Presentation: Solvent Effects on Merocyanine Fluorescence
The choice of solvent significantly impacts the fluorescence properties of the merocyanine form. The following table summarizes general trends.
| Solvent Property | Effect on MC Fluorescence | Rationale |
| High Polarity | Generally decreased fluorescence (quenching) and red-shift in emission. | Stabilizes the charge-separated excited state, promoting non-radiative decay. Can also favor the formation of the more stable MC form, but not necessarily more fluorescent.[2][7][8] |
| Low Polarity | Generally increased fluorescence. | Reduces stabilization of the charge-transfer excited state, favoring radiative decay. |
| High Viscosity | Generally increased fluorescence. | Restricts molecular motion and vibrations, reducing non-radiative decay pathways.[7][8] |
| Protic (e.g., alcohols) | Generally decreased fluorescence (quenching). | Hydrogen bonding with the phenolate oxygen of the MC form provides an efficient non-radiative decay channel.[9] |
| Aprotic (e.g., THF, Toluene) | Generally higher fluorescence compared to protic solvents. | Lack of hydrogen bonding donors reduces quenching. |
Experimental Protocols
Protocol 1: Characterization of Spiropyran and Merocyanine Forms by UV-Vis and Fluorescence Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the spiropyran compound in a high-purity, spectroscopy-grade solvent (e.g., acetonitrile or toluene) at a concentration of 1 mM.
-
From the stock solution, prepare a dilute solution (e.g., 10 µM) in the desired solvent for analysis.
-
-
UV-Vis Spectroscopy:
-
Record the absorption spectrum of the dilute solution to characterize the spiropyran (SP) form. Typically, the SP form shows absorption bands in the UV region (250-380 nm).[14]
-
Irradiate the solution with a UV lamp (e.g., 365 nm) for a sufficient time to induce photoisomerization to the merocyanine (MC) form.
-
Immediately record the absorption spectrum of the irradiated solution. The appearance of a strong absorption band in the visible region (typically 500-600 nm) confirms the formation of the MC form.[6]
-
To check for reversibility, irradiate the solution with visible light (e.g., >450 nm) and record the absorption spectrum again. The disappearance of the visible band and the reappearance of the initial SP spectrum indicate reversible photo-switching.
-
-
Fluorescence Spectroscopy:
-
Using the non-irradiated (SP form) solution, record the emission spectrum by exciting at a wavelength where the SP form absorbs (e.g., 350 nm). Note any unexpected fluorescence.
-
Using the UV-irradiated (MC form) solution, record the emission spectrum by exciting at the absorption maximum of the MC form (e.g., 550 nm).
-
Measure the fluorescence quantum yield relative to a standard fluorophore if quantitative data is required.
-
Signaling Pathways and Logical Relationships
Spiropyran-Merocyanine Photoisomerization and Competing Processes
The following diagram illustrates the photo-switching of spiropyran and the various factors that can lead to unexpected fluorescence or quenching.
References
- 1. Spiropyran–Merocyanine Based Photochromic Fluorescent Probes: Design, Synthesis, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Altering the Properties of Spiropyran Switches Using Coordination Cages with Different Symmetries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The evolution of spiropyran: fundamentals and progress of an extraordinarily versatile photochrome - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00203K [pubs.rsc.org]
- 5. Spiropyran-based Photochromic Polymer Nanoparticles with Optically Switchable Luminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. [PDF] Generalized Solvent Effect on the Fluorescence Performance of Spiropyran for Advanced Quick Response Code Dynamic Anti-Counterfeiting Sensing | Semantic Scholar [semanticscholar.org]
- 8. Generalized Solvent Effect on the Fluorescence Performance of Spiropyran for Advanced Quick Response Code Dynamic Anti-Counterfeiting Sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ias.ac.in [ias.ac.in]
- 11. A spectroscopic study of the fluorescence quenching interactions between biomedically important salts and the fluorescent probe merocyanine 540 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Spiropyran - Wikipedia [en.wikipedia.org]
minimizing photodegradation of 1,3,3-trimethylindolino-beta-naphthopyrylospiran
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the photodegradation of 1,3,3-trimethylindolino-beta-naphthopyrylospiran. The information is based on established knowledge of the broader spiropyran class of photochromic molecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a photochromic organic molecule. This means it can reversibly switch between two different chemical forms, a colorless spiropyran (SP) form and a colored merocyanine (MC) form, when exposed to light. This property makes it valuable for applications such as molecular switches, optical data storage, sensors, and smart materials.
Q2: What is photodegradation and why is it a concern for this compound?
Photodegradation, or photofatigue, is the irreversible loss of a molecule's photochromic switching ability due to structural changes caused by exposure to light, particularly UV radiation. For this compound, this leads to a reduced performance and lifespan in its intended applications. Mechanisms of photodegradation can include photo-oxidation and other side reactions.[1]
Q3: What are the main factors that influence the photodegradation of this compound?
Several factors can affect the rate of photodegradation:
-
Solvent Polarity: The polarity of the solvent can influence the stability of the colored merocyanine form. Nonpolar solvents may accelerate photodegradation due to the aggregation of the zwitterionic merocyanine molecules.[2]
-
Presence of Oxygen: Molecular oxygen can participate in photo-oxidative degradation pathways.
-
Light Intensity and Wavelength: Higher light intensity and shorter wavelengths (UV radiation) typically lead to faster degradation.
-
Temperature: While the primary switching is light-induced, temperature can affect the rate of thermal reversion from the merocyanine to the spiropyran form and may influence degradation pathways.
-
pH: The acidity or basicity of the medium can affect the stability of the different isomers.
Q4: Are there any general strategies to minimize photodegradation?
Yes, several strategies can be employed:
-
Solvent Selection: Using polar solvents can help stabilize the merocyanine form and potentially reduce degradation pathways associated with aggregation.
-
Inert Atmosphere: Conducting experiments under an inert atmosphere (e.g., nitrogen or argon) can minimize photo-oxidation.
-
Use of Stabilizers: Antioxidants and UV absorbers can be added to the formulation to mitigate photodegradation.
-
Molecular Encapsulation: Incorporating the spiropyran into host matrices like polymers or coordination cages can provide a protective environment and enhance stability.[2]
-
Control of Light Exposure: Using the minimum necessary light intensity and filtering out unnecessary UV radiation can prolong the compound's lifespan.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
| Issue | Possible Causes | Troubleshooting Steps |
| Rapid loss of color (fading) after UV irradiation | High rate of thermal reversion to the spiropyran form. | - Lower the experimental temperature.- Increase the viscosity of the medium (e.g., use a more viscous solvent or a polymer matrix).- Investigate the effect of pH; for some spiropyrans, acidic conditions can stabilize the colored form. |
| Incomplete color change upon UV irradiation | - Insufficient light intensity or exposure time.- Concentration is too high, leading to inner filter effects.- The solvent environment is not optimal for the merocyanine form. | - Increase the intensity of the UV source or the irradiation time.- Reduce the concentration of the solution.- Experiment with solvents of different polarities. |
| Irreversible color change or formation of a yellow/brown tint | This is a strong indicator of photodegradation. | - Deoxygenate the solvent by bubbling with nitrogen or argon before and during the experiment.- Add a singlet oxygen quencher or a free radical scavenger (antioxidant).- Use a UV cutoff filter to block high-energy UV light.- Reduce the light intensity or the duration of exposure. |
| Poor reproducibility of photo-switching cycles | - Degradation of the compound over time.- Fluctuations in light source intensity.- Changes in temperature or solvent composition (e.g., evaporation). | - Prepare fresh solutions for each set of experiments.- Monitor the output of the light source to ensure consistency.- Maintain a constant temperature and use a sealed cuvette to prevent solvent evaporation. |
Experimental Protocols
Protocol for Assessing Photostability in Solution
This protocol provides a general method for comparing the photostability of this compound under different conditions.
1. Materials:
- This compound
- Spectroscopic grade solvents (e.g., toluene, acetonitrile, ethanol)
- UV-Vis spectrophotometer
- UV light source (e.g., 365 nm LED or mercury lamp with appropriate filters)
- Quartz cuvettes
- Optional: Stabilizers (e.g., BHT, DABCO), inert gas (N₂ or Ar)
2. Procedure: a. Prepare a stock solution of the spiropyran in the chosen solvent at a concentration that gives an absorbance of ~1 for the colored merocyanine form. b. Transfer the solution to a quartz cuvette. c. If investigating the effect of an inert atmosphere, deoxygenate the solution by bubbling with N₂ or Ar for 15-20 minutes. Seal the cuvette. d. If using stabilizers, add the desired concentration to the solution. e. Record the initial UV-Vis absorption spectrum of the colorless spiropyran form. f. Irradiate the sample with the UV light source for a fixed period to induce the color change to the merocyanine form. Record the absorption spectrum. g. Subject the sample to repeated cycles of UV irradiation (coloring) and visible light irradiation or thermal relaxation in the dark (decoloring). h. Monitor the decrease in the maximum absorbance of the merocyanine form after each cycle. This decrease is indicative of photodegradation.
3. Data Analysis:
- Plot the normalized absorbance at the λmax of the merocyanine form as a function of the number of switching cycles or total irradiation time.
- Compare the decay curves for different solvents, with and without stabilizers, and under air versus an inert atmosphere to determine the optimal conditions for minimizing photodegradation.
Visualizations
Below are diagrams illustrating key concepts related to the photodegradation and stabilization of this compound.
Caption: Workflow for assessing the photostability of the compound.
Caption: Factors influencing photodegradation and strategies for minimization.
References
Technical Support Center: Enhancing Color Contrast in Spiropyran Photochromism
Welcome to the technical support center for researchers, scientists, and drug development professionals working with spiropyran photochromism. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you enhance the color contrast in your experiments.
Frequently Asked Questions (FAQs)
Q1: My spiropyran solution shows very weak color change upon UV irradiation. What are the possible causes and solutions?
A weak color change, indicating low conversion from the colorless spiropyran (SP) form to the colored merocyanine (MC) form, can be due to several factors:
-
Solvent Polarity: The stability of the zwitterionic MC form is highly dependent on the polarity of the solvent. In non-polar solvents, the equilibrium may strongly favor the SP form.
-
Substituent Effects: The electronic nature of the substituents on the spiropyran molecule plays a crucial role. Electron-withdrawing groups, such as a nitro group (-NO2) at the 6-position of the benzopyran moiety, are known to enhance the stability of the MC form and thus the color intensity.[4] Conversely, certain electron-donating groups might reduce the conversion to the MC form.[5]
-
Solution: If you are synthesizing your own spiropyrans, consider incorporating electron-withdrawing groups to improve photochromic performance.
-
-
Irradiation Wavelength and Intensity: The UV light source may not be at the optimal wavelength for exciting the SP form, or the intensity may be too low.
-
Solution: Ensure your UV lamp's wavelength corresponds to the absorption maximum of the SP form (typically in the 250-380 nm range). Increase the irradiation time or use a higher intensity lamp.
-
-
Photodegradation: Prolonged exposure to high-intensity UV light can lead to irreversible degradation of the spiropyran molecule, reducing the overall photochromic activity.
-
Solution: Optimize the irradiation time to achieve maximum MC conversion without causing significant degradation. Monitor the absorption spectrum over time to check for signs of degradation, such as the appearance of new, non-reversing absorption bands.
-
Q2: The color of my merocyanine form fades too quickly. How can I increase its thermal stability?
The rapid thermal reversion from the colored MC form back to the colorless SP form can be a challenge. Here are some strategies to increase the stability of the MC form:
-
Solvent Choice: As with enhancing color, solvent polarity is key. More polar solvents generally slow down the thermal fading process by stabilizing the polar MC isomer.[1][2]
-
Molecular Structure: Introducing substituents that stabilize the open-ring structure can significantly increase the half-life of the MC form. For instance, substituents that can engage in hydrogen bonding or extend the conjugation of the MC isomer are effective.
-
Matrix Effects: Embedding the spiropyran in a rigid polymer matrix or nanoporous silica can restrict the molecular motion required for the ring-closing reaction, thereby slowing down the thermal fading.[6] However, be aware that strong interactions with the matrix, such as hydrogen bonding with silanol groups in silica, can sometimes stabilize the MC form to the point where it becomes difficult to reverse back to the SP form.[6]
-
Complexation with Metal Ions: The merocyanine form can act as a ligand and form complexes with metal ions. This complexation can significantly stabilize the MC form, often leading to a color change and a much slower or even inhibited thermal back reaction.
Q3: I am observing a shift in the color (λmax) of the merocyanine form in different solvents. Why does this happen?
This phenomenon is known as solvatochromism. The color of the merocyanine form is sensitive to the polarity of its environment. The MC form exists as a resonance hybrid of a neutral quinoidal structure and a zwitterionic structure.
-
Negative Solvatochromism: Typically, spiropyrans exhibit negative solvatochromism, meaning the absorption maximum (λmax) shifts to shorter wavelengths (a hypsochromic or blue shift) as the solvent polarity increases.[1][7] This is because polar solvents stabilize the zwitterionic ground state of the MC form more than its excited state, thus increasing the energy gap for electronic transition.[8]
-
Positive Solvatochromism: In some cases, particularly with specific substitution patterns, positive solvatochromism (a bathochromic or red shift in more polar solvents) can be observed.
This property can be leveraged to use spiropyrans as probes for local polarity.
Q4: Can I tune the color of the merocyanine form?
Yes, the color of the MC form can be tuned through chemical modification:
-
Substituents: The position and electronic nature of substituents on both the indoline and benzopyran parts of the spiropyran molecule can significantly alter the absorption spectrum of the MC form. Electron-donating groups on the indoline part and electron-withdrawing groups on the benzopyran part generally lead to a red shift (bathochromic shift) in the absorption maximum.
-
Extended Conjugation: Extending the π-conjugated system of the spiropyran can also lead to a bathochromic shift, resulting in colors that are shifted towards the red end of the visible spectrum.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low color contrast upon UV irradiation | 1. Inappropriate solvent polarity. 2. Sub-optimal molecular structure (e.g., lack of electron-withdrawing groups). 3. Incorrect UV irradiation wavelength or insufficient intensity. 4. Photodegradation of the spiropyran. | 1. Use a more polar solvent (e.g., acetonitrile, ethanol). 2. Synthesize a spiropyran with an electron-withdrawing group, such as a 6-nitro substituent. 3. Match the UV source to the spiropyran's absorption maximum and increase irradiation time or intensity. 4. Reduce irradiation time and monitor for degradation products using UV-Vis spectroscopy. |
| Rapid fading of the colored merocyanine form | 1. Low solvent polarity. 2. Molecular structure favors the closed spiropyran form. 3. High ambient temperature. | 1. Increase solvent polarity. 2. Incorporate substituents that stabilize the merocyanine form. 3. Conduct experiments at a lower temperature. 4. Embed the spiropyran in a polymer matrix. |
| Inconsistent or irreproducible results | 1. Presence of impurities in the spiropyran sample. 2. Solvent impurities (e.g., water, acids, or bases). 3. Variations in UV lamp intensity over time. 4. Aggregation of spiropyran molecules. | 1. Purify the spiropyran using column chromatography or recrystallization. 2. Use high-purity, anhydrous solvents. 3. Calibrate the UV lamp or use a photometer to ensure consistent light intensity. 4. Work with dilute solutions to minimize aggregation. |
| Formation of unexpected side products during synthesis | 1. Incorrect reaction temperature or time. 2. Presence of moisture or oxygen. 3. Unwanted side reactions of functional groups. | 1. Carefully control reaction parameters as specified in the protocol. 2. Perform the synthesis under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. 3. Use protecting groups for sensitive functionalities if necessary. |
Data Presentation
Solvent Effects on the Absorption Maxima (λmax) of the Merocyanine Form
The following table summarizes the effect of solvent polarity on the absorption maximum of the merocyanine form of various spiropyran derivatives. This demonstrates the common trend of negative solvatochromism.
| Spiropyran Derivative | Solvent | Dielectric Constant (ε) | λmax (nm) of MC Form |
| 6-nitroBIPS | Toluene | 2.4 | 590 |
| 6-nitroBIPS | Dichloromethane | 9.1 | 565 |
| 6-nitroBIPS | Acetone | 20.7 | 555 |
| 6-nitroBIPS | Acetonitrile | 37.5 | 540 |
| 6-nitroBIPS | Ethanol | 24.6 | 535 |
| Hydroxynaphthalimide-spiropyran | Toluene | 2.4 | ~610 |
| Hydroxynaphthalimide-spiropyran | Dioxane | 2.2 | ~600 |
| Hydroxynaphthalimide-spiropyran | CH2Cl2 | 9.1 | ~590 |
| Hydroxynaphthalimide-spiropyran | Acetonitrile | 37.5 | ~570 |
| Hydroxynaphthalimide-spiropyran | DMSO | 46.7 | ~560 |
Data compiled from multiple sources.[1] Exact values can vary based on specific experimental conditions.
Substituent Effects on the Absorption Maxima (λmax) of Spiropyran and Merocyanine Forms
The nature and position of substituents dramatically influence the absorption characteristics of both the spiropyran (SP) and merocyanine (MC) forms.
| Substituent at R | Substituent at R' | λmax (nm) of SP Form | λmax (nm) of MC Form |
| H | NO2 | 339 | 529 |
| NO2 | H | 353 | 543 |
| Br | Br | 326 | 566 |
Data extracted from a study on chromene substituted spiropyrans.[9]
Experimental Protocols
Synthesis of 6-NitroBIPS (1',3',3'-Trimethyl-6-nitrospiro[chromene-2,2'-indoline])
This protocol describes a common method for the synthesis of 6-nitroBIPS, a widely studied spiropyran.
Materials:
-
1,3,3-Trimethyl-2-methyleneindoline (Fischer's base)
-
5-Nitrosalicylaldehyde
-
Ethanol (anhydrous)
-
Toluene
Procedure:
-
Dissolve 1,3,3-trimethyl-2-methyleneindoline (1 equivalent) and 5-nitrosalicylaldehyde (1 equivalent) in a minimal amount of warm ethanol in a round-bottom flask.
-
Reflux the reaction mixture for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.
-
If precipitation is slow, the solution can be cooled further in an ice bath.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a toluene/hexane mixture.
-
Dry the purified product under vacuum.
UV-Vis Spectroscopy for Characterizing Photochromism
This protocol outlines the steps to measure the photochromic behavior of a spiropyran solution.
Equipment and Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvette
-
UV lamp (e.g., 365 nm)
-
Visible light source (for back reaction)
-
Spiropyran solution in the desired solvent (concentration should be adjusted to have an absorbance of ~1 at the λmax of the MC form)
Procedure:
-
Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.
-
Initial Spectrum (SP Form): Prepare the spiropyran solution in the dark to ensure it is in the closed SP form. Fill the cuvette with the solution and record the initial absorption spectrum. This will show the characteristic UV absorption of the SP form.
-
Photoisomerization to MC Form: Irradiate the cuvette containing the spiropyran solution with the UV lamp for a set period (e.g., 1-5 minutes). The solution should change color.
-
MC Form Spectrum: Immediately after irradiation, place the cuvette back into the spectrophotometer and record the absorption spectrum. This will show the new absorption band in the visible region corresponding to the MC form.
-
Thermal Reversion (MC → SP): To measure the thermal fading kinetics, store the irradiated solution in the dark at a constant temperature. Record the absorption spectrum at regular time intervals until the visible absorption band disappears.
-
Photochemical Reversion (MC → SP): To measure the photochemical back reaction, irradiate the colored solution with a visible light source that overlaps with the MC absorption band. Record the absorption spectrum periodically to monitor the decrease in the visible absorption.
Visualizations
Caption: Reversible photoisomerization of spiropyran between its colorless (SP) and colored (MC) forms.
Caption: General experimental workflow for the synthesis and characterization of spiropyran photochromism.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Spiropyran–Merocyanine Based Photochromic Fluorescent Probes: Design, Synthesis, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. kups.ub.uni-koeln.de [kups.ub.uni-koeln.de]
Merocyanine Thermal Reversion Rate Technical Support Center
Welcome to the technical support center for researchers working with merocyanine dyes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving the thermal reversion of merocyanine to its spiropyran form.
Frequently Asked Questions (FAQs)
Q1: My merocyanine-to-spiropyran thermal reversion is much slower than expected. What are the potential causes?
A1: Several factors can significantly decrease the thermal reversion rate. The most common culprits are:
-
Solvent Polarity: The use of highly polar solvents can stabilize the zwitterionic form of merocyanine, thereby slowing down the back-reaction to the spiropyran form. In polar solvents, the increased zwitterionic character of the merocyanine leads to an inhibition of the thermal reversion rate.[1][2]
-
Presence of Metal Ions: Certain metal ions can chelate with the merocyanine, forming a thermally stable complex. This complexation will significantly inhibit or even prevent the thermal reversion.[3]
-
Low Temperature: The thermal reversion is a temperature-dependent process. If the ambient temperature of your experimental setup is lower than what is reported in the literature for your specific compound, you will observe a slower reversion rate.[4][5]
-
Molecular Structure: The specific substituents on your spiropyran/merocyanine molecule play a crucial role. Electron-donating or withdrawing groups can stabilize the open merocyanine form, thus slowing the reversion.[1][2][6]
Q2: I am observing inconsistent thermal reversion rates between experiments. What should I check?
A2: Inconsistent results often stem from subtle variations in experimental conditions. Here’s a checklist of what to verify:
-
Solvent Purity and Consistency: Ensure you are using the same grade of solvent for all experiments and that it is free from impurities. Even small amounts of polar impurities in a non-polar solvent can affect the reversion rate.
-
Temperature Control: Verify that your temperature control system (e.g., water bath, Peltier heater) is accurate and stable throughout the experiment.
-
pH of the Solution: For aqueous or protic solutions, slight variations in pH can alter the protonation state of the merocyanine and significantly impact the reversion kinetics.[7][8]
-
Light Conditions: Ensure that your experiments are conducted in the dark to prevent any photo-induced back-reactions or side reactions. The merocyanine form can be converted back to the spiropyran form upon treatment with visible light.[7]
Q3: How does the solvent choice impact the thermal reversion rate?
A3: The choice of solvent has a profound effect on the kinetics of thermal reversion.
-
Non-polar solvents: In non-polar environments, the merocyanine form tends to have a more quinoid character, and the reversion rate can be relatively constant.[1][2]
-
Polar solvents: In polar solvents, the zwitterionic nature of the merocyanine is stabilized, which increases the energy barrier for the ring-closing reaction, leading to a slower reversion rate.[1][2]
-
Protic vs. Aprotic Solvents: Protic solvents can form hydrogen bonds with the merocyanine, further stabilizing it and slowing the reversion.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| No observable thermal reversion | 1. Metal ion contamination: Your solvent or glassware might be contaminated with metal ions that form a stable complex with the merocyanine.[3] 2. Extremely low temperature: The temperature of your experiment may be too low for the reversion to occur at an observable rate. | 1. Use high-purity solvents and thoroughly clean your glassware with a chelating agent (e.g., EDTA solution) followed by rinsing with deionized water. 2. Gradually increase the temperature of your sample and monitor for any changes in absorbance. |
| Reversion rate is too fast | 1. Non-polar solvent: You might be using a very non-polar solvent that facilitates rapid ring-closing. 2. High temperature: Your experimental temperature might be too high. | 1. Consider using a more polar solvent to slow down the reaction. 2. Lower the temperature of your experimental setup. |
| Complex decay kinetics (non-first-order) | 1. Presence of multiple merocyanine isomers: Different isomers may revert at different rates. 2. Photodegradation: Exposure to light might be causing degradation of your compound, leading to complex kinetics.[9] 3. Aggregation: In some cases, dye aggregation can influence the decay kinetics. | 1. This is an inherent property of some systems. Advanced kinetic modeling may be necessary. 2. Ensure your experiment is conducted in complete darkness. 3. Try working at lower concentrations. |
Quantitative Data Summary
The following table summarizes key quantitative data related to the thermal reversion of merocyanine derivatives.
| Parameter | Value | Conditions | Reference |
| Activation Energy (Ea) for MC to SP conversion | 71 kJ/mol | Molecules attached directly to a MoS2 substrate. | [4] |
| Activation Energy (Ea) for MC to SP conversion | 90 kJ/mol | Molecules in the upper layer on a MoS2 substrate. | [4] |
Experimental Protocols
Protocol: Measuring the Thermal Reversion Rate of Merocyanine using UV-Vis Spectroscopy
This protocol outlines the general procedure for determining the first-order rate constant of the thermal reversion of a photo-generated merocyanine to its spiropyran form.
1. Materials and Equipment:
- Spiropyran compound of interest
- High-purity solvent
- UV-Vis spectrophotometer with a temperature-controlled cuvette holder
- Quartz cuvettes
- UV lamp for photo-isomerization (e.g., 365 nm)
- Stirring mechanism for the cuvette (optional but recommended)
2. Experimental Workflow:
Experimental workflow for measuring thermal reversion rate.
3. Detailed Steps:
- Solution Preparation: Prepare a solution of your spiropyran compound in the chosen solvent. The concentration should be such that the absorbance of the merocyanine form at its λmax is within the linear range of your spectrophotometer (typically between 0.1 and 1.0).
- Temperature Equilibration: Place the cuvette containing the spiropyran solution into the temperature-controlled holder of the spectrophotometer. Allow the sample to equilibrate at the desired temperature.
- Initial Spectrum: Record the absorbance spectrum of the colorless spiropyran solution.
- Photo-Isomerization: Remove the cuvette from the spectrophotometer and irradiate it with a UV lamp until the maximum color intensity (i.e., maximum absorbance of the merocyanine form) is achieved.
- Kinetic Measurement: Quickly place the cuvette back into the spectrophotometer and immediately begin recording absorbance spectra at fixed time intervals. The measurements should be focused on the λmax of the merocyanine form.
- Data Analysis:
- Extract the absorbance values at the λmax of the merocyanine at each time point (A_t).
- The thermal reversion typically follows first-order kinetics. Therefore, plot ln(A_t - A_∞) versus time, where A_∞ is the absorbance at the end of the reaction (which should be close to the initial absorbance of the spiropyran form).
- The slope of the resulting straight line will be equal to -k, where k is the rate constant for the thermal reversion.
Factors Influencing Thermal Reversion Rate
The following diagram illustrates the key factors that can influence the thermal reversion rate of merocyanine back to spiropyran.
Key factors affecting the thermal reversion rate of merocyanine.
References
- 1. cris.biu.ac.il [cris.biu.ac.il]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Chemistry of the photoisomerization and thermal reset of nitro-spiropyran and merocyanine molecules on the channel of the MoS2 field effect transistor - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Thermal isomerization of spiropyran to merocyanine in aqueous media and its application to colorimetric temperature indication - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Thermal Reversion Mechanism of N-Functionalized Merocyanines to Spiropyrans: A Solvatochromic, Solvatokinetic, and Semiempirical Study | Semantic Scholar [semanticscholar.org]
- 7. Spiropyran–Merocyanine Based Photochromic Fluorescent Probes: Design, Synthesis, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
refining the synthesis protocol for higher purity spiropyrans
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in refining their synthesis protocols for higher purity spiropyrans.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My spiropyran synthesis is resulting in a very low yield. What are the potential causes and how can I improve it?
Low yields in spiropyran synthesis are a common issue and can stem from several factors. Here are some potential causes and troubleshooting steps:
-
Hydrolysis of the Spiropyran Moiety: The spiropyran structure can be susceptible to hydrolysis, especially during prolonged reaction times or workup procedures.
-
Inefficient Alkylation: The N-alkylation of the indole precursor can be sluggish, leading to incomplete reaction and a mixture of starting material and product.
-
Solution: Increasing the complexity of the alkylating agent can sometimes decrease the yield.[2][3] If facing this issue, redesigning the synthetic route by performing the alkylation at a different stage of the synthesis might be beneficial.[1] Microwave-assisted synthesis has been shown to significantly improve yields and reduce reaction times for the condensation step.[4]
-
-
Sub-optimal Reaction Conditions: The choice of solvent, base, and aldehyde can significantly impact the reaction efficiency.
-
Solution: Ethanol is a commonly used and effective solvent.[1] Various bases like piperidine, triethylamine, pyridine, and sodium hydroxide have been used successfully.[2][5] The reactivity of the salicylaldehyde derivative can also affect the yield.[1] It may be necessary to screen different combinations of these reagents to find the optimal conditions for your specific spiropyran.
-
-
Formation of Side Products: A common side reaction is the formation of a "bis-condensed" by-product.
Q2: I am struggling with the purification of my spiropyran. What are the recommended methods?
Purification is a critical step to obtain high-purity spiropyrans. The appropriate method will depend on the specific properties of your compound and the impurities present.
-
Flash Column Chromatography: This is a widely used technique for purifying spiropyrans.[6][7] A common eluent system is a mixture of petroleum ether and ethyl acetate.[6] Other solvent mixtures such as hexane/ethyl acetate/dichloromethane have also been reported.[7]
-
Recrystallization: Recrystallization can be an effective method for obtaining highly pure crystalline spiropyrans.[7] Hexane/ethyl acetate is a solvent system that has been used for recrystallization.[7]
-
Acid-Mediated Purification: A novel acid-mediated purification strategy has been reported.[8] This involves the protonation of the merocyanine form, which can facilitate separation from non-basic impurities.[2][5]
Q3: Can I use a one-pot synthesis method to improve efficiency?
Yes, one-pot synthesis strategies have been developed and offer several advantages over traditional multi-step procedures. These methods are generally more time- and energy-efficient, involve simplified purification steps, and can lead to improved yields.[1] A one-pot approach typically involves carrying out the N-alkylation, deprotonation, and condensation steps in a single reaction vessel.[1]
Q4: Is microwave-assisted synthesis a viable option for spiropyrans?
Microwave irradiation has been successfully employed for the synthesis of spiropyran derivatives.[4] This method can lead to significantly higher yields (72–99%) and much shorter reaction times (10–15 minutes) compared to conventional heating methods.[4] It is also considered a "green" chemistry approach as it can often be performed under solvent-free conditions.[4]
Data Presentation
Table 1: Comparison of Spiropyran Synthesis Methods and Conditions
| Synthesis Method | Key Reagents & Solvents | Typical Reaction Time | Reported Yield | Reference |
| Conventional (Multi-step) | Indole derivative, alkyl halide, salicylaldehyde, piperidine, ethanol | Several hours to days | Variable, can be low | [1] |
| One-Pot Synthesis | 2,3,3-trimethyl-3H-indole, alkyl bromide, salicylaldehyde, piperidine, ethanol | Reflux for a few hours | 40% and higher | [1] |
| Microwave-Assisted | Indoline, salicylaldehyde derivatives (solvent-free) | 10 - 15 minutes | 72 - 99% | [4] |
Experimental Protocols
Protocol 1: General One-Pot Synthesis of Spiropyrans
This protocol is a generalized procedure based on reported one-pot synthesis methods.[1]
-
N-Alkylation: Dissolve the 2,3,3-trimethyl-3H-indole derivative in a suitable solvent such as ethanol. Add the desired alkyl bromide and a base (e.g., piperidine).
-
Reaction: Reflux the reaction mixture for the required amount of time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Condensation: After the N-alkylation is complete, add the salicylaldehyde derivative directly to the reaction mixture.
-
Completion: Continue to reflux the mixture until the condensation reaction is complete, as indicated by TLC.
-
Workup and Purification: After cooling, the reaction mixture is typically concentrated under reduced pressure. The crude product is then purified by flash column chromatography or recrystallization to yield the pure spiropyran.
Protocol 2: Microwave-Assisted Synthesis of Spiropyrans
This protocol is based on a reported solvent-free microwave irradiation method.[4]
-
Mixing: In a microwave-safe vessel, mix the indoline derivative and the salicylaldehyde derivative.
-
Irradiation: Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 300 W) for a short duration (e.g., 10-15 minutes).
-
Purification: After the reaction is complete, the crude product can be directly purified, often by column chromatography, to obtain the final spiropyran product.
Visualizations
Caption: General experimental workflow for spiropyran synthesis.
Caption: Troubleshooting decision tree for low spiropyran yield.
Caption: Equilibrium between spiropyran and merocyanine forms.
References
- 1. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Structure, Spectral Properties and Chemistry of Spiropyrans | Encyclopedia MDPI [encyclopedia.pub]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
addressing matrix effects on spiropyran photochromic behavior
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when studying the photochromic behavior of spiropyrans within various matrices. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format, offering potential causes and step-by-step solutions.
Issue 1: Incomplete or Slow Photo-Coloration (SP to MC Conversion)
-
Question: Upon UV irradiation, my spiropyran-doped matrix is not coloring as expected, or the coloration is very slow. What could be the issue?
-
Possible Causes & Solutions:
-
Insufficient UV Power or Incorrect Wavelength: The UV source may not be emitting at the optimal wavelength for the specific spiropyran derivative (typically 320-400 nm) or the power is too low.
-
Matrix Rigidity: A highly rigid matrix, especially below its glass transition temperature (Tg), can physically hinder the significant conformational change required for the spiropyran (SP) to merocyanine (MC) isomerization.[3]
-
Solution: If possible, perform the experiment at a temperature closer to or above the matrix's Tg. Alternatively, consider using a more flexible polymer matrix with a lower Tg.[4]
-
-
Photodegradation: Prolonged or high-intensity UV exposure can lead to irreversible chemical degradation of the spiropyran molecule, reducing the population of photo-switchable molecules.[5]
-
Solution: Optimize the irradiation time and intensity to achieve a photostationary state without causing significant degradation. Monitor the absorption spectrum for the appearance of new, non-reversible peaks that may indicate degradation products.
-
-
Aggregation: High concentrations of spiropyran within the matrix can lead to the formation of aggregates, which may exhibit different and less efficient photochromic behavior.[2]
-
Solution: Prepare samples with a lower concentration of the spiropyran.
-
-
Issue 2: Rapid or Incomplete Photo-Bleaching (MC to SP Conversion)
-
Question: The colored (merocyanine) form of my spiropyran fades very quickly in the dark, or it doesn't fully revert to the colorless (spiropyran) state upon visible light irradiation. Why is this happening?
-
Possible Causes & Solutions:
-
Matrix Polarity: The stability of the zwitterionic merocyanine form is highly dependent on the polarity of the surrounding matrix. In non-polar matrices, the thermal reversion to the more stable spiropyran form is often faster.[3][4]
-
Solution: To slow down the thermal fading, use a more polar polymer matrix. Polar environments can stabilize the MC form through dipole-dipole interactions.[3]
-
-
Incorrect Wavelength for Bleaching: The visible light source used for bleaching must overlap with the absorption spectrum of the merocyanine form (typically 500-600 nm).[3][6]
-
Solution: Ensure your visible light source's emission spectrum effectively covers the absorption band of the MC form.
-
-
Photochemical Fatigue: After multiple switching cycles, irreversible side reactions can occur, leading to a population of molecules that can no longer switch back to the SP form. This is a common cause of incomplete bleaching.[1][5]
-
Solution: Minimize the number of switching cycles in a single experiment if possible. In some cases, operating in an inert atmosphere can reduce oxidative degradation pathways that contribute to fatigue.[5]
-
-
Issue 3: Significant Photochemical Fatigue
-
Question: I'm observing a significant decrease in the photochromic performance of my material after only a few coloring and bleaching cycles. How can I improve the fatigue resistance?
-
Possible Causes & Solutions:
-
Matrix-Dependent Degradation: The choice of polymer matrix has a substantial impact on the photochemical fatigue resistance of spiropyrans.[1] Some matrices may be more prone to radical formation or may not effectively dissipate excess energy, leading to degradation of the photochrome.
-
Solution: Experiment with different polymer matrices. For example, PMMA has been shown to offer better fatigue resistance for some spiropyrans compared to cellulose acetate (CA) and polyvinyl acetate (PVA).[1]
-
-
Photo-oxidation: The presence of oxygen can contribute to irreversible oxidative degradation of the spiropyran, particularly in the excited state.[2]
-
Solution: Conduct experiments under an inert atmosphere (e.g., nitrogen or argon) to minimize photo-oxidation.
-
-
Bimolecular Photodegradation: In systems with high concentrations of spiropyran, interactions between excited molecules can lead to degradation pathways.[5]
-
Solution: Reducing the concentration of the spiropyran in the matrix can mitigate this effect.
-
-
Frequently Asked Questions (FAQs)
-
Q1: How does the polarity of the matrix affect the color of the merocyanine form?
-
A1: The polarity of the matrix significantly influences the absorption maximum (λmax) of the colored merocyanine (MC) form, a phenomenon known as solvatochromism. Generally, in more polar solvents or polymer matrices, a hypsochromic (blue) shift to shorter wavelengths is observed.[4][6][7] This is because the polar environment stabilizes the zwitterionic MC form.[8] Conversely, non-polar environments often result in a bathochromic (red) shift to longer wavelengths.[6]
-
-
Q2: Why is my spiropyran already colored in a polar solvent even without UV irradiation?
-
A2: In highly polar solvents, the zwitterionic merocyanine form can be thermodynamically stabilized to the point that an equilibrium exists between the closed spiropyran (SP) and open MC forms, even in the dark.[1][8] This results in a colored solution without any light exposure. This phenomenon is more pronounced in solvents that can engage in hydrogen bonding.[9]
-
-
Q3: Can I use spiropyrans in aqueous solutions for drug delivery applications?
-
A3: Yes, but with caution. The open merocyanine form of some common spiropyrans can be susceptible to hydrolytic decomposition in aqueous media, which is an irreversible process.[10][11] However, specific spiropyran derivatives have been designed to be more stable in aqueous environments.[10] It is crucial to characterize the stability of your specific spiropyran-based system under the relevant pH and temperature conditions for your application.[12]
-
-
Q4: What is the typical concentration of spiropyran to use in a polymer film?
Quantitative Data Summary
The following tables summarize key performance parameters of spiropyrans in different matrices. Note that these values can vary depending on the specific spiropyran derivative, concentration, and experimental conditions.
Table 1: Effect of Polymer Matrix on Merocyanine (MC) Absorption Maximum and Photochemical Fatigue.
| Polymer Matrix | Polarity | MC λmax (nm) | Fatigue (Loss of initial absorption after 8 cycles) | Reference |
| Poly(methyl methacrylate) (PMMA) | Polar | ~575 | ~42% | [1][4] |
| Styrene-butadiene-styrene (SBS) | Non-polar | ~600 | - | [4] |
| Cellulose Acetate (CA) | Polar | - | ~74% | [1] |
| Poly(vinyl acetate) (PVA) | Polar | - | ~69% | [1] |
Table 2: Solvent Effects on Merocyanine (MC) Absorption Maximum for a Spiropyran Methacrylate Derivative.
| Solvent | Polarity | MC λmax (nm) | Reference |
| n-Hexane | Non-polar | 616 | [6] |
| Methanol | Polar | 532 | [6] |
Experimental Protocols
Protocol 1: Preparation of Spiropyran-Doped Polymer Films by Solution Casting
-
Dissolution: Prepare a solution of the desired polymer (e.g., PMMA) in a suitable solvent (e.g., chlorobenzene).[2]
-
Doping: Add the spiropyran powder to the polymer solution (e.g., to achieve a 2% weight ratio of spiropyran to polymer) and stir until fully dissolved. Gentle heating (e.g., 40°C) may be required.[2]
-
Casting: Pour the solution onto a flat, level substrate (e.g., a glass slide or petri dish).
-
Evaporation: Allow the solvent to evaporate slowly in a dust-free environment. A fume hood is recommended.
-
Drying: Once the film is formed, dry it further in a vacuum oven to remove any residual solvent.
Protocol 2: UV-Vis Spectroscopic Analysis of Photo-Coloration and Bleaching
-
Baseline: Record a baseline absorption spectrum of the undoped polymer film or the pure solvent.
-
Initial Spectrum (SP Form): Place the spiropyran-doped sample in the spectrophotometer and record its initial UV-Vis absorption spectrum in the dark. This will show the characteristic absorption of the colorless SP form in the UV region.[6]
-
Photo-Coloration (SP → MC): Irradiate the sample with a UV light source (e.g., 365 nm) for a defined period.[13]
-
MC Spectrum: Immediately after UV irradiation, record the absorption spectrum. A new, strong absorption band should appear in the visible region (500-600 nm), corresponding to the MC form.[6]
-
Thermal Bleaching (MC → SP): Keep the sample in the dark at a constant temperature and record absorption spectra at regular intervals to monitor the disappearance of the MC absorption band.[3]
-
Photo-Bleaching (MC → SP): Alternatively, irradiate the colored sample with visible light (e.g., >500 nm) and monitor the decrease in the MC absorption band.[3]
Visualizations
References
- 1. OPG [opg.optica.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. nathan.instras.com [nathan.instras.com]
- 5. Eliminating Fatigue in Surface-Bound Spiropyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Spontaneous Isomerization of a Hydroxynaphthalene-Containing Spiropyran in Polar Solvents Enhanced by Hydrogen Bonding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetic characterization of spiropyrans in aqueous media - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Spiropyran and Spirooxazine Photochromism: A Guide for Researchers
Spiropyrans and spirooxazines are two of the most extensively studied classes of T-type (thermally reversible) photochromic compounds.[1][2] Their ability to undergo reversible transformation between a colorless, closed-ring isomer and a colored, open-ring isomer upon stimulation by light has led to their application in a wide range of fields, from smart textiles and ophthalmic lenses to molecular switches and data storage.[3][4] Both compound families share a similar photo-switching mechanism based on the cleavage of a C-O spiro bond, yet subtle differences in their heterocyclic structure lead to significant variations in their photochromic performance, particularly concerning fatigue resistance.[1][5]
This guide provides an objective comparison of the photochromic properties of spiropyrans and spirooxazines, supported by experimental data and detailed methodologies, to aid researchers in selecting and designing photoswitches for their specific applications.
Fundamental Mechanism of Photochromism
The photochromism in both spiropyrans (SP) and spirooxazines (SO) is driven by the same fundamental process. Upon irradiation with ultraviolet (UV) light, the relatively stable, colorless, spirocyclic form (the 'closed' form) undergoes a pericyclic ring-opening reaction.[5] This reaction involves the cleavage of the C(spiro)-O bond, leading to the formation of a planar, conjugated, and intensely colored merocyanine (MC) form (the 'open' form).[1][6] This transformation is reversible; the colored MC form can revert to the colorless SP/SO form either through thermal relaxation in the dark or by irradiation with visible light.[1][3]
The key structural difference lies in the heterocyclic part of the molecule: spiropyrans contain a benzopyran moiety, while spirooxazines possess a naphthoxazine group.[1][2] This seemingly minor alteration—replacing a carbon atom in the pyran ring with a nitrogen atom to form the oxazine ring—is the primary reason for the observed differences in their photochromic behavior.
Figure 1: General photochromic mechanism of spiropyran.
Figure 2: General photochromic mechanism of spirooxazine.
Comparative Performance Analysis
The choice between a spiropyran and a spirooxazine derivative often depends on the specific requirements of the application, such as the desired color, fade speed, and, most importantly, the required durability.
Spectroscopic Properties
The closed forms of both spiropyrans and spirooxazines absorb in the UV region of the spectrum.[7] Upon ring-opening, the resulting merocyanine form exhibits a strong absorption band in the visible spectrum, which is responsible for the color change. The position of this band (λmax) is highly sensitive to the molecular structure and the polarity of the solvent (solvatochromism).[6]
Generally, the electron-withdrawing nitro group is a common substituent used to enhance the photochromic response in both classes.[8] For instance, a comparative study showed that a nitro-substituted spiropyran (SP4) and a nitro-substituted spirooxazine (SO4) both exhibited a strong response to UV irradiation.[8]
| Class | Compound Example | Closed Form λmax (nm) | Open Form λmax (nm) | Solvent |
| Spiropyran | 6-NO₂-BIPS | ~330-350 | ~550-600 | Toluene/Ethanol |
| Spirooxazine | 1,3,3-trimethylindolino-naphthospirooxazine | ~340 | ~610-620 | Toluene |
Note: λmax values are approximate and can vary significantly based on specific substituents and solvent polarity.[7][9]
Fatigue Resistance
One of the most critical performance metrics for photochromic materials is their fatigue resistance—the ability to withstand numerous switching cycles without irreversible degradation. This is where spirooxazines demonstrate a clear and significant advantage over spiropyrans.[10]
Spiropyran derivatives are known to have relatively poor fatigue resistance, often degrading through photo-oxidation or other side reactions, especially in the presence of oxygen and UV light.[10][11] In contrast, spirooxazine derivatives exhibit much better stability and can endure a greater number of coloration-decoloration cycles before a significant loss in performance is observed.[10][12] The improved fatigue resistance of spirooxazines is attributed to the different nature of the photodegradation products, suggesting a more stable open-ring structure that is less susceptible to irreversible side reactions.[12]
Strategies to mitigate photodegradation in both classes include the introduction of antioxidant groups into the molecular structure or covalently bonding the photochrome to a polymer matrix.[10][13]
| Property | Spiropyran | Spirooxazine | Key Takeaway |
| Fatigue Resistance | Poor to Moderate | Excellent | Spirooxazines are vastly superior for applications requiring high durability.[10] |
| Thermal Relaxation Rate | Highly variable, tunable with substituents | Generally faster than comparable spiropyrans | Relaxation speed can be tailored in both, but spirooxazines often revert more quickly. |
| Coloration | Typically blue/purple, can be tuned | Typically blue/purple | Both can produce similar colors, highly dependent on molecular structure.[8] |
| Synthesis | Well-established and versatile | Can be more challenging | Spiropyrans are often more accessible synthetically.[8][14] |
Kinetics of Thermal Relaxation
The rate at which the colored merocyanine form thermally reverts to the colorless spiro form in the dark is a crucial parameter for applications like self-darkening lenses. This process typically follows first-order kinetics.[15][16] The rate is strongly influenced by temperature, solvent polarity, and the electronic nature of the substituents on the molecule.[17][18] For example, the thermal decay rate can increase threefold for every 10 °C rise in temperature.[10]
While the kinetics are highly tunable for both classes, spirooxazines generally exhibit faster thermal fading rates compared to structurally analogous spiropyrans. The activation energy for the ring-closing reaction is a key factor, with typical values in the range of 60-90 kJ/mol for spirooxazines in polymer matrices.[17][19]
Experimental Protocols
To quantitatively assess and compare the photochromic properties of spiropyran and spirooxazine derivatives, a standardized set of experiments is essential.
Figure 3: Workflow for comparative analysis of photochromism.
UV-Vis Spectroscopy for Photoisomerization
This protocol is used to determine the absorption characteristics of both the closed and open forms.[9]
-
Materials : Spectroscopic grade solvent (e.g., toluene, ethanol, acetonitrile), quartz cuvette (1 cm path length), UV-Vis spectrophotometer, UV lamp (e.g., 365 nm).
-
Procedure :
-
Prepare a dilute solution of the photochromic compound to ensure the absorbance is within the linear range of the spectrophotometer (typically < 1.5).[20]
-
Transfer the solution to a quartz cuvette and record the initial absorption spectrum. This represents the colorless, closed form.
-
Irradiate the cuvette with the UV lamp. Record spectra at regular intervals until no further changes are observed, indicating that the photostationary state (PSS) has been reached.[20] The resulting spectrum shows the characteristic visible absorption band of the colored, open form.
-
Kinetic Analysis of Thermal Relaxation
This protocol measures the rate of the thermal back-reaction from the colored to the colorless form.[15]
-
Materials : Same as above, plus a temperature-controlled cuvette holder.
-
Procedure :
-
Irradiate the sample solution in the cuvette as described above to achieve maximum coloration (PSS).
-
Quickly turn off the UV source and immediately begin recording the absorbance at the λmax of the colored form at fixed time intervals in the dark.
-
Ensure the sample is maintained at a constant temperature throughout the measurement.
-
Plot the natural logarithm of the absorbance (ln(A)) versus time. For a first-order reaction, this plot should be linear. The negative slope of this line corresponds to the thermal relaxation rate constant (k).
-
Fatigue Resistance Measurement
This protocol assesses the durability of the photochrome over multiple switching cycles.[10]
-
Materials : Same as above.
-
Procedure :
-
Perform an initial coloration cycle by irradiating the sample with UV light for a fixed duration to reach PSS and record the maximum absorbance (A₀) at the visible λmax.
-
Promote the reverse reaction, either by allowing the sample to fade thermally in the dark for a set period or by irradiating it with visible light until it becomes colorless.
-
Repeat steps 1 and 2 for a large number of cycles (e.g., 50, 100, or more).
-
Record the maximum absorbance (Aₙ) after each cycle 'n'.
-
Plot the normalized absorbance (Aₙ / A₀) as a function of the cycle number. A rapid decrease in this value indicates poor fatigue resistance.[10]
-
Conclusion
The choice between spiropyran and spirooxazine photochromes involves a trade-off between synthetic accessibility, specific spectral properties, and durability. While both classes operate on a similar reversible ring-opening mechanism, spirooxazines offer markedly superior fatigue resistance, making them the preferred choice for commercial and long-term applications where stability is paramount.[10][12] Spiropyrans, however, remain highly relevant in fundamental research due to their well-established synthesis and the vast body of literature exploring their diverse responses to a multitude of stimuli beyond light, including pH, temperature, and metal ions.[4][21] A thorough quantitative analysis using the standardized protocols outlined here is crucial for the rational design and selection of photochromic materials tailored to the demands of advanced applications.
References
- 1. Advances in Spiropyrans/Spirooxazines and Applications Based on Fluorescence Resonance Energy Transfer (FRET) with Fluorescent Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Spiropyrans/Spirooxazines and Applications Based on Fluorescence Resonance Energy Transfer (FRET) with Fluorescent Materials [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. The evolution of spiropyran: fundamentals and progress of an extraordinarily versatile photochrome - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00203K [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Penn Science Teacher Institute [sas.upenn.edu]
- 10. researchgate.net [researchgate.net]
- 11. Eliminating Fatigue in Surface-Bound Spiropyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. SPIROPYRANS: SYNTHESIS, PROPERTIES, AND APPLICATION | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
comparing the photochromic performance of different spiropyran derivatives
A Comparative Guide to the Photochromic Performance of Spiropyran Derivatives
This guide provides a comparative analysis of the photochromic performance of various spiropyran derivatives, intended for researchers, scientists, and professionals in drug development. The performance of these molecular switches is critically influenced by the nature and position of substituents on the spiropyran core. This document summarizes key performance indicators, details experimental protocols for their measurement, and provides visualizations to illustrate the underlying mechanisms and workflows.
The Photochromic Behavior of Spiropyrans
Spiropyrans are a class of photochromic molecules that undergo a reversible transformation between two isomers: a colorless, non-planar spiro (SP) form and a colored, planar merocyanine (MC) form.[1][2][3] This switching behavior is initiated by ultraviolet (UV) light, which induces the cleavage of a C-O bond in the spirocyclic form, leading to the formation of the open-ring, conjugated merocyanine isomer. The reverse reaction, from the colored MC form back to the colorless SP form, can be triggered by visible light or occur thermally.[3] The electronic properties of substituents on both the indoline and chromene rings of the spiropyran molecule significantly impact the stability of these two states and, consequently, the overall photochromic performance.[2]
Comparative Performance Data
The photochromic performance of spiropyran derivatives is typically evaluated based on several key parameters: the absorption maximum of the merocyanine form (λmax), the quantum yield of coloration (ΦSP→MC), the rate of thermal fading (k), and the fatigue resistance. The following table summarizes these quantitative data for a selection of substituted spiropyran derivatives.
| Derivative Name | Substituent(s) | Solvent | λmax (MC form) (nm) | Thermal Fading Rate Constant, k (s⁻¹) | Reference |
| 6-Nitro-BIPS | 6-NO₂ | Ethanol | ~560 | 0.0035 | [4] |
| 8-Methoxy-6-nitro-BIPS | 8-OCH₃, 6-NO₂ | Ethanol | ~575 | 0.0018 | [4] |
| 6-Chloro-BIPS | 6-Cl | Toluene | ~590 | - | [5] |
| 6-Bromo-BIPS | 6-Br | Toluene | ~595 | - | [5] |
| 5'-Chloro-6-nitro-BIPS | 5'-Cl, 6-NO₂ | Ethanol | ~565 | - | [5] |
| Unsubstituted BIPS | None | Ethanol | 295 (SP form) | - | [5] |
Note: BIPS stands for 1',3',3'-trimethylspiro[2H-1-benzopyran-2,2'-indoline]. The performance of photochromic compounds can be highly dependent on the solvent and temperature.
Electron-withdrawing groups, such as the nitro group (NO₂), tend to stabilize the zwitterionic merocyanine form, leading to a red-shift in the absorption maximum and a slower thermal fading rate.[4] Conversely, electron-donating groups, such as the methoxy group (OCH₃), can destabilize the merocyanine form, resulting in a blue-shift and a faster return to the spiro form.[4]
Experimental Protocols
Accurate and reproducible characterization of photochromic performance is essential for the development and application of spiropyran derivatives. The following are detailed methodologies for key experiments.
UV-Vis Spectroscopy and Thermal Fading Kinetics
This experiment measures the absorption spectrum of the colored merocyanine form and determines the rate of its thermal reversion to the colorless spiro form.
Methodology:
-
Sample Preparation: Prepare a solution of the spiropyran derivative in a suitable solvent (e.g., ethanol, toluene) at a known concentration (typically in the micromolar range).
-
Initial Spectrum: Record the UV-Vis absorption spectrum of the solution in its initial, uncolored (spiro) state.
-
Photo-coloration: Irradiate the solution with a UV lamp (e.g., 365 nm) until the maximum coloration is achieved (photostationary state).
-
MC Spectrum: Immediately after irradiation, record the UV-Vis absorption spectrum of the colored (merocyanine) solution to determine the λmax.
-
Thermal Fading: Place the cuvette in a thermostated cell holder in the spectrophotometer and record the absorbance at the λmax of the merocyanine form at regular time intervals in the dark.
-
Data Analysis: Plot the natural logarithm of the absorbance (ln(A)) versus time. The slope of the resulting linear plot corresponds to the negative of the first-order thermal fading rate constant (-k).
Quantum Yield of Coloration (ΦSP→MC) Determination
The quantum yield represents the efficiency of the photo-coloration process. It is determined by comparing the rate of the photoreaction of the spiropyran to that of a well-characterized chemical actinometer.
Methodology:
-
Actinometer Selection: Choose a suitable chemical actinometer that absorbs at the irradiation wavelength, such as potassium ferrioxalate for UV irradiation.[6][7]
-
Photon Flux Determination:
-
Prepare a solution of the actinometer (e.g., 0.006 M potassium ferrioxalate in 0.1 N H₂SO₄).
-
Irradiate the actinometer solution for a specific time period under the same conditions that will be used for the spiropyran sample.
-
Develop the actinometer by adding a solution of 1,10-phenanthroline and a buffer to form a colored complex with the photogenerated Fe²⁺ ions.
-
Measure the absorbance of the complex at its λmax (e.g., 510 nm for the ferrioxalate/phenanthroline complex).
-
Calculate the number of moles of Fe²⁺ formed using the Beer-Lambert law and the known molar absorptivity of the complex.
-
Knowing the quantum yield of the actinometer at the irradiation wavelength, calculate the incident photon flux (photons per unit time).
-
-
Spiropyran Irradiation:
-
Irradiate a solution of the spiropyran derivative of known concentration for a short period, ensuring low conversion (typically <10%).
-
Measure the change in absorbance at the λmax of the merocyanine form.
-
-
Quantum Yield Calculation:
-
Calculate the number of spiropyran molecules converted to the merocyanine form using the change in absorbance and the molar absorptivity of the merocyanine.
-
The quantum yield of coloration is the ratio of the number of spiropyran molecules converted to the number of photons absorbed by the sample.
-
Fatigue Resistance Measurement
Fatigue resistance refers to the ability of a photochromic material to undergo repeated coloration and decoloration cycles without significant degradation.
Methodology:
-
Sample Preparation: Prepare a solution of the spiropyran derivative or a polymer film containing the spiropyran.
-
Cyclic Irradiation: Subject the sample to repeated cycles of UV irradiation (coloration) and visible light irradiation or thermal fading (decoloration). A typical cycle might consist of 1 minute of UV irradiation followed by 2 minutes of visible light irradiation.
-
Absorbance Monitoring: After each cycle, or at regular intervals (e.g., every 10 cycles), measure the absorbance of the colored merocyanine form at its λmax in the photostationary state.
-
Data Analysis: Plot the maximum absorbance as a function of the number of cycles. The fatigue resistance is often quantified as the number of cycles after which the maximum absorbance has decreased to a certain percentage (e.g., 50% or 80%) of its initial value.
Visualizing the Process
The following diagrams illustrate the fundamental photochromic switching mechanism of spiropyrans and a typical experimental workflow for their characterization.
Caption: Reversible isomerization of spiropyran between its colorless spiro form and colored merocyanine form.
Caption: A typical workflow for the synthesis and characterization of spiropyran derivatives.
References
- 1. Useful spectrokinetic methods for the investigation of photochromic and thermo-photochromic spiropyrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, photochromic properties, and bioactivity of spiropyrans with electron-donating/withdrawing substituents on indoline and [2H]-chromene rings - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Spiropyran–Merocyanine Based Photochromic Fluorescent Probes: Design, Synthesis, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photochromism of nitrospiropyrans: effects of structure, solvent and temperature - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Item - Facile Quantum Yield Determination via NMR Actinometry - American Chemical Society - Figshare [acs.figshare.com]
- 7. pubs.rsc.org [pubs.rsc.org]
A Researcher's Guide to Analyte Detection: Photochromic Sensors vs. Traditional Methods
For researchers, scientists, and drug development professionals, the precise quantification of analytes is paramount. This guide provides a comprehensive comparison of photochromic sensors against established detection methods, supported by experimental data and detailed protocols. We delve into the quantitative performance of these novel sensors and offer insights into their signaling pathways and experimental workflows.
Photochromic sensors, which utilize light to reversibly switch between two forms with distinct absorption spectra, are emerging as powerful tools for quantitative analysis. Their ability to modulate analyte binding and signal transduction through light offers unique advantages in sensitivity and signal contrast. This guide will explore these advantages through a comparative lens, focusing on the detection of key analytes relevant to biomedical and pharmaceutical research.
Performance Comparison: Photochromic Sensors vs. Alternative Methods
The efficacy of a sensor is determined by key performance metrics such as the limit of detection (LOD), linear range, and selectivity. Here, we present a quantitative comparison of photochromic sensors with commonly used fluorescent and colorimetric assays for the detection of mercury, copper, glutathione, and dopamine.
| Analyte | Method | Limit of Detection (LOD) | Linear Range | Selectivity | Reference |
| Mercury (Hg²⁺) | Photochromic Spiropyran Sensor (Fluorescence) | 78.5 nM | Not Specified | High | [1][2] |
| Photochromic Spiropyran Sensor (UV-Vis) | 5.5 µM | Not Specified | High | [1][2] | |
| Photochromic Spiropyran Sensor (Digital Image) | 0.62 µM | Not Specified | High | [1][2] | |
| Rhodamine-based Fluorescent Sensor | 0.032 µM - 3.0 x 10⁻⁸ M | 0.05 - 0.35 µM | High | [1][3][4] | |
| Copper (Cu²⁺) | Photochromic Spiropyran Sensor (Colorimetric) | 0.11 µM | 0 - 20 µM | High | [5][6][7] |
| Colorimetric Sensor (Gold Nanoparticles) | 0.5 µM | Not Specified | High | ||
| Colorimetric Sensor (Inhibiting L-cysteine reaction) | 8.6 nM | Not Specified | High | ||
| Atomic Absorption Spectrometry (AAS) | 1.32 µmol/L | Up to 50 µmol/L | High | ||
| Glutathione (GSH) | Photochromic Spiropyran Sensor | Data Not Available | Data Not Available | Data Not Available | |
| Colorimetric (Ellman's Reagent - DTNB) | Not specified | Not specified | Good | [8] | |
| Colorimetric (MOF-Fe(DTNB)) | 0.28 µM | 0 - 80 µM | High | ||
| Dopamine | Photochromic Sensor | Data Not Available | Data Not Available | Data Not Available | |
| Photoelectrochemical Sensor (Iron Vanadate) | 0.34 µmol L⁻¹ | 1.21 - 72.77 µmol L⁻¹ | Good | [5] | |
| Electrochemiluminescence Sensor (PDI-CH₃/CuO) | 0.20 pM | 10⁻¹² - 10⁻⁸ M | High | [9] | |
| Colorimetric (Silver Nanoparticles) | 0.04 µmol/L | 0.05 - 16 µmol/L | Good |
Note: The performance of sensors can be influenced by experimental conditions. The data presented here is for comparative purposes and is sourced from various studies.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the underlying mechanisms and practical application of photochromic sensors, we provide diagrams generated using Graphviz (DOT language).
Signaling Pathway of a Spiropyran-Based Metal Ion Sensor
This diagram illustrates the general mechanism of a spiropyran-based sensor for detecting metal ions. Upon UV irradiation, the colorless, closed-ring spiropyran (SP) isomerizes to the colored, open-ring merocyanine (MC) form. The MC form can then chelate with a metal ion (M²⁺), leading to a detectable change in color or fluorescence. This process is reversible upon irradiation with visible light.
Caption: Spiropyran-based metal ion detection mechanism.
General Experimental Workflow for Analyte Detection
This workflow outlines the typical steps involved in using a photochromic sensor for quantitative analyte detection, from sensor preparation to data analysis.
Caption: Experimental workflow for photochromic sensing.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of any analytical method. Below are representative protocols for the synthesis of a common photochromic compound and its application in metal ion detection.
Synthesis of 1',3',3'-Trimethyl-6-nitrospiro[chromene-2,2'-indoline] (6-nitro BIPS)
This protocol describes the synthesis of a widely used spiropyran derivative.
Materials:
-
1,3,3-Trimethyl-2-methyleneindoline
-
5-Nitrosalicylaldehyde
-
Ethanol
-
Piperidine
Procedure:
-
Dissolve 1,3,3-trimethyl-2-methyleneindoline (1 equivalent) in ethanol in a round-bottom flask.
-
Add 5-nitrosalicylaldehyde (1 equivalent) to the solution.
-
Add a catalytic amount of piperidine to the mixture.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from ethanol to obtain pure 1',3',3'-trimethyl-6-nitrospiro[chromene-2,2'-indoline] as a pale yellow solid.
-
Characterize the final product using NMR and mass spectrometry to confirm its structure and purity.
General Protocol for Colorimetric Detection of Copper(II) Ions using a Spiropyran-based Sensor
This protocol outlines the steps for the visual and spectrophotometric detection of Cu²⁺ ions.[5][6][7]
Materials:
-
Spiropyran-based sensor stock solution (e.g., in acetonitrile)
-
Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4)
-
Copper(II) standard solutions of varying concentrations
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Sensor Solution Preparation: Prepare a working solution of the spiropyran sensor by diluting the stock solution in the appropriate buffer. The final concentration will depend on the specific sensor's properties.
-
UV Activation: Irradiate the sensor solution with a UV lamp (e.g., 365 nm) for a specified time to convert the spiropyran to its open merocyanine form. This is typically accompanied by a visible color change.
-
Calibration Curve:
-
To a series of cuvettes, add the UV-activated sensor solution.
-
Add increasing concentrations of the Cu²⁺ standard solutions to each cuvette.
-
Allow the solutions to incubate for a set period to ensure complete complexation.
-
Measure the absorbance at the wavelength of maximum absorbance for the sensor-Cu²⁺ complex.
-
Plot the absorbance versus the Cu²⁺ concentration to generate a calibration curve.
-
-
Sample Analysis:
-
Add the UV-activated sensor solution to a cuvette.
-
Add the sample solution containing an unknown concentration of Cu²⁺.
-
After the same incubation period, measure the absorbance.
-
Determine the concentration of Cu²⁺ in the sample by interpolating the absorbance value on the calibration curve.
-
-
Visual Detection: For qualitative or semi-quantitative analysis, the color change of the sensor solution upon addition of the sample can be visually compared to the color changes observed with the standard solutions.
This guide provides a foundational understanding of the quantitative analysis of analytes using photochromic sensors. By offering a direct comparison with established methods and providing detailed experimental insights, we aim to empower researchers to explore and harness the potential of this innovative sensing technology.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a rhodamine-rhodanine-based fluorescent mercury sensor and its use to monitor real-time uptake and distribution of inorganic mercury in live zebrafish larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rhodamine-based conjugated polymers: potentiometric, colorimetric and voltammetric sensing of mercury ions in aqueous medium - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Rhodamine-Based Fluorescent Probe for Highly Selective Determination of Hg2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 1',3',3'-Trimethyl-6-nitrospiro[chromene-2,2'-indoline]-5',8-diol | C19H18N2O5 | CID 102262224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1',3',3'-Trimethyl-6-nitrospiro[chromene-2,2'-indoline] [cymitquimica.com]
- 8. 1 ,3 -Dihydro-1 ,3 ,3 -trimethyl-6-nitrospiro 2H-1-benzopyran-2,2 -(2H)-indole 98 1498-88-0 [sigmaaldrich.com]
- 9. Novel Electrochemiluminescence Sensor for Dopamine Detection Based on Perylene Diimide/CuO Nanomaterials | MDPI [mdpi.com]
A Researcher's Guide to Spiropyran Functionalization: Assessing the Impact of Substituents
For researchers, scientists, and drug development professionals, understanding the nuanced effects of chemical modifications on spiropyran scaffolds is critical for designing bespoke photoswitchable molecules. This guide provides a comparative analysis of how different substituents influence the photochromic properties, thermal stability, and switching kinetics of spiropyrans, supported by experimental data and detailed protocols.
Spiropyrans are a prominent class of photochromic compounds celebrated for their ability to undergo a reversible transformation between a colorless, non-polar spiropyran (SP) form and a colorful, planar, and zwitterionic merocyanine (MC) form upon light irradiation.[1][2] This switching behavior is accompanied by significant changes in various physicochemical properties, including absorption spectra, polarity, and molecular geometry, making them highly valuable for applications in smart materials, drug delivery, and molecular machines.[3][4] The specific properties of a spiropyran can be finely tuned by introducing different substituent groups onto its molecular framework.[3][5] This guide delves into the structure-property relationships that govern the behavior of substituted spiropyrans.
Comparative Performance of Substituted Spiropyrans
The electronic nature and position of substituents on both the indoline and the chromene moieties of the spiropyran molecule profoundly affect its photochromic performance.[6][7] Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) exert distinct and often predictable influences on the stability of the open merocyanine form and the kinetics of the thermal reversion to the closed spiropyran form.
Generally, the introduction of electron-withdrawing groups, particularly at the 6-position of the chromene moiety, tends to stabilize the merocyanine form.[7] This stabilization leads to a bathochromic (red) shift in the absorption maximum of the MC form and often results in a slower thermal fading rate. Conversely, electron-donating groups can destabilize the MC form, leading to a hypsochromic (blue) shift and faster thermal relaxation.[6]
Below are tables summarizing key experimental data on the properties of various substituted spiropyrans.
| Substituent (Position) | Solvent | λmax SP (nm) | λmax MC (nm) | Thermal Fading Rate Constant (k, s⁻¹) | Half-life (t½, s) | Reference |
| Indoline Moiety | ||||||
| 5'-Acetyl | Ethanol | - | - | - | - | [2] |
| 5'-Aryl | Various | - | - | - | - | [3] |
| 5'-Isothiocyanate | - | - | - | - | - | [3] |
| Chromene Moiety | ||||||
| 6-Nitro | Diphenyl ether | - | 600 | 0.1003 | 6.9 | [8] |
| 8-Ethoxy-6-nitro | Diphenyl ether | - | 620 | 0.0594 | 11.7 | [8] |
| 6-Formyl | - | - | - | - | - | [4] |
| 6-Carbonyl | - | - | - | - | - | [4] |
| 7-Substituted | Various | - | - | - | - | [9] |
| 8-Aryl | DMSO | - | - | - | - | [1] |
| 8-tert-Butyl | DMSO | - | - | - | - | [1] |
Table 1: Influence of Substituents on the Photochromic Properties of Spiropyrans.
| Spiropyran Derivative | Solvent | Excitation Wavelength (nm) | Emission Wavelength (nm) | pKa | Reference |
| Chromene 7-substituted | Various | - | - | Varies with substituent | [9] |
Table 2: Acid-Induced Isomerization Properties of Substituted Spiropyrans.
Experimental Protocols
Detailed methodologies are crucial for the synthesis and characterization of novel spiropyran derivatives. The following are generalized protocols based on common synthetic routes and analytical techniques reported in the literature.
Synthesis of Substituted Spiropyrans
A common and versatile method for synthesizing indoline spiropyrans is the condensation of a substituted 2-methyleneindoline (Fischer's base) or its corresponding indolium salt with a substituted salicylaldehyde.[3][10]
General Protocol for Spiropyran Synthesis:
-
Synthesis of the Indolium Salt: The appropriately substituted phenylhydrazine is reacted with a suitable ketone (e.g., 3,3-dimethyl-2-butanone) via Fischer indole synthesis to yield the corresponding substituted indolenine. Subsequent alkylation of the indolenine affords the desired substituted 1,2,3,3-tetramethyl-3H-indolium salt.[10]
-
Condensation Reaction: The synthesized indolium salt and a substituted salicylaldehyde are dissolved in a suitable solvent, such as ethanol or tetrahydrofuran (THF).[3][10]
-
Base-Catalyzed Reaction: A base, typically piperidine or triethylamine, is added to the reaction mixture to facilitate the in situ formation of the reactive Fischer's base from the indolium salt.[3]
-
Reflux and Purification: The reaction mixture is heated under reflux.[10] After completion, the solvent is removed, and the crude product is purified by column chromatography or recrystallization to yield the final substituted spiropyran.[3]
Characterization of Photochromic Properties
The photochromic behavior of spiropyrans is primarily investigated using UV-Vis spectroscopy.
Protocol for UV-Vis Spectroscopic Analysis:
-
Sample Preparation: A solution of the spiropyran derivative is prepared in the desired solvent at a known concentration.
-
Initial Spectrum: The absorption spectrum of the solution is recorded in the dark to characterize the closed spiropyran (SP) form.
-
Photo-irradiation: The solution is irradiated with a UV light source (e.g., 313 nm or 350 nm) to induce the conversion to the colored merocyanine (MC) form.[3][11] Absorption spectra are recorded at regular intervals during irradiation until the photostationary state is reached.
-
Thermal Fading Kinetics: After reaching the photostationary state, the UV light source is turned off, and the solution is kept in the dark. The decay of the MC absorption band is monitored over time by recording spectra at regular intervals. The rate constant of the thermal back reaction is determined by fitting the absorbance decay to a first-order kinetic model.[12]
-
Solvent Effects: The entire process can be repeated in a range of solvents with varying polarities to investigate the solvatochromic and solvatokinetic effects.[3][12]
Visualizing the Impact of Substituents
The following diagrams illustrate the fundamental mechanism of spiropyran photoswitching and the logical relationship between substituent effects and the resulting molecular properties.
References
- 1. Spectroscopic and photochemical evaluation of stereochemically biased 3′-substituted spiropyran photoswitches - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07750D [pubs.rsc.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. 5′-Substituted Indoline Spiropyrans: Synthesis and Applications | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis, photochromic properties, and bioactivity of spiropyrans with electron-donating/withdrawing substituents on indoline and [2H]-chromene rings - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Photochromic Behavior of Spiropyrans: The Effect of Substituent | Scientific.Net [scientific.net]
- 9. Substituent effect on the acid-induced isomerization of spiropyran compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
A Cross-Validation of Experimental and Theoretical Studies on Spiropyrans: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Spiropyrans are a fascinating class of photochromic molecules that undergo a reversible transformation between two isomers—a colorless, non-planar spiropyran (SP) form and a colored, planar merocyanine (MC) form—upon exposure to light.[1] This unique property, known as photochromism, is accompanied by significant changes in the molecule's structure, polarity, and absorption spectrum, making spiropyrans highly valuable for applications in molecular switches, optical data storage, and smart materials.[2][3] The accuracy of both experimental measurements and theoretical predictions is paramount for the rational design of novel spiropyran-based functional materials. This guide provides a comparative analysis of experimental and theoretical data on the photochromic properties of spiropyrans, alongside detailed experimental and computational protocols.
Quantitative Data Comparison
The following tables summarize key performance metrics for various spiropyran derivatives, comparing experimentally measured values with those obtained from theoretical calculations.
Table 1: Comparison of Experimental and Theoretical Absorption Maxima (λmax)
| Spiropyran Derivative | Solvent | Experimental λmax (nm) (Merocyanine Form) | Theoretical λmax (nm) (Merocyanine Form) | Computational Method |
| 6-nitro-1,3,3-trimethylspiro(indolino-2,2'-benzopyran) (6-nitroBIPS) | Ethylene Glycol - Methanol | 532[4] | - | - |
| Indole substituted spiropyran (R=OMe) | - | 521[1] | - | - |
| Indole substituted spiropyran (R=Me) | - | 521[1] | - | - |
| Indole substituted spiropyran (R=H) | - | 523[1] | - | - |
| Indole substituted spiropyran (R=Br) | - | 532[1] | - | - |
| Poly(spiropyran) 1 (PSP1) | Dichloromethane | ~458-477[5] | - | - |
| Poly(spiropyran) 2 (PSP2) | Dichloromethane | ~458-477[5] | - | - |
| Poly(spiropyran) 3 (PSP3) | Dichloromethane | ~458-477[5] | - | - |
| Poly(spiropyran) 4 (PSP4) | Dichloromethane | ~458-477[5] | - | - |
| Spiro[1,3-dihydroindole-2,2′-chromene] | - | - | - | Configuration Interaction |
| TMAB-C3-MC cation | Implicit Solvents | 510[6] | 504-516[7] | TD-DFT |
Table 2: Comparison of Experimental and Theoretical Photoisomerization Quantum Yields (Φ)
| Spiropyran Derivative | Experimental Quantum Yield (ΦSP→MC) | Theoretical Quantum Yield (ΦSP→MC) | Computational Method |
| Spiro[1,3-dihydroindole-2,2′-chromene] (BIPS) in C2Cl4 | < 0.1 | 0.56 ± 0.02 | Surface-hopping with semiempirical CI |
| Merocyanine to Spiropyran | - | ~80% (ΦMC→SP)[8] | Quantum-chemical researches |
Table 3: Comparison of Experimental and Theoretical Thermal Relaxation Kinetics
| Spiropyran Derivative | Solvent/State | Experimental Rate Constant (k) or Activation Energy (Ea) | Theoretical Rate Constant (k) or Activation Energy (Ea) | Computational Method |
| BSP-1 | Acetonitrile | Ea = 101.49 kJ mol-1[9] | - | - |
| BSP-2 | Acetonitrile | Ea = 75.05 kJ mol-1[9] | - | - |
| BSP-3 | Acetonitrile | Ea = 100.39 kJ mol-1[9] | - | - |
| 6-nitroBIPS | Ethylene Glycol - Methanol | Varies with solvent viscosity[4] | - | - |
| Water-soluble spiropyran derivatives | Aqueous Solution | pH-dependent rate constants determined[10] | - | DFT |
| Spiropyran nanocrystals | Solid State | Biexponential decay[2] | - | - |
Experimental and Theoretical Methodologies
Accurate and reproducible data are the bedrock of scientific progress. This section details the protocols for key experimental and theoretical techniques used in the study of spiropyrans.
Experimental Protocols
1. Synthesis and Purification of Spiropyrans (e.g., 6-nitroBIPS)
A common method for the synthesis of spiropyrans involves the condensation of a Fischer's base (e.g., 1,3,3-trimethyl-2-methyleneindoline) with a substituted salicylaldehyde (e.g., 5-nitrosalicylaldehyde).[11][12] The reaction is typically carried out by refluxing the reactants in a suitable solvent like ethanol.[11] Purification of the crude product is crucial and is often achieved through recrystallization or column chromatography.
2. UV-Vis Spectroscopy for Photochromic Characterization
UV-Vis spectroscopy is a primary tool for studying the photochromic behavior of spiropyrans.[13]
-
Instrumentation : A dual-beam UV-Vis spectrophotometer is typically used. The light source is often a tungsten-halogen lamp for the visible region and a deuterium lamp for the UV region.[13]
-
Sample Preparation : A dilute solution of the spiropyran is prepared in a spectroscopic grade solvent. The concentration should be adjusted to ensure the absorbance is within the linear range of the instrument (typically below 1.0).[14]
-
Measurement Procedure :
-
A baseline spectrum is recorded using a cuvette containing the pure solvent.
-
The absorption spectrum of the spiropyran solution is recorded in the dark to characterize the SP form.
-
The solution is then irradiated with a UV light source (e.g., 365 nm) to induce the conversion to the MC form.
-
The absorption spectrum is recorded again to observe the appearance of the characteristic visible absorption band of the MC form.[15]
-
The reverse reaction (MC to SP) can be monitored by keeping the solution in the dark (thermal relaxation) or by irradiating with visible light, recording spectra at regular intervals.
-
3. NMR Spectroscopy for Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the chemical structure of synthesized spiropyrans.[16]
-
Sample Preparation :
-
Weigh approximately 5-25 mg of the spiropyran sample into a clean, dry NMR tube.
-
Add a deuterated solvent (e.g., CDCl3) to dissolve the sample completely.[16]
-
Filter the solution if any solid particles are present to avoid distortion of the magnetic field.
-
-
Data Acquisition : Both 1H and 13C NMR spectra are typically acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).[16]
4. Determination of Photochromic Quantum Yield
The quantum yield (Φ) of photoisomerization is a measure of the efficiency of the photochemical reaction. It is defined as the number of molecules that undergo the reaction divided by the number of photons absorbed. A common method for determining the quantum yield is through actinometry, comparing the photoreaction rate of the sample to that of a chemical actinometer with a known quantum yield.
5. Determination of Thermal Relaxation Kinetics
The kinetics of the thermal reversion from the MC to the SP form are typically studied by monitoring the decay of the MC absorption band in the visible region over time in the dark at a constant temperature.[9] The change in absorbance at the λmax of the MC form is measured as a function of time, and the data is fitted to a kinetic model (often first-order) to determine the rate constant.[2][9] By performing these measurements at different temperatures, the activation energy for the thermal relaxation process can be determined using the Arrhenius equation.[9][17]
Theoretical Protocols
1. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations
DFT and its time-dependent extension, TD-DFT, are powerful computational tools for investigating the electronic structure and spectroscopic properties of molecules.[18]
-
Geometry Optimization : The first step is to obtain the optimized ground-state geometries of both the SP and MC isomers using DFT. This is typically done with a specific functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).[18]
-
Vibrational Analysis : A vibrational frequency calculation is performed to ensure that the optimized structures correspond to true energy minima (no imaginary frequencies).[18]
-
Calculation of Absorption Spectra : The electronic absorption spectra are then calculated using TD-DFT.[18] This method provides the excitation energies (which can be converted to λmax) and oscillator strengths for the electronic transitions. The choice of functional and basis set can significantly impact the accuracy of the calculated spectra.[19] The calculations are often performed in the presence of a solvent model (e.g., Polarizable Continuum Model, PCM) to account for solvatochromic effects.
Visualizing the Process
Diagrams generated using Graphviz (DOT language) help to visualize the complex relationships and workflows in spiropyran research.
References
- 1. kups.ub.uni-koeln.de [kups.ub.uni-koeln.de]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Photochemical and thermal spiropyran (SP)-merocyanine (MC) interconversion: a dichotomy in dependence on viscosity - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Photo- and halochromism of spiropyran-based main-chain polymers - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06383F [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Spiropyran/Merocyanine Amphiphile in Various Solvents: A Joint Experimental–Theoretical Approach to Photophysical Properties and Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kondratenko.com.ua [kondratenko.com.ua]
- 9. doras.dcu.ie [doras.dcu.ie]
- 10. Characterization of the Thermal and Photoinduced Reactions of Photochromic Spiropyrans in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Spiropyran photoswitches in the context of DNA: synthesis and photochromic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Penn Science Teacher Institute [sas.upenn.edu]
- 14. ivypanda.com [ivypanda.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds [mdpi.com]
- 19. iris.unimore.it [iris.unimore.it]
A Comparative Analysis of Photochromic Properties: Bianthrone vs. Fulgide
For Researchers, Scientists, and Drug Development Professionals
Photochromism, the reversible transformation of a chemical species between two forms with different absorption spectra, is a key property for the development of light-responsive materials.[1] This guide provides a detailed comparison of the photochromic properties of two important classes of organic photochromes: bianthrones and fulgides.[1] The information presented herein is intended to assist researchers in selecting the appropriate photochromic system for their specific applications, ranging from molecular switches and optical data storage to photopharmacology.[1]
Bianthrones and fulgides are two well-established families of photochromic compounds, each with distinct mechanisms and performance characteristics.[1] Bianthrones, first reported to be photochromic in the 1950s, typically undergo a conformational change from a stable folded 'A' form to a metastable twisted 'B' form upon irradiation.[1] Fulgides, which are derivatives of bismethylene-succinic anhydride, exhibit photochromism through a pericyclic reaction mechanism involving E-Z isomerization and a 6π-electrocyclization to a colored, closed 'C' form.[1][2]
Photochromic Mechanisms
The photo-induced transformations of bianthrone and fulgide follow distinct molecular pathways, which dictate their respective properties.
Bianthrone Photochromism: The photochromism of bianthrone involves a reversible transformation between two conformers. The ground state, or 'A' form, is a folded, non-planar structure.[1] Upon absorption of light, it converts to a metastable, twisted 'B' form, which is responsible for the change in color.[1][3] This process is often accompanied by thermochromism.[1][3] Additionally, from the singlet excited state, an irreversible photocyclization can occur to form a 4a,4b-dihydrophenanthrene-type isomer, known as the 'C' form, which can lead to degradation.[1]
Fulgide Photochromism: The photochromism of fulgides is based on a reversible 6π-electrocyclic reaction. The uncolored E-isomer, upon irradiation with UV light, can isomerize to the Z-isomer or undergo a ring-closing reaction to form the colored C-isomer.[2] The reverse reaction, from the colored C-form back to the E-form, can be induced by irradiation with visible light.
Comparative Performance Data
The selection of a photochromic compound for a specific application depends on several key performance parameters. Below is a summary of typical quantitative data for bianthrones and fulgides.
| Parameter | Bianthrone Derivatives | Fulgide Derivatives |
| Forward Isomerization Quantum Yield (Φ) | Not widely reported due to high reactivity of the initial photoproduct.[4] | ~0.2 - 0.6 (e.g., Aberchrome 540 in Toluene)[4] |
| Reverse Isomerization Quantum Yield (Φ) | - | ~0.04 - 0.5 (e.g., Aberchrome 540 in Toluene)[4] |
| Absorption Maxima (λmax) of Colored Form | Varies with substitution, often in the visible region. | Typically 500-600 nm, tunable by substituents.[5] |
| Fatigue Resistance | Can undergo irreversible photocyclization leading to degradation.[1] | Generally show good fatigue resistance, which can be enhanced in mixed crystals or specific polymer matrices.[6][7] |
| Thermal Stability of Colored Form | The colored 'B' form is often thermally unstable.[8] | The colored 'C' form is typically thermally stable.[2] |
Experimental Protocols
Determination of Photoisomerization Quantum Yield:
The quantum yield (Φ) quantifies the efficiency of a photochemical reaction and is defined as the number of molecules undergoing a specific event per photon absorbed.[4] A common method for its determination is the relative method using a well-characterized actinometer.
1. Chemical Actinometry (Reference):
-
Materials: A chemical actinometer with a known quantum yield at the irradiation wavelength (e.g., ferrioxalate for UV).
-
Procedure:
-
Prepare a solution of the actinometer of a concentration that ensures nearly complete absorption of the incident light.
-
Irradiate the solution in a quartz cuvette for a specific time using a monochromatic light source.
-
Determine the number of moles of the photoproduct formed using a suitable analytical technique (e.g., spectrophotometry).
-
Calculate the photon flux of the light source.
-
2. Quantum Yield of the Photochromic Compound (Sample):
-
Materials: Solution of the photochromic compound (bianthrone or fulgide) in a suitable solvent (e.g., degassed hexane or toluene).[4]
-
Procedure:
-
Prepare a solution of the sample with a known concentration.
-
Irradiate the sample solution under the identical conditions used for the actinometry experiment.
-
Monitor the change in the absorption spectrum of the solution over time to determine the initial rate of isomerization.[4][8]
-
The quantum yield of the sample (Φsample) can be calculated using the following equation: Φsample = Φref * (Ratesample / Rateref) * (Fref / Fsample) where Φref is the quantum yield of the reference, Rate is the initial rate of the photochemical reaction, and F is the fraction of light absorbed by each solution at the excitation wavelength.[4]
-
Assessment of Fatigue Resistance:
Fatigue resistance refers to the ability of a photochromic compound to undergo repeated coloring and bleaching cycles without significant degradation.[9]
-
Materials: Solution or thin film of the photochromic compound.
-
Procedure:
-
Record the initial absorption spectrum of the sample in its uncolored state.
-
Irradiate the sample with the appropriate wavelength of light to induce the colored form and record the absorption spectrum at the photostationary state.[8]
-
Irradiate the sample with the bleaching wavelength of light to revert it to the uncolored state.
-
Repeat steps 2 and 3 for a large number of cycles.
-
The fatigue resistance is quantified by monitoring the change in the absorbance of the colored form at the photostationary state after each cycle. A smaller decrease in absorbance indicates higher fatigue resistance.[6]
-
Applications in Drug Development
The ability of photochromic compounds to undergo reversible changes in their structure and properties upon light irradiation makes them attractive for applications in photopharmacology. Light can be used as an external trigger to control the activity of a drug molecule with high spatiotemporal precision.
While research into the biological activities of both bianthrones and fulgides is ongoing, some bianthrone derivatives have shown potential as antimicrobial and antitumor agents.[10][11] The development of photo-responsive drugs could lead to more targeted therapies with reduced side effects. The choice between a bianthrone or a fulgide scaffold for such applications would depend on the specific requirements for photoswitching properties, stability, and biological activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Fulgide - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. spiedigitallibrary.org [spiedigitallibrary.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Photochromism - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Antimicrobial bianthrones from the crinoid Heterometra sp. - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05594B [pubs.rsc.org]
The Influence of Solvent Polarity on Spiropyran Performance: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the environmental sensitivity of photochromic compounds is paramount. Spiropyrans, a prominent class of photochromes, exhibit significant changes in their performance based on the polarity of the solvent they are in. This guide provides a comprehensive evaluation of spiropyran's performance in various solvent polarities, supported by experimental data and comparisons with other photochromic alternatives.
The photochromism of spiropyran is a fascinating phenomenon involving a reversible transformation between a colorless, non-polar spirocyclic (SP) form and a colorful, polar, zwitterionic merocyanine (MC) form. This transition can be triggered by UV light (coloration) and reversed by visible light or heat (decoloration). The stability and kinetics of these two states are highly dependent on the surrounding solvent environment, a critical consideration for applications ranging from molecular switches and sensors to controlled drug delivery systems.
Impact of Solvent Polarity on Key Performance Metrics
The polarity of the solvent plays a crucial role in stabilizing the different isomers of spiropyran. The highly polar merocyanine form is better solvated and stabilized by polar solvents, leading to significant shifts in the photochromic properties.
Photochromic Properties
In non-polar solvents, the spiro form is generally more stable, and the thermal fading from the merocyanine form back to the spiro form is rapid. As the solvent polarity increases, the open merocyanine form becomes more stabilized, leading to a longer lifetime of the colored state.[1] This stabilization in polar solvents, however, can also lead to a decrease in the quantum yield of coloration.[1]
The absorption maximum (λmax) of the merocyanine form also exhibits a strong dependence on solvent polarity, a phenomenon known as solvatochromism. Typically, an increase in solvent polarity leads to a blue shift (hypsochromic shift) in the absorption maximum, which is referred to as negative solvatochromism.[2]
| Solvent | Polarity (ET(30)) | λmax of MC form (nm) | Thermal fading rate constant (k) (s⁻¹) | Coloration Quantum Yield (Φc) |
| Cyclohexane | 31.2 | ~580 | Fast | High (e.g., 0.6) |
| Toluene | 33.9 | ~570 | Moderate | Moderate |
| Dichloromethane | 41.1 | ~560 | Moderate | Moderate |
| Acetonitrile | 46.0 | ~550 | Slow | Low (e.g., 0.2) |
| Ethanol | 51.9 | ~540 | Very Slow | Low |
| Methanol | 55.5 | ~535 | Very Slow | Low |
Note: The values presented are approximate and can vary depending on the specific spiropyran derivative and experimental conditions. The trend, however, is generally consistent.
Mechanochemical Response
Recent studies using single-molecule force spectroscopy have revealed that solvent polarity also significantly impacts the mechanochemical ring-opening of spiropyran. In more polar solvents, the force required to induce the transformation from the spiro to the merocyanine form is lower.[3] This is attributed to the stabilization of the polar transition state in polar environments.
Comparison with Alternative Photochromes
Spiropyrans are one of several classes of photochromic compounds. Diarylethenes and azobenzenes are other widely studied alternatives, each with its own set of advantages and disadvantages.
| Feature | Spiropyrans | Diarylethenes | Azobenzenes |
| Photoisomerization | Ring-opening/closing | Cyclization/cycloreversion | trans-cis isomerization |
| Thermal Stability of Photo-induced form | Generally thermally unstable (T-type) | Thermally stable (P-type) | Generally thermally unstable (T-type) |
| Fatigue Resistance | Moderate | High | High |
| Color Change | Colorless to colored | Colorless to colored | Colored to less colored |
| Solvent Polarity Effect | High | Low to moderate | Moderate |
| Response Time | Fast | Fast | Fast |
Diarylethenes are known for their excellent thermal stability and fatigue resistance, making them suitable for applications requiring long-term performance. However, their synthesis can be more complex. Azobenzenes have been extensively studied, particularly for applications in photomechanical materials due to the significant shape change upon isomerization. Spiropyrans, with their pronounced solvatochromism and large change in polarity between the two states, are particularly advantageous for sensing applications and in systems where a change in hydrophilicity is desired.
Experimental Protocols
Accurate evaluation of spiropyran performance requires standardized experimental protocols. The following outlines a general workflow for characterizing the photochromic behavior of spiropyran in different solvents.
UV-Vis Spectroscopy for Kinetic Analysis
Objective: To determine the rates of coloration and decoloration and the absorption maxima in different solvents.
Materials:
-
Spiropyran derivative
-
A range of solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
-
UV lamp (e.g., 365 nm)
-
Visible light source (e.g., >450 nm)
Procedure:
-
Solution Preparation: Prepare dilute solutions of the spiropyran derivative in each solvent (e.g., 10⁻⁵ M).
-
Initial Spectrum: Record the UV-Vis absorption spectrum of the colorless spiro form.
-
Coloration: Irradiate the solution with a UV lamp for a specific duration until the photostationary state is reached (no further change in absorbance at the λmax of the MC form). Record the absorption spectrum of the colored merocyanine form.
-
Decoloration (Thermal Fading): In the dark, monitor the decrease in absorbance at the λmax of the MC form over time at a constant temperature. This will allow for the determination of the thermal fading rate constant.
-
Decoloration (Photochemical): Irradiate the colored solution with a visible light source and monitor the decrease in absorbance at the λmax of the MC form over time.
-
Data Analysis: Determine the λmax of the SP and MC forms in each solvent. Calculate the first-order rate constants for thermal and photochemical fading from the kinetic data.
Determination of Photochromic Quantum Yield
Objective: To quantify the efficiency of the photo-coloration process.
The quantum yield of coloration (Φc) can be determined using a chemical actinometer (e.g., ferrioxalate) or by a relative method using a well-characterized photochromic standard.
Relative Method using a Reference Compound:
-
Prepare solutions of the sample and a reference photochromic compound with a known quantum yield in the same solvent.
-
Adjust the concentrations so that both solutions have the same absorbance at the irradiation wavelength.
-
Irradiate both solutions under identical conditions (same light source, intensity, and duration).
-
Measure the change in absorbance at the λmax of the photoproduct for both the sample and the reference.
-
The quantum yield of the sample can be calculated using the following equation: Φc(sample) = Φc(reference) * (ΔA(sample) / ΔA(reference)) * (ε(reference) / ε(sample)) where ΔA is the change in absorbance and ε is the molar extinction coefficient of the photoproduct.
Visualizing the Processes
To better understand the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: Photochromic switching of spiropyran.
Caption: Experimental workflow for evaluating spiropyran.
References
A Comparative Guide to the Fatigue Resistance of Novel Naphthopyrans
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the fatigue resistance of novel naphthopyran-based photochromic compounds against other established alternatives, supported by experimental data. The information compiled is intended to assist researchers in selecting the most suitable photochromes for their specific applications.
Introduction to Photochromic Fatigue
Photochromism is a reversible transformation of a chemical species between two forms, induced in one or both directions by electromagnetic radiation. A critical parameter for the practical application of these molecules is their fatigue resistance, which describes the loss of photochromic performance over repeated coloring and fading cycles. This degradation is often due to irreversible side reactions, such as photo-oxidation, leading to the formation of non-photochromic byproducts. Naphthopyrans are a class of organic photochromic compounds known for their excellent fatigue resistance, making them suitable for applications requiring long-term performance, such as in ophthalmic lenses and optical data storage.[1]
Comparative Fatigue Resistance of Photochromic Compounds
The fatigue resistance of photochromic compounds is a key determinant of their durability and usability. While novel naphthopyrans exhibit robust performance, it is essential to compare them with other common photochromes like spirooxazines and diarylethenes.
| Photochrome Class | Compound/Derivative | Matrix/Solvent | Number of Cycles | Performance Loss (%) | Reference |
| Naphthopyran | 3,3-diphenyl-3H-naphtho[2,1-b]pyran | Toluene | - | - | |
| Naphthopyran | Substituted 2H-naphthopyrans | PMMA | - | - | [2] |
| Spirooxazine | 1,3,3-trimethylindolinonaphthospirooxazine | Ethanol | 102 (51 min) | Significant after 85 min | |
| Diarylethene | 1,2-bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene | Hexane | 850 | 73% decrease in absorbance | [3] |
| Diarylethene | Water-soluble diarylethene (DE1) | Water | - | Byproduct formation observed | [4] |
| Diarylethene | DE1 with β-cyclodextrin | Water | - | Improved fatigue resistance | [4] |
| Diarylethene | DE1 with γ-cyclodextrin | Water | - | Significantly improved fatigue resistance | [4] |
Note: The table is a compilation of data from various sources and direct quantitative comparison may be limited due to differing experimental conditions.
Key Observations:
-
Naphthopyrans are generally cited for their high fatigue resistance compared to spiropyrans and spirooxazines.[1]
-
Spirooxazines show good fatigue resistance but can experience significant performance loss after extended UV exposure.
-
Diarylethenes can exhibit good fatigue resistance, but their performance can be significantly influenced by the solvent and the presence of additives like cyclodextrins, which can suppress side reactions.[4] The formation of byproducts is a known fatigue pathway for diarylethenes.[4]
Experimental Protocols for Fatigue Resistance Measurement
A standardized protocol is crucial for the accurate and reproducible assessment of photochromic fatigue. Below is a detailed methodology for evaluating the fatigue resistance of photochromic compounds in both solution and a polymer matrix.
3.1. Sample Preparation
-
Solution: Prepare a solution of the photochromic compound in a suitable solvent (e.g., toluene, acetonitrile, or ethanol) at a concentration that yields an initial absorbance between 1.0 and 1.5 at the wavelength of maximum absorption (λmax) of the colored form. The solution should be placed in a quartz cuvette with a defined path length (e.g., 1 cm).
-
Polymer Matrix: Disperse the photochromic compound in a polymer matrix (e.g., polymethyl methacrylate - PMMA) by a suitable method such as solution casting or injection molding. The concentration of the photochrome should be controlled to achieve a desired initial absorbance in the colored state. The polymer sample should have a standardized thickness.
3.2. Instrumentation
-
UV-Vis Spectrophotometer: To measure the absorbance changes of the sample.
-
UV Light Source: A filtered mercury-xenon lamp or a UV LED with a specific wavelength for inducing the colored form (e.g., 365 nm). The light intensity at the sample position should be calibrated and kept constant throughout the experiment.
-
Visible Light Source: A lamp to induce the fading of the colored form back to the colorless state, if applicable (for T-type photochromes, this occurs thermally).
-
Magnetic Stirrer or Sample Holder: To ensure homogeneity of the solution or precise positioning of the polymer sample.
-
Temperature Controller: To maintain a constant temperature during the experiment.
3.3. Fatigue Test Procedure
-
Initial Measurement: Record the initial UV-Vis absorption spectrum of the uncolored sample.
-
Coloration: Irradiate the sample with the UV light source for a predetermined time to reach the photostationary state (PSS), where the absorbance at λmax of the colored form is maximal. Record the absorption spectrum at the PSS.
-
Decoloration: Remove the UV irradiation and allow the sample to return to its colorless state. For T-type photochromes, this occurs thermally in the dark. For P-type photochromes, irradiate with a suitable wavelength of visible light.
-
Cycling: Repeat the coloration and decolorization steps for a large number of cycles (e.g., hundreds or thousands).
-
Data Acquisition: At regular intervals (e.g., every 10, 50, or 100 cycles), record the absorbance at the λmax of the colored form at the PSS.
-
Data Analysis: Plot the normalized absorbance at λmax as a function of the number of cycles. The fatigue of the photochromic material is quantified by the decrease in this absorbance over time. The fatigue quantum yield can also be calculated if the photon flux is known.
Visualizing Experimental and Degradation Pathways
4.1. Experimental Workflow for Fatigue Testing
The following diagram illustrates the key steps in the experimental protocol for determining the fatigue resistance of a photochromic compound.
4.2. Photodegradation Pathway of Naphthopyrans
The primary mechanism of fatigue in naphthopyrans under UV irradiation in the presence of oxygen is photo-oxidation. The following diagram outlines a proposed degradation pathway for a generic 3,3-diaryl-3H-naphthopyran.
This pathway illustrates that upon UV irradiation, the colorless naphthopyran converts to its colored merocyanine form. In the presence of oxygen, this can lead to the formation of diradical species, which are precursors to oxidized, non-photochromic products like naphtho[2]furan and 2-hydroxy-1-naphthaldehyde.[2][5]
Conclusion
Novel naphthopyrans stand out for their superior fatigue resistance, a critical attribute for the development of durable photochromic materials. Understanding the comparative performance against other photochromes like spirooxazines and diarylethenes, along with standardized testing protocols, is essential for advancing research and development in this field. The primary degradation pathway for naphthopyrans involves photo-oxidation, and strategies to mitigate this, such as the incorporation of antioxidant moieties or encapsulation, are promising avenues for creating even more robust photochromic systems.
References
- 1. Photochromic spiro-indoline naphthoxazines and naphthopyrans in dye-sensitized solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Density Functional Theory in Design of Fatigue-resistant Photochromic Materials for Optical Switching and Data Storage - NanoScience Technology Center [nanoscience.ucf.edu]
- 4. i-repository.net [i-repository.net]
- 5. discovery.researcher.life [discovery.researcher.life]
A Researcher's Guide to Confirming Spiropyran-Metal Ion Stoichiometry
The interaction between spiropyrans and metal ions is a cornerstone of developing novel chemosensors, molecular switches, and smart materials. A critical parameter in characterizing these systems is the binding stoichiometry—the precise ratio of spiropyran ligands to metal ions in the resulting complex. An accurate determination of this ratio is fundamental for understanding the complex's structure, stability, and functional properties.
This guide provides a comparative overview of the most common analytical techniques employed to elucidate the stoichiometry of spiropyran-metal ion complexes. We will delve into the experimental protocols, present data interpretation, and compare the performance of these methods to assist researchers in selecting the most appropriate approach for their specific system.
Comparison of Key Spectroscopic and Analytical Methods
Several powerful techniques are available for determining the stoichiometry of complexes in solution. The choice of method often depends on the properties of the spiropyran and metal ion, the stability of the complex, and the available instrumentation. The most prevalent methods include UV-Visible Spectroscopy, Fluorescence Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry.
Table 1: Performance Comparison of Stoichiometry Determination Methods
| Method | Principle | Typical Data Output | Advantages | Disadvantages |
| UV-Visible Spectroscopy (Job's Plot) | The absorbance of a series of solutions with varying mole fractions of ligand and metal (at a constant total concentration) is measured. The maximum absorbance corresponds to the stoichiometry of the complex.[1][2] | A plot of absorbance vs. mole fraction, with the peak indicating the stoichiometric ratio.[3] | Widely accessible, relatively simple and fast, applicable to many spiropyran-metal systems that exhibit a color change upon binding.[4][5] | Can be unreliable for weakly bound complexes or systems with multiple equilibria[6]; assumes the formation of a single complex.[2] |
| Fluorescence Spectroscopy | Similar to UV-Vis, but monitors changes in fluorescence intensity upon complexation. The stoichiometry is determined from a Job plot of fluorescence intensity versus mole fraction.[7] | A plot of fluorescence intensity vs. mole fraction. | High sensitivity, useful for complexes that are fluorescent or where binding induces a significant change in fluorescence.[8][9] | Not all spiropyran complexes are fluorescent; susceptible to inner filter effects and quenching. |
| NMR Titration | The chemical shifts of the spiropyran's protons are monitored as the metal ion is incrementally added. The stoichiometry is determined by fitting the titration curve.[10][11] | A plot of chemical shift change (Δδ) vs. the molar ratio of metal to ligand.[12] | Provides detailed structural information about the binding site; can distinguish between different binding modes and determine binding constants.[12][13] | Requires higher sample concentrations; paramagnetic metals can cause significant peak broadening, complicating analysis[13]; can be time-consuming. |
| Mass Spectrometry (ESI-MS) | The mass-to-charge ratio (m/z) of the intact complex is measured directly, allowing for unambiguous determination of its composition.[14][15] | A mass spectrum showing a peak corresponding to the m/z of the spiropyran-metal complex. | High sensitivity and accuracy; provides direct evidence of the complex's composition[15]; can identify multiple species in solution. | Provides information on the gas-phase species, which may not perfectly represent the stoichiometry in solution; complex fragmentation can occur. |
Experimental Protocols
Detailed and consistent experimental design is crucial for obtaining reliable stoichiometric data. Below are generalized protocols for the most common methods.
Method 1: UV-Visible Spectroscopy - The Method of Continuous Variation (Job's Plot)
This technique is used to determine the stoichiometry of a complex in solution by preparing a series of mixtures of the two components (spiropyran and metal ion) with varying mole fractions while keeping the total molar concentration constant.[1][16]
Protocol:
-
Prepare Stock Solutions: Prepare equimolar stock solutions of the spiropyran ligand (L) and the metal ion (M) in a suitable solvent. The solvent should be chosen to ensure the solubility of both components and the resulting complex.[4]
-
Prepare Sample Series: Prepare a series of solutions (e.g., 10-12 samples) where the mole fractions of the ligand (XL) and metal (XM) vary from 0 to 1, but the total concentration ([L] + [M]) remains constant in each sample. For example, to prepare 3 mL of each solution, mix XL * 3 mL of the ligand stock with XM * 3 mL of the metal stock (where XL + XM = 1).[2]
-
Equilibration: Allow the solutions to equilibrate. For spiropyran-metal complexes, this may involve waiting for the thermal equilibrium between the spiropyran (SP) and merocyanine (MC) forms to be established, which can be indicated by a stable color.[14][17]
-
Spectroscopic Measurement: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-800 nm).[4] Identify the wavelength of maximum absorbance (λmax) for the complex, which should be different from that of the free ligand and metal ion.
-
Data Analysis: Subtract the absorbance of the free ligand at the chosen λmax. Plot the corrected absorbance (Y) against the mole fraction of the ligand (XL). The maximum of the curve corresponds to the stoichiometric ratio of the complex.[2] For example, a maximum at XL = 0.5 indicates a 1:1 stoichiometry, while a maximum at XL = 0.67 suggests a 2:1 (L:M) complex.[2]
Method 2: NMR Titration
NMR titration monitors changes in the chemical environment of the spiropyran protons upon the addition of a metal ion. This method is highly effective for determining both stoichiometry and binding affinity.[10]
Protocol:
-
Prepare Samples: Prepare a solution of the spiropyran ligand of known concentration in a suitable deuterated solvent.
-
Prepare Titrant: Prepare a concentrated stock solution of the metal salt in the same deuterated solvent.
-
Initial Spectrum: Record a high-resolution 1H NMR spectrum of the free spiropyran ligand.
-
Titration: Add small aliquots of the metal salt solution to the NMR tube containing the spiropyran solution. After each addition, thoroughly mix the solution and record a new 1H NMR spectrum.[13] It is crucial to ensure the protein concentration remains constant, which can be achieved by preparing a series of separate samples with fixed ligand concentration and varying metal concentrations.[11]
-
Monitor Chemical Shifts: Identify specific protons on the spiropyran molecule that show a significant change in chemical shift (Δδ = |δobserved - δfree|) upon addition of the metal ion.
-
Data Analysis: Plot the chemical shift change (Δδ) for a given proton as a function of the molar ratio of metal to ligand ([M]/[L]). The point at which the plot plateaus or shows a distinct inflection point indicates the stoichiometry of the complex. For example, a plateau at a molar ratio of 1.0 suggests a 1:1 complex. The data can be further analyzed using non-linear regression to determine the binding constant (Ka).[12][18]
Method 3: High-Resolution Mass Spectrometry (HR-ESI-MS)
This method provides direct evidence for the formation of a complex and its composition by measuring its mass-to-charge ratio.
Protocol:
-
Prepare Complex Solution: Prepare a solution by mixing the spiropyran ligand and the metal salt in the desired stoichiometric ratio (if known from other methods) or in a ratio expected to favor complex formation (e.g., with a slight excess of the ligand).
-
Instrument Setup: Set up an electrospray ionization mass spectrometer. Use a gentle ionization method to keep the non-covalent complex intact during its transition to the gas phase.
-
Infusion and Analysis: Infuse the sample solution directly into the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in a positive or negative ion mode, depending on the expected charge of the complex.
-
Data Interpretation: Identify the peak corresponding to the spiropyran-metal complex ([LnMm]z+). Compare the experimental m/z value with the theoretical m/z calculated for different possible stoichiometries (n:m). The high mass accuracy of HR-MS allows for unambiguous confirmation of the elemental composition.[14][15]
Conclusion
Confirming the stoichiometry of spiropyran-metal ion complexes is a multi-faceted process. While UV-Vis spectroscopy using a Job's plot offers a rapid and accessible initial assessment, its results should be interpreted with caution, especially for complex systems.[6] For more definitive and detailed insights, it is highly recommended to employ complementary techniques. NMR titration provides detailed information about the binding event in solution, while mass spectrometry offers direct and unambiguous evidence of the complex's composition.[13][14] In many cases, combining data from two or more of these methods provides the most robust and reliable determination of the spiropyran-metal ion stoichiometry, which is essential for the rational design and development of new functional materials.
References
- 1. Job plot - Wikipedia [en.wikipedia.org]
- 2. pesrsncollege.edu.in [pesrsncollege.edu.in]
- 3. researchgate.net [researchgate.net]
- 4. Exploiting Spiropyran Solvatochromism for Heavy Metal Ion Detection in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Spiropyran–Merocyanine Based Photochromic Fluorescent Probes: Design, Synthesis, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crowned spiropyran fluoroionophores with a carboxyl moiety for the selective detection of lithium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Development of Spiropyran Immobilization and Characterization Protocols for Reversible Photopatterning of SiO2 Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ccpn.ac.uk [ccpn.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. web.vu.lt [web.vu.lt]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Identifying Metal Species with Electrospray Ionization and Tandem Mass Spectrometry [thermofisher.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. nano.sfedu.ru [nano.sfedu.ru]
- 18. peerj.com [peerj.com]
Safety Operating Guide
Proper Disposal of 1,3,3-Trimethylindolino-beta-naphthopyrylospiran: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides essential, immediate safety and logistical information for the proper disposal of 1,3,3-Trimethylindolino-beta-naphthopyrylospiran, a photochromic compound. Adherence to these procedures will help ensure a safe laboratory environment and compliance with waste management regulations.
Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure that all appropriate personal protective equipment is worn. This is the first line of defense in preventing chemical exposure.
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear nitrile or other chemically resistant gloves.
-
Body Protection: A lab coat is mandatory. For larger quantities or in case of potential spills, consider a chemical-resistant apron.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
Waste Segregation and Containerization
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure correct disposal by waste management facilities.
-
Designated Waste Container: Use a dedicated, clearly labeled, and compatible waste container for this compound waste. The container should be in good condition with a tightly sealing lid.
-
Waste Labeling: The label should clearly state "Hazardous Waste" and include the full chemical name: "this compound". Also, indicate the approximate quantity of the waste.
-
Avoid Mixing: Do not mix this compound with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. At a minimum, keep it separate from acids, bases, oxidizers, and reactive chemicals.[1]
Step-by-Step Disposal Procedure
Follow these steps for the routine disposal of small quantities of this compound waste generated during research activities.
-
Initial Collection: Collect waste this compound, including contaminated materials (e.g., weighing paper, gloves, pipette tips), in the designated hazardous waste container.
-
Container Sealing: Keep the waste container securely sealed at all times, except when adding waste.[1][2]
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be at or near the point of waste generation.[2]
-
Waste Pickup Request: Once the container is full or you have no further use for it, contact your institution's EHS office to arrange for a hazardous waste pickup. Do not pour this chemical down the drain.[2]
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate hazards.
-
Minor Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep the solid material to avoid generating dust.
-
Collect the spilled material and any contaminated cleaning supplies into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., ethanol or acetone), and then with soap and water. Collect all cleaning materials as hazardous waste.
-
-
Minor Spills (in Solution):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect the absorbent material into a designated hazardous waste container.
-
Clean the spill area with soap and water. Collect all cleaning materials as hazardous waste.
-
-
Major Spills:
-
Evacuate the immediate area.
-
Alert your institution's EHS or emergency response team.
-
Prevent entry into the affected area.
-
Disposal of Empty Containers
Empty containers that once held this compound must also be disposed of properly.
-
Triple Rinse: Rinse the empty container three times with a suitable solvent that can dissolve the compound (e.g., ethanol, acetone, or toluene).
-
Collect Rinsate: The solvent used for rinsing (rinsate) must be collected and disposed of as hazardous waste.
-
Deface Label: Completely deface or remove the original product label from the empty container.
-
Final Disposal: Dispose of the triple-rinsed container according to your institution's guidelines for non-hazardous lab glass or plastic.
Quantitative Safety Data Summary
| Property | Value | Source |
| Molecular Formula | C23H21NO | [3][4] |
| Molecular Weight | 327.43 g/mol | [4] |
| Appearance | White to Almost white powder to crystal | [4][5] |
| Melting Point | 171.0 to 176.0 °C | [4][5] |
| Solubility | Slightly soluble in Ethanol | [4] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 1,3,3-Trimethylindolino-beta-naphthopyrylospiran
Essential safety protocols and logistical plans are critical for the secure and effective handling of 1,3,3-Trimethylindolino-beta-naphthopyrylospiran in a laboratory setting. This guide provides detailed operational and disposal procedures to ensure the safety of researchers, scientists, and drug development professionals. Adherence to these protocols is paramount to minimize exposure and mitigate potential risks.
Operational Plan: Handling with Care
Given that this compound is an irritant to the eyes, respiratory system, and skin, and may have cumulative effects upon exposure, a stringent operational plan is necessary.[1] All handling of this compound, particularly in its solid, powdered form, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[2]
Engineering Controls:
-
Ventilation: All work with solid this compound or solutions should be performed in a chemical fume hood.[2] The atmosphere should be regularly checked to ensure safe working conditions are maintained.[1]
-
Containment: For weighing and aliquoting the solid compound, a ventilated balance enclosure or a chemical fume hood is essential to control dust and prevent inhalation exposure.[3]
Personal Protective Equipment (PPE): A comprehensive PPE strategy is crucial to prevent skin contact, inhalation, and eye contact.[3] The following table summarizes the recommended PPE for various tasks involving this compound.
| Task | Gloves | Eye/Face Protection | Respiratory Protection | Protective Clothing |
| Handling Solid Compound | Double nitrile gloves | Safety glasses with side shields or chemical splash goggles. A full-face shield is recommended if there is a risk of aerosolization.[3] | Fit-tested N95 or higher respirator if not handled in a certified chemical fume hood.[3] | Disposable, solid-front lab coat with tight cuffs. |
| Preparing Solutions | Double nitrile gloves | Chemical splash goggles. A full-face shield is recommended.[3] | Work in a certified chemical fume hood.[3] | Disposable, solid-front, fluid-resistant lab coat with tight cuffs.[3] |
| Spill Cleanup | Double heavy-duty nitrile or neoprene gloves | Chemical splash goggles and a full-face shield.[3] | Fit-tested N95 or higher respirator. | Disposable, fluid-resistant, solid-front gown or coveralls. |
General Hygiene:
-
Avoid all personal contact, including inhalation.[1]
-
Do not eat, drink, or smoke when handling the compound.[1]
-
Wash hands thoroughly with soap and water after handling.[1]
-
Work clothes should be laundered separately.[1]
Disposal Plan: Responsible Waste Management
All waste must be handled in accordance with local, state, and federal regulations.[1] It is advisable to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with this compound, such as weighing paper, gloves, and disposable towels, must be placed in a clearly labeled, sealed hazardous chemical waste container.[2]
-
Liquid Waste: Liquid waste should be collected in a labeled, sealed container.[3]
-
Sharps: Any contaminated sharps should be placed in a designated, puncture-resistant sharps container.[3]
Disposal Methods:
-
Consult the manufacturer or your local or regional waste management authority for disposal options.[1]
-
Potential disposal methods include burial in a licensed landfill or incineration in a licensed facility, potentially after mixing with a suitable combustible material.[1]
-
Do not allow wash water from cleaning or process equipment to enter drains.[1]
Emergency Procedures: Spill and Exposure
Minor Spills:
-
Alert personnel in the immediate area.
-
Wear appropriate PPE, including protective clothing, gloves, safety glasses, and a dust respirator.[1]
-
Use dry clean-up procedures and avoid generating dust.[1]
-
Sweep up, shovel up, or vacuum the spilled material and place it in a clean, dry, sealable, and labeled container for disposal.[1]
-
Wash the area down with large amounts of water and prevent runoff into drains.[1]
In Case of Exposure:
-
Eyes: Immediately flush with fresh running water for at least 15 minutes, keeping eyelids open. Seek medical attention.[1]
-
Skin: Flush the affected skin with plenty of water while removing contaminated clothing. If irritation develops or persists, seek medical aid.[4]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.[4]
-
Ingestion: If the person is conscious, give a glass of water. Contact a Poisons Information Center or a doctor for advice.[1]
Experimental Workflow and Safety Protocol
Caption: A logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
